molecular formula C4H5ClN2 B1297417 2-(chloromethyl)-1H-imidazole CAS No. 40403-72-3

2-(chloromethyl)-1H-imidazole

Cat. No.: B1297417
CAS No.: 40403-72-3
M. Wt: 116.55 g/mol
InChI Key: UGHWFYKQWZHCHK-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1H-imidazole is a useful research compound. Its molecular formula is C4H5ClN2 and its molecular weight is 116.55 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHWFYKQWZHCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90330005
Record name 2-(chloromethyl)-1H-imidazole
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Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40403-72-3
Record name 2-(Chloromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40403-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(chloromethyl)-1H-imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(Chloromethyl)-1H-imidazole from Chloroacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 2-(chloromethyl)-1H-imidazole, a valuable building block in pharmaceutical and materials science, with a focus on pathways originating from chloroacetic acid. Due to the limited availability of a direct one-pot synthesis from chloroacetic acid and ethylenediamine, this document outlines two plausible multi-step synthetic routes. The primary proposed pathway involves the initial synthesis of 2-(hydroxymethyl)-1H-imidazole from ethylenediamine and glycolic acid (the hydroxy analog of chloroacetic acid), followed by a chlorination step. A secondary alternative route considers the formation of a 2-(chloromethyl)-4,5-dihydro-1H-imidazole intermediate and its subsequent dehydrogenation. This guide provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows to facilitate the laboratory preparation of the target molecule.

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and functional materials. The this compound moiety, in particular, serves as a key intermediate for introducing an imidazole ring into larger molecular frameworks due to the reactive chloromethyl group. This guide focuses on synthetic strategies to obtain this compound, starting from the readily available precursor, chloroacetic acid. While the direct condensation of a 1,2-diamine with chloroacetic acid is a common method for forming 2-substituted benzimidazoles, the analogous synthesis for the non-fused imidazole is not well-documented. Therefore, this guide presents indirect but feasible synthetic pathways.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound from precursors related to chloroacetic acid.

Pathway A: The Hydroxymethyl Intermediate Route

This pathway involves two main steps:

  • Synthesis of 2-(Hydroxymethyl)-1H-imidazole: This intermediate is prepared by the condensation of ethylenediamine with glycolic acid.

  • Chlorination of 2-(Hydroxymethyl)-1H-imidazole: The hydroxyl group of the intermediate is then substituted with a chlorine atom using a suitable chlorinating agent.

Pathway B: The Imidazoline Intermediate Route

This alternative pathway also consists of two steps:

  • Synthesis of 2-(Chloromethyl)-4,5-dihydro-1H-imidazole: This imidazoline intermediate is synthesized from ethylenediamine and a derivative of chloroacetic acid, such as chloroacetonitrile.

  • Dehydrogenation of 2-(Chloromethyl)-4,5-dihydro-1H-imidazole: The imidazoline ring is oxidized to an imidazole ring to yield the final product.

The following sections will provide detailed experimental protocols and data for the more documented and practical approach, Pathway A.

Experimental Protocols and Data

Pathway A: Synthesis via 2-(Hydroxymethyl)-1H-imidazole

The synthesis of 2-(hydroxymethyl)-1H-imidazole can be achieved by the condensation of ethylenediamine with glycolic acid. This reaction is analogous to the Phillips synthesis of benzimidazoles.

Experimental Protocol:

A mixture of ethylenediamine and glycolic acid is heated, typically in the presence of a dehydrating agent or under conditions that allow for the removal of water.

  • Reactants:

    • Ethylenediamine

    • Glycolic acid

  • Reaction Conditions:

    • Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or refluxing in a suitable solvent to remove water azeotropically.

    • Temperature: Reflux temperatures, typically in the range of 90-150°C, are employed to drive the condensation and cyclization.

    • Reaction Time: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed, which can take several hours.

  • Work-up and Purification:

    • After completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is neutralized with a base, such as sodium bicarbonate solution.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for 2-(Hydroxymethyl)-1H-imidazole Synthesis:

ParameterValueReference
Starting Materials
Ethylenediamine1.0 eqGeneral Procedure
Glycolic Acid1.0 - 1.2 eq[1]
Reaction Conditions
SolventDimethylformamide (DMF)[1]
Temperature90-100°C[1]
Reaction TimeMonitored by TLC[1]
Product Characteristics
YieldHigh[1]
Physical StateSolid
Melting PointNot specified

The conversion of the hydroxyl group in 2-(hydroxymethyl)-1H-imidazole to a chloro group is a standard organic transformation that can be achieved using various chlorinating agents, with thionyl chloride being a common choice.

Experimental Protocol:

2-(Hydroxymethyl)-1H-imidazole is reacted with thionyl chloride, often in an inert solvent.

  • Reactants:

    • 2-(Hydroxymethyl)-1H-imidazole

    • Thionyl chloride (SOCl₂)

  • Reaction Conditions:

    • Solvent: Anhydrous dichloromethane (DCM), chloroform, or neat thionyl chloride.

    • Temperature: The reaction is typically started at a low temperature (0°C) and then allowed to warm to room temperature or refluxed.

    • Additives: A base such as pyridine or triethylamine may be used to neutralize the HCl generated during the reaction.

    • Reaction Time: The reaction progress is monitored by TLC.

  • Work-up and Purification:

    • Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure.

    • The residue is cautiously quenched with ice-water.

    • The mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution).

    • The product is extracted with an organic solvent (e.g., DCM or ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography or recrystallization to yield this compound.

Quantitative Data for Chlorination of 2-(Hydroxymethyl)-1H-imidazole:

ParameterValueReference
Starting Materials
2-(Hydroxymethyl)-1H-imidazole1.0 eqGeneral Procedure
Thionyl Chloride (SOCl₂)1.1 - 2.0 eqGeneral Procedure
Reaction Conditions
SolventAnhydrous DCMGeneral Procedure
Temperature0°C to refluxGeneral Procedure
Reaction Time1-4 hoursGeneral Procedure
Product Characteristics
YieldModerate to high
Physical StateSolid
Melting PointNot specified

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the proposed synthetic pathways.

Synthesis_Pathway_A ethylenediamine Ethylenediamine hydroxymethyl_imidazole 2-(Hydroxymethyl)-1H-imidazole ethylenediamine->hydroxymethyl_imidazole Condensation glycolic_acid Glycolic Acid glycolic_acid->hydroxymethyl_imidazole chloromethyl_imidazole This compound hydroxymethyl_imidazole->chloromethyl_imidazole Chlorination thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->chloromethyl_imidazole

Caption: Synthetic workflow for Pathway A.

Synthesis_Pathway_B ethylenediamine_B Ethylenediamine chloromethyl_imidazoline 2-(Chloromethyl)-4,5-dihydro-1H-imidazole ethylenediamine_B->chloromethyl_imidazoline Cyclization chloroacetonitrile Chloroacetonitrile chloroacetonitrile->chloromethyl_imidazoline chloromethyl_imidazole_B This compound chloromethyl_imidazoline->chloromethyl_imidazole_B Dehydrogenation oxidizing_agent Oxidizing Agent oxidizing_agent->chloromethyl_imidazole_B

Caption: Synthetic workflow for Pathway B.

Safety Considerations

  • Ethylenediamine: Corrosive and a skin and respiratory sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glycolic Acid: Corrosive. Avoid contact with skin and eyes.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). All operations must be carried out in a fume hood, and appropriate PPE must be worn.

  • Chloroacetonitrile: Toxic and lachrymatory. Handle with care in a well-ventilated area.

  • Solvents: DMF, DCM, and other organic solvents are flammable and have associated health risks. Consult the safety data sheet (SDS) for each solvent before use.

Conclusion

This technical guide provides a framework for the synthesis of this compound from precursors derived from chloroacetic acid. While a direct one-pot synthesis is not readily found in the literature, the proposed two-step pathway via a 2-(hydroxymethyl)-1H-imidazole intermediate offers a viable and logical approach. The provided experimental outlines and data tables serve as a foundation for researchers to develop and optimize this synthesis in a laboratory setting. Further investigation into the direct synthesis from ethylenediamine and chloroacetic acid or its derivatives, as well as the optimization of the proposed steps, would be valuable contributions to the field.

References

A Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(chloromethyl)-1H-imidazole and its closely related derivatives, 2-(chloromethyl)-1-methyl-1H-imidazole and this compound hydrochloride. This document is intended to serve as a valuable resource for professionals in research and drug development who are considering the use of these compounds as synthetic intermediates or in other applications.

Physicochemical Data

The following tables summarize the available quantitative data for this compound and its common derivatives. It is important to distinguish between the free base, its N-methylated analog, and its hydrochloride salt, as their properties differ significantly.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-(Chloromethyl)-1-methyl-1H-imidazoleThis compound Hydrochloride
Molecular Formula C₄H₅ClN₂[1]C₅H₇ClN₂[2][3][4]C₄H₆Cl₂N₂[5]
Molecular Weight 116.55 g/mol [1]130.57 g/mol [4]153.01 g/mol [5]
Melting Point No experimental data available182-184 °C[2]154-156 °C[6]
Boiling Point No experimental data available243.7 °C at 760 mmHg[2]320.5 °C at 760 mmHg[6]
Density No experimental data available1.2 g/cm³[2]No experimental data available
pKa No experimental data availableNo experimental data availableNo experimental data available
Solubility No experimental data availableSoluble in water and alcohol, slightly soluble in ether[7]No data available, but expected to be soluble in water
logP (Computed) 0.5 (XLogP3-AA)[1]0.4 (XLogP3-AA)[4]Not applicable

Table 2: Computed Properties of this compound (from PubChem) [1]

PropertyValue
Exact Mass 116.014126 g/mol
Topological Polar Surface Area 28.7 Ų
Heavy Atom Count 7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1

Experimental Protocols

Proposed Synthesis of this compound

A likely two-step synthesis approach would involve the formation of 2-(hydroxymethyl)-1H-imidazole followed by chlorination.

Step 1: Synthesis of 2-(Hydroxymethyl)-1H-imidazole

This precursor can be synthesized from 1,2-diaminoethane, an appropriate glyoxal derivative, and formaldehyde.

  • Materials: 1,2-diaminoethane, glyoxal, formaldehyde, suitable solvent (e.g., ethanol), and a catalyst if required.

  • Procedure:

    • Dissolve 1,2-diaminoethane and glyoxal in ethanol in a round-bottom flask.

    • Add formaldehyde to the mixture.

    • The reaction may require heating under reflux for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified, for example, by recrystallization or column chromatography.

Step 2: Chlorination of 2-(Hydroxymethyl)-1H-imidazole

The hydroxyl group is then replaced by a chlorine atom using a suitable chlorinating agent.

  • Materials: 2-(hydroxymethyl)-1H-imidazole, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), and an inert solvent (e.g., chloroform, dichloromethane).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxymethyl)-1H-imidazole in the chosen inert solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add the chlorinating agent (e.g., thionyl chloride) dropwise to the cooled solution.

    • After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and may require heating under reflux to drive the reaction to completion.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction is carefully quenched, for example, by pouring it onto crushed ice.

    • The mixture is neutralized with a base (e.g., sodium bicarbonate solution).

    • The product is extracted with an organic solvent.

    • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization.

A similar chlorination procedure is used for the synthesis of 2-chloro-4,5-dimethyl-1H-imidazole, where 4,5-dimethyl-1H-imidazol-2(3H)-one is chlorinated with phosphorus oxychloride.[8]

Reactivity and Stability

Reactivity:

The primary reactive site of this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This reactivity allows this compound to act as an alkylating agent, which is a key feature for its use in organic synthesis. It can be used to introduce the imidazol-2-ylmethyl moiety onto various nucleophiles such as amines, thiols, and phenols.

For instance, derivatives of 2-chloromethyl-1H-benzimidazole have been synthesized by reacting it with various nucleophiles.[9][10][11] The reactivity is analogous for the imidazole core.

Stability:

Specific stability data for this compound is not well-documented. However, as a reactive alkylating agent, it is expected to be sensitive to moisture and strong nucleophiles. For its hydrochloride salt, storage in a dry, cool, and well-ventilated place is recommended.[6] For long-term storage, it is advisable to keep it under an inert atmosphere.

Visualizations

Synthesis_of_2_Chloromethyl_1H_imidazole cluster_step1 Step 1: Formation of 2-(Hydroxymethyl)-1H-imidazole cluster_step2 Step 2: Chlorination A 1,2-Diaminoethane + Glyoxal C 2-(Hydroxymethyl)-1H-imidazole A->C Reaction in Ethanol B Formaldehyde B->C D 2-(Hydroxymethyl)-1H-imidazole F This compound D->F Reaction in inert solvent E Thionyl Chloride (SOCl₂) E->F

Caption: Proposed two-step synthesis of this compound.

Reactivity_of_2_Chloromethyl_1H_imidazole cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A This compound (Electrophile) C Nucleophilic Substitution (Sₙ2) A->C B Nucleophile (Nu⁻) (e.g., R-NH₂, R-SH, R-OH) B->C D 2-(Nucleophilomethyl)-1H-imidazole C->D E Chloride ion (Cl⁻) C->E

Caption: Reactivity of this compound as an alkylating agent.

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, the imidazole moiety is a common feature in many biologically active compounds. Derivatives of 2-(chloromethyl)-1H-benzimidazole have been investigated for their antifungal activities.[10] The parent compound serves as a versatile building block for the synthesis of a wide range of substituted imidazoles with potential applications in medicinal chemistry. For example, it has been used in the synthesis of novel calix[12]arenes designed as Cu(I) ionophores with potential anticancer properties.[13]

References

An In-depth Technical Guide to 2-(chloromethyl)-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-1H-imidazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its reactive chloromethyl group and imidazole core make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its applications in the development of novel therapeutic agents. Particular focus is given to its role in the synthesis of antifungal and anticancer compounds, with detailed experimental protocols and an exploration of its potential mechanisms of action, including the induction of apoptosis.

Core Compound Identification and Properties

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, with a chloromethyl substituent at the 2-position. The presence of the reactive chloromethyl group makes it a potent alkylating agent, a key feature in its synthetic utility.

Chemical Structure and CAS Number

The chemical structure of this compound is characterized by an imidazole ring with a -CH₂Cl group attached to the carbon atom between the two nitrogen atoms. It is important to distinguish between the free base and its more commonly handled hydrochloride salt.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
This compound40403-72-3[1]C₄H₅ClN₂116.55[1]this compound structure
This compound hydrochloride71670-77-4C₄H₆Cl₂N₂153.01this compound hydrochloride structure

Note: The hydrochloride salt is often used in synthesis due to its improved stability.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their handling, reactivity, and biological activity.

Property2-(chloromethyl)-1-methyl-1H-imidazole hydrochlorideReference
Appearance White to light yellow crystalline powder[2]
Melting Point 170-175°C[2]
Solubility Soluble in water and alcohol solvents, slightly soluble in ether[2]

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key step in the development of more complex molecules. The reactivity of the chloromethyl group is central to its utility as a synthetic intermediate.

General Synthesis Protocol

A common method for the synthesis of 2-(chloromethyl)-1H-benzimidazole, a related and well-documented compound, can be adapted for this compound. This typically involves the reaction of an appropriate diamine with chloroacetic acid.

Synthesis of 2-(chloromethyl)-1H-benzimidazole (as a model) [3]

  • Reaction Setup: A mixture of o-phenylenediamine (e.g., 7.56 g, 80 mmol) and chloroacetic acid (e.g., 7.56 g, 70 mmol) is prepared in a solution of 5 N HCl (e.g., 60 mL).

  • Reflux: The reaction mixture is refluxed in an oil bath for approximately 8 hours.

  • Workup: After cooling to room temperature, the mixture is neutralized with ammonia until a neutral pH is achieved.

  • Isolation: The resulting yellow residue is collected by filtration and washed with water.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent such as petroleum ether:acetone (3:1) to yield the final product as a solid.

Reactivity and Use as a Building Block

The chloromethyl group in this compound is a reactive electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of the imidazolylmethyl moiety onto a wide variety of molecular scaffolds. This reactivity is the cornerstone of its application in drug discovery, enabling the synthesis of diverse compound libraries for biological screening.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of compounds with a range of therapeutic applications, most notably in the fields of oncology and infectious diseases.

Anticancer Agents

Derivatives of this compound have shown promise as anticancer agents. The imidazole core is a known pharmacophore that can interact with various biological targets. The ability of the chloromethyl group to form covalent bonds with nucleophilic residues on proteins is a strategy used in the design of targeted covalent inhibitors.

Studies on related imidazole-containing compounds have demonstrated that their cytotoxic effects can be mediated through the induction of apoptosis and cell cycle arrest. For instance, imidazole itself has been shown to suppress the viability of colon cancer cells by promoting the activation of caspases-3, -8, and -9, upregulating pro-apoptotic proteins like Bax and p53, and downregulating the anti-apoptotic protein Bcl-2.[4][5] Furthermore, imidazole treatment has been linked to an increase in reactive oxygen species (ROS) generation, which can trigger apoptotic pathways.[5]

The general mechanism for imidazole-induced apoptosis in cancer cells can be visualized as follows:

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_mitochondrial_pathway Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_apoptosis Apoptosis Imidazole_Derivative Imidazole Derivative ROS Increased ROS Imidazole_Derivative->ROS Bcl2_family Modulation of Bcl-2 family proteins Imidazole_Derivative->Bcl2_family Mitochondrion Mitochondrion ROS->Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway induced by imidazole derivatives.
Antifungal Agents

The imidazole scaffold is a well-established feature of many antifungal drugs. This compound serves as a key intermediate in the synthesis of novel antifungal agents. For example, a series of 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole showed significant antifungal activity against various phytopathogenic fungi.[3] The biological activity of these compounds is often evaluated using the mycelium growth rate method to determine their IC₅₀ values.

Experimental Protocol: Mycelium Growth Rate Method [3]

  • Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Culture Medium: The stock solutions are then added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations.

  • Inoculation: A mycelial disc of the target fungus is placed in the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate without the compound.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the fungal growth (IC₅₀) is determined by plotting the inhibition percentage against the compound concentration.

The following table summarizes the antifungal activity of selected benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole against various fungi.[3]

CompoundC. gloeosporioides IC₅₀ (μg/mL)A. solani IC₅₀ (μg/mL)F. solani IC₅₀ (μg/mL)
4m 20.7627.5818.60
5b 11.38-40.15

Safety and Handling

This compound and its derivatives should be handled with care in a laboratory setting. The hydrochloride salt of the 1-methyl derivative is described as a corrosive substance, and contact with skin and eyes should be avoided.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn. It is advisable to store the compound in a dry, well-ventilated area, away from strong oxidizing agents.[2]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis, particularly for the development of new therapeutic agents. Its utility as a precursor for compounds with significant antifungal and anticancer activities has been well-demonstrated. The ability to easily modify its structure allows for the creation of large and diverse chemical libraries, which are essential for modern drug discovery programs. Further research into the specific molecular targets and signaling pathways affected by this compound and its derivatives will undoubtedly open up new avenues for the design of more potent and selective drugs.

The following diagram illustrates the logical workflow from the starting material to its potential therapeutic applications.

Logical_Workflow Start This compound Synthesis Nucleophilic Substitution Start->Synthesis Derivatives Diverse Imidazole Derivatives Synthesis->Derivatives Screening Biological Screening Derivatives->Screening Antifungal Antifungal Activity Screening->Antifungal Anticancer Anticancer Activity Screening->Anticancer Lead_Opt Lead Optimization Antifungal->Lead_Opt Anticancer->Lead_Opt Drug_Candidate Potential Drug Candidate Lead_Opt->Drug_Candidate

Workflow from this compound to drug discovery.

References

Stability and Storage of 2-(chloromethyl)-1H-imidazole hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability and storage of 2-(chloromethyl)-1H-imidazole hydrochloride based on available safety data and the known chemical properties of related imidazole compounds. No specific, publicly available quantitative stability studies or validated degradation pathways for this compound were identified. The experimental protocols and potential degradation pathways described herein are therefore predictive and should be adapted and validated for specific applications.

Introduction

This compound hydrochloride is a reactive chemical intermediate of significant interest in pharmaceutical synthesis. Its utility is derived from the bifunctional nature of the molecule, featuring a nucleophilic imidazole ring and an electrophilic chloromethyl group. Understanding the stability and storage requirements of this compound is critical for ensuring its quality, purity, and reactivity for downstream applications, as well as for maintaining a safe laboratory environment. This guide summarizes the best practices for storage and outlines a framework for the systematic evaluation of its stability.

Recommended Storage Conditions

Based on available Safety Data Sheets (SDS), proper storage of this compound hydrochloride is crucial to maintain its integrity. The following conditions are consistently recommended:

  • Temperature: Store in a cool location. Some suppliers recommend refrigerated conditions (2-8°C)[1].

  • Atmosphere: An inert atmosphere is recommended for storage[1]. It should be stored in a dry and well-ventilated place[2].

  • Container: Keep the container tightly closed to prevent moisture ingress and potential degradation[2].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.

Predicted Stability Profile and Potential Degradation Pathways

While specific stability data is not available, the chemical structure of this compound hydrochloride suggests susceptibility to several degradation pathways, primarily involving hydrolysis and oxidation. The imidazole ring and the reactive chloromethyl group are the most likely sites of degradation.

Hydrolysis

The chloromethyl group is susceptible to nucleophilic substitution by water, which would lead to the formation of 2-(hydroxymethyl)-1H-imidazole. This reaction is likely to be accelerated by elevated temperatures and extremes in pH.

Oxidation

The imidazole ring can be susceptible to oxidative degradation, potentially leading to ring-opening or the formation of various oxidized species. The presence of oxidizing agents or exposure to light and air could initiate such degradation.

A hypothetical degradation pathway is illustrated below.

G A This compound hydrochloride B 2-(hydroxymethyl)-1H-imidazole A->B Hydrolysis (H2O) C Oxidized Degradation Products A->C Oxidation ([O]) D Further Degradation B->D Further Oxidation C->D Decomposition

Caption: Hypothetical degradation pathways for this compound hydrochloride.

Experimental Protocols for Stability Assessment (Forced Degradation)

To definitively determine the stability of this compound hydrochloride and identify its degradation products, a forced degradation study should be performed. The following protocols are adapted from established guidelines for stability testing of pharmaceutical compounds.

General Experimental Workflow

The general workflow for a forced degradation study is as follows:

G A Prepare Stock Solution of This compound HCl B Subject to Stress Conditions (Acid, Base, Peroxide, Heat, Light) A->B C Collect Samples at Defined Time Points B->C D Neutralize Samples (if necessary) C->D E Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) D->E F Identify and Quantify Degradation Products E->F

Caption: General experimental workflow for a forced degradation study.

Detailed Methodologies

4.2.1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

4.2.2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Collect samples at each time point and neutralize with 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Maintain at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

    • Collect samples at various time points and neutralize with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature and protected from light.

    • Collect samples at various time points.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

    • Collect samples at various time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • Keep control samples in the dark at the same temperature.

    • Collect samples at various time points.

4.2.3. Analytical Method:

  • A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.

  • The method must be capable of separating the parent compound from all potential degradation products.

  • A mass spectrometric (MS) detector can be coupled with the HPLC to aid in the identification of the degradation products by providing mass-to-charge ratio information.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured table to allow for easy comparison of the stability of this compound hydrochloride under different stress conditions.

Table 1: Example of Data Summary from Forced Degradation Studies

Stress ConditionTime (hours)Assay of this compound hydrochloride (%)Major Degradation Product(s) (%)Total Impurities (%)
0.1 M HCl, 60°C 2
4
8
24
0.1 M NaOH, RT 2
4
8
24
3% H₂O₂, RT 2
4
8
24
Heat, 80°C (Solid) 24
Heat, 80°C (Solution) 24
Light (ICH Q1B) -

Conclusion

References

reactivity of 2-(chloromethyl)-1H-imidazole with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 2-(Chloromethyl)-1H-imidazole with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly reactive and versatile bifunctional molecule, serving as a critical building block in the synthesis of a wide array of biologically active compounds. Its reactivity is primarily dictated by the presence of a chloromethyl group at the 2-position of the imidazole ring, making it an excellent electrophile for nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the core reactivity of this compound with various nucleophiles, including nitrogen, sulfur, and oxygen-based species. It summarizes quantitative and semi-quantitative data from the literature, presents detailed experimental protocols for key transformations, and visualizes the underlying reaction mechanisms and relevant biological pathways. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the strategic design and synthesis of novel imidazole-based therapeutic agents.

Core Reactivity Profile: Nucleophilic Substitution

The primary mode of reactivity for this compound is the nucleophilic substitution at the methylene carbon. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This "backside attack" leads to a pentacoordinate transition state, followed by the inversion of stereochemistry at the carbon center (though this is not observable for the achiral chloromethyl group). The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.

The general mechanism is depicted below:

Caption: General SN2 mechanism for the reaction of a nucleophile (Nu⁻) with this compound.

Factors Influencing Reactivity
  • Nucleophile: The strength of the nucleophile is a key determinant of the reaction rate. Stronger nucleophiles (e.g., thiolates, amines) react faster than weaker ones (e.g., alcohols, water).

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetone are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

  • Leaving Group: The chloride ion is a reasonably good leaving group. The reactivity can be enhanced by converting the chloride to a better leaving group, such as iodide, often by adding a catalytic amount of an iodide salt (e.g., KI) in a Finkelstein-type reaction.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Data Presentation: Reactivity with Nucleophiles

While specific rate constants for the reactions of this compound are not widely published, a significant body of literature describes the synthetic outcomes of its reactions with various nucleophiles. The following tables summarize these findings, focusing on the benzimidazole analogue, which exhibits similar reactivity.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClReference(s)
Molecular Formula C₄H₅ClN₂C₄H₆Cl₂N₂[1]
Molecular Weight 116.55 g/mol 153.01 g/mol [1]
CAS Number 40403-72-371670-77-4[1]

Table 2: Summary of Nucleophilic Substitution Reactions with 2-(Chloromethyl)-1H-benzimidazole Derivatives

Nucleophile (Class)ConditionsProduct TypeYield (%)Reference(s)
Nitrogen Nucleophiles
Aromatic Amines (e.g., Aniline)DMF, K₂CO₃, KI, Microwave (3-4 min)2-(Anilinomethyl)-1H-benzimidazole60-70[2]
p-NitroanilineDMF, K₂CO₃, KI, Microwave (3-4 min)2-((4-Nitrophenylamino)methyl)-1H-benzimidazole65-75[2]
SulphanilamideDMF, K₂CO₃, KI, Microwave (3-4 min)4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)...70-80[2]
Primary Aromatic and Heterocyclic AminesDMF, Triethylamine2-((Arylamino)methyl)benzimidazoles55-85[3]
Sulfur Nucleophiles
Sodium N,N-diethyldithiocarbamateDry Methanol, Reflux (3 h)S-((1H-Benzo[d]imidazol-2-yl)methyl)...85[4]
Pyrimidine-2-thionesDioxane, Reflux2-((Pyrimidine-2-ylthio)methyl)benzimidazoles50-65[4]
Oxygen Nucleophiles
Phenol DerivativesAcetone, K₂CO₃, Reflux2-(Phenoxymethyl)benzimidazoles60-75[4]
4-FluorophenolDMF, K₂CO₃, 60 °C (12 h)2-((4-Fluorophenoxy)methyl)-1H-benzimidazole86[5]
4-ChlorophenolDMF, K₂CO₃, 60 °C (12 h)2-((4-Chlorophenoxy)methyl)-1H-benzimidazole88[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the starting material and its subsequent reaction with representative nucleophiles.

Synthesis of 2-(Chloromethyl)-1H-benzimidazole

This procedure is adapted from established methods for the synthesis of 2-substituted benzimidazoles.[5]

Materials:

  • o-Phenylenediamine

  • Chloroacetic acid

  • 5 N Hydrochloric acid (HCl)

  • Ammonia solution

  • Silica gel for column chromatography

  • Petroleum ether and acetone

Procedure:

  • A mixture of o-phenylenediamine (80 mmol) and chloroacetic acid (70 mmol) is taken in a round-bottom flask containing 5 N HCl (60 mL).

  • The mixture is refluxed in an oil bath for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is carefully neutralized with ammonia solution until the pH is neutral.

  • The resulting yellow precipitate is collected by filtration and washed thoroughly with water.

  • The crude product is purified by column chromatography on silica gel using a petroleum ether:acetone (3:1) mixture as the eluent to yield 2-(chloromethyl)-1H-benzimidazole as a yellow solid.

General Protocol for Nucleophilic Substitution with an N-Nucleophile (Aromatic Amine)

This microwave-assisted protocol is adapted from the synthesis of various 2-(aminomethyl)-1H-benzimidazole derivatives.[2]

Materials:

  • 2-(Chloromethyl)-1H-benzimidazole (1.66 g)

  • Aromatic amine (e.g., Aniline, 1.0 equivalent)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Potassium iodide (KI, catalytic amount)

  • Dimethylformamide (DMF, 20 mL)

  • Ethyl acetate and Water

Procedure:

  • In a 250 mL beaker, combine 2-(chloromethyl)-1H-benzimidazole, K₂CO₃, and DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a catalytic amount of KI, followed by the aromatic amine.

  • Cover the beaker and place it in a microwave oven at a medium-low power level for 3-4 minutes.

  • Allow the reaction to cool to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

General Protocol for Nucleophilic Substitution with an S-Nucleophile (Thiol Derivative)

This protocol is based on the reaction with sodium N,N-diethyldithiocarbamate.[4]

Materials:

  • 2-(Chloromethyl)-1H-benzimidazole (10 mmol)

  • Sodium N,N-diethyldithiocarbamate (10 mmol)

  • Dry Methanol (50 mL)

  • Ammonia solution

Procedure:

  • Add 2-(chloromethyl)-1H-benzimidazole to a solution of sodium N,N-diethyldithiocarbamate in dry methanol in a round-bottom flask.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture to room temperature and pour it portion-wise with stirring onto crushed ice containing a few drops of ammonia solution.

  • Allow the mixture to stand overnight in a refrigerator.

  • Collect the solid product by filtration, dry it, and recrystallize from a suitable solvent (e.g., benzene) to obtain the purified product.

Experimental Workflow for Kinetic Analysis

A systematic workflow is essential for obtaining reliable kinetic data. The following diagram illustrates a typical process for studying the kinetics of the nucleophilic substitution reactions of this compound.

Kinetic_Workflow Workflow for Kinetic Analysis prep 1. Reagent Preparation - Purify reactants & solvent - Prepare stock solutions react 2. Reaction Setup - Thermostat reactor - Mix reactants under controlled conditions prep->react monitor 3. Reaction Monitoring - Withdraw aliquots at time intervals - Quench reaction react->monitor analysis 4. Quantitative Analysis - HPLC, GC, or NMR spectroscopy - Determine concentration vs. time monitor->analysis data 5. Data Processing - Plot [A] vs. time, ln[A] vs. time - Determine pseudo-first-order rate constant (k_obs) analysis->data model 6. Kinetic Modeling - Plot k_obs vs. [Nucleophile] - Determine second-order rate constant (k2) data->model validate 7. Validation - Repeat at different temperatures - Calculate activation parameters (Ea, ΔH‡, ΔS‡) model->validate Ergosterol_Pathway Ergosterol Biosynthesis Inhibition by Imidazoles acetylcoa Acetyl-CoA squalene Squalene acetylcoa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Cyclization enzyme Lanosterol 14α-demethylase (CYP51A1) lanosterol->enzyme zymosterol 14-demethyl lanosterol (Zymosterol) ergosterol Ergosterol zymosterol->ergosterol Multiple Steps membrane Fungal Cell Membrane Disruption ergosterol->membrane Incorporation enzyme->zymosterol inhibitor Imidazole Antifungals (e.g., Ketoconazole) inhibitor->enzyme Inhibition Adrenergic_Pathway α-Adrenergic Signaling & Phentolamine Blockade cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Vascular Smooth Muscle Cell NE_release Norepinephrine (NE) Release alpha2 α2 Receptor (Autoreceptor) NE_release->alpha2 Negative Feedback NE Norepinephrine (NE) in Synapse NE_release->NE alpha1 α1 Receptor gq Gq Protein alpha1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3_dag IP3 + DAG pip2->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release contraction Vasoconstriction ca_release->contraction NE->alpha1 phentolamine Phentolamine phentolamine->alpha2 Blockade phentolamine->alpha1 Blockade

References

electrophilic substitution reactions of the imidazole ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution Reactions of the Imidazole Ring

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, reactivity patterns, and experimental methodologies related to the . Imidazole is a privileged scaffold in medicinal chemistry, present in numerous natural products, and active pharmaceutical ingredients like the amino acid histidine, antifungal agents (ketoconazole), and antibiotics (metronidazole).[1][2] A thorough understanding of its chemical behavior is paramount for the rational design and synthesis of novel therapeutic agents.

Core Concepts: Reactivity and Regioselectivity

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. Its structure lends it a unique electronic profile, making it both amphoteric (acting as an acid and a base) and highly reactive towards electrophiles.[2] The ring is considered electron-rich, with a π-electron sextet, making it more susceptible to electrophilic attack than other heterocycles like pyrazole and even furan or thiophene.[3][4][5]

The regioselectivity of electrophilic substitution is dictated by the electronic distribution within the ring and the stability of the cationic intermediate (σ-complex or arenium ion) formed during the reaction.[6]

  • N3 (Pyridine-like Nitrogen): This nitrogen's lone pair resides in an sp² orbital, is not part of the aromatic system, and is basic (pKa of conjugate acid ≈ 7.0).[2] It is the site of protonation and can coordinate with Lewis acids, which can deactivate the ring.

  • Carbon Atoms (C2, C4, C5): Electrophilic attack occurs preferentially at the carbon atoms. Due to tautomerization in N-unsubstituted imidazoles, the C4 and C5 positions are equivalent. Attack at these positions is favored over the C2 position. This preference is because the intermediate formed from C4/C5 attack allows the positive charge to be delocalized over three atoms without placing a positive charge on the adjacent, already electron-deficient, pyridine-like nitrogen (N3).[4][6] Attack at C2 would result in a highly unstable resonance form with an unfavorable positive charge on N3.[6]

Caption: Regioselectivity of electrophilic attack on the imidazole ring.

Key Electrophilic Substitution Reactions

The high electron density of the imidazole ring allows it to undergo a variety of electrophilic substitution reactions, often under milder conditions than benzene. However, the basicity of the N3 atom can lead to complications, particularly in acid-catalyzed reactions where protonation deactivates the ring.

Halogenation

Halogenation of imidazole is typically a facile reaction that often proceeds to polysubstitution due to the ring's high reactivity.

  • Bromination: Imidazole reacts readily with bromine in various solvents, such as water, chloroform, or acetic acid, to yield polybrominated products.[7] Exhaustive bromination leads to the formation of 2,4,5-tribromoimidazole.[3][6]

  • Iodination: Similar to bromination, iodination is facile, particularly under alkaline conditions, and produces 2,4,5-triiodoimidazole.[3][6]

  • Chlorination: Direct chlorination can also occur, though under forcing acidic conditions, it can lead to non-aromatic perchlorinated products.[7]

Nitration

The introduction of a nitro group onto the imidazole ring is a crucial reaction for the synthesis of many pharmaceuticals, especially nitroimidazole antibiotics.[8] The reaction typically requires strong acidic conditions.

  • Reagents: A mixture of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent.[3][8]

  • Product: The reaction yields 4(5)-nitroimidazole.[3][6] The strong electron-withdrawing nature of the nitro group deactivates the ring, generally preventing further nitration.[7]

  • Conditions: Reaction temperatures can be high, sometimes exceeding 100°C, to overcome the deactivation caused by protonation of the ring in the strong acid medium.[9]

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring, which can be a useful handle for further functionalization or for modifying the physicochemical properties of a molecule.

  • Reagents: The reaction is typically performed using concentrated sulfuric acid (H₂SO₄) or oleum (disulfuric acid, H₂S₂O₇) at elevated temperatures.[6][10]

  • Product: The primary product is imidazole-4(5)-sulfonic acid.[3][6]

  • Conditions: Temperatures around 100°C or higher are generally required to drive the reaction.[6]

Friedel-Crafts Reactions

Direct Friedel-Crafts alkylation and acylation reactions on the imidazole ring are generally not successful. The basic pyridine-like N3 atom readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[11] This complexation places a positive charge on the imidazole ring, severely deactivating it towards further electrophilic attack. Alternative synthetic routes are typically employed to introduce alkyl or acyl groups.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for key electrophilic substitution reactions on the imidazole core.

ReactionElectrophile/ReagentsSubstrateConditionsProductYield (%)Reference(s)
Nitration HNO₃ / H₂SO₄Imidazole-4(5)-NitroimidazoleFair[7]
Nitration 99% HNO₃ / 93% H₂SO₄2-Methylimidazole130-132°C, 4h2-Methyl-4(5)-nitroimidazole63-66%[9]
Nitration NaNO₃ or KNO₃ / 94-96% H₂SO₄2-Methylimidazole125-140°C, 4.5-5h2-Methyl-4(5)-nitroimidazole-[9]
Nitration NO₂BF₄ (molten state)1-Methyl-4-nitroimidazole100-110°C, 1.5-2h1-Methyl-2,4,5-trinitroimidazole74%[12]
Bromination Br₂ in CHCl₃Imidazole-2,4,5-Tribromoimidazole-[6]
Iodination I₂ / alkaline conditionsImidazole-2,4,5-Triiodoimidazole-[6]
Sulfonation H₂S₂O₇ (Oleum)Imidazole100°CImidazole-4(5)-sulfonic acid-[6]

Note: Yields can vary significantly based on the specific reaction scale, purity of reagents, and work-up procedures.

Experimental Protocols

The following protocols are generalized procedures based on literature reports. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Protocol: Nitration of Imidazole to 4(5)-Nitroimidazole

This procedure is adapted from the general method described for nitrating the imidazole ring.[3][8]

Materials:

  • Imidazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Ammonium Hydroxide solution (for neutralization)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker)

  • Magnetic stirrer and hotplate

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser in a fume hood. Place the flask in an ice-water bath.

  • Acid Mixture: Carefully add a measured amount of imidazole to concentrated sulfuric acid in the flask with stirring until fully dissolved. Maintain the temperature below 10°C.

  • Nitration: Slowly add fuming nitric acid dropwise via the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature, typically between 0-10°C initially, followed by heating as specified in the literature (e.g., up to 100°C).[13]

  • Reaction: After the addition is complete, allow the reaction to stir at the target temperature for the specified duration (e.g., 1-2 hours). Monitor the reaction progress using an appropriate method like TLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • Neutralization & Isolation: Slowly neutralize the acidic solution with an ammonium hydroxide solution until the pH is approximately 7. The product, 4(5)-nitroimidazole, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol).

G cluster_workflow Experimental Workflow: Nitration of Imidazole A 1. Dissolve Imidazole in cold conc. H₂SO₄ B 2. Add fuming HNO₃ dropwise at 0-10°C A->B Control temperature C 3. Heat reaction mixture (e.g., 100°C) for 1-2h B->C Complete addition D 4. Cool and pour mixture onto crushed ice C->D Reaction completion E 5. Neutralize with NH₄OH to precipitate product D->E Quench reaction F 6. Isolate by filtration and recrystallize E->F Product precipitation

Caption: General workflow for the nitration of the imidazole ring.
Protocol: Bromination of Imidazole to 2,4,5-Tribromoimidazole

This procedure is a generalized method for the exhaustive bromination of imidazole.[3][6]

Materials:

  • Imidazole

  • Liquid Bromine (Br₂)

  • Chloroform (or an alternative appropriate solvent)

  • Sodium thiosulfate solution (for quenching excess bromine)

  • Sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve imidazole in chloroform in a round-bottom flask equipped with a stir bar and a dropping funnel in a fume hood.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in chloroform dropwise to the stirred imidazole solution. A precipitate may form during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the red-orange color disappears.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with water.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,4,5-tribromoimidazole.

  • Purification: The product can be purified by recrystallization.

Conclusion

The imidazole ring is a highly versatile and reactive scaffold that readily undergoes electrophilic substitution reactions, primarily at the C4 and C5 positions. Halogenation, nitration, and sulfonation are all well-established transformations, providing key intermediates for pharmaceutical and materials science applications. A nuanced understanding of the electronic properties of the imidazole ring and the specific reaction conditions is essential for achieving desired regioselectivity and yield, enabling the continued development of novel imidazole-containing compounds.

References

The Versatile Alkylating Agent: A Technical Guide to 2-(Chloromethyl)-1H-imidazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1H-imidazole is a highly reactive and versatile bifunctional molecule that serves as a crucial building block in synthetic and medicinal chemistry. Its imidazole core, a privileged scaffold in numerous pharmaceuticals, coupled with a reactive chloromethyl group, makes it an excellent electrophile for the introduction of the imidazolylmethyl moiety onto a wide range of nucleophilic substrates. This technical guide provides an in-depth exploration of the role of this compound and its derivatives as alkylating agents, with a focus on its applications in drug development. We will delve into its chemical reactivity, provide detailed experimental protocols for its use, present quantitative data from various alkylation reactions, and explore the signaling pathways targeted by the resulting imidazole-containing compounds.

Chemical Properties and Reactivity

The key to the utility of this compound lies in the electrophilic nature of the carbon atom in the chloromethyl group. The presence of the electron-withdrawing imidazole ring enhances the leaving group ability of the chloride ion, making the compound susceptible to nucleophilic substitution reactions (SN2). A variety of nucleophiles, including amines, phenols, thiols, and carbanions, can readily displace the chloride to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

The imidazole ring itself possesses two nitrogen atoms. The pyrrole-type nitrogen (N-1) is generally less nucleophilic, especially when protonated, while the pyridine-type nitrogen (N-3) has a lone pair of electrons that can participate in reactions. Alkylation can occur at either the exocyclic chloromethyl carbon or at one of the ring nitrogens, depending on the reaction conditions and the nature of the reacting species. However, the primary utility of this compound in the context of this guide is as an agent for introducing the -(CH2)-imidazole moiety.

Core Applications in Drug Discovery

The imidazole motif is a common feature in a vast array of approved drugs, exhibiting a wide range of biological activities, including antifungal, anticancer, antihistaminic, and antihypertensive properties.[1] The ability of this compound to readily introduce this scaffold makes it a valuable tool for lead optimization and the synthesis of novel drug candidates.

Derivatives synthesized from this compound and its benzofused analogue, 2-(chloromethyl)-1H-benzimidazole, have shown significant promise as:

  • Antifungal Agents: By mimicking the structure of essential amino acids like histidine, imidazole-containing compounds can interfere with fungal enzyme activity.[2]

  • Anticancer Agents: The imidazole scaffold can be found in molecules that target various signaling pathways implicated in cancer progression, such as the MAPK and PI3K-Akt pathways.[3][4]

  • Enzyme Inhibitors: The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues, leading to enzyme inhibition.[2]

Experimental Protocols

Detailed methodologies for the synthesis of various derivatives using this compound or its benzofused analogue as the alkylating agent are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.

General Procedure for N-Alkylation of Amines

This protocol describes the reaction of 2-(chloromethyl)-1H-benzimidazole with various aromatic and heterocyclic amines.

Materials:

  • 2-(chloromethyl)-1H-benzimidazole

  • Appropriate amine (aromatic or heterocyclic)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(chloromethyl)-1H-benzimidazole (1.0 eq) and the desired amine (1.1 eq) in DMF.

  • Add triethylamine (1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[5][6]

General Procedure for O-Alkylation of Phenols

This protocol outlines the synthesis of 2-((phenoxymethyl)-1H-benzimidazole derivatives.

Materials:

  • 2-(chloromethyl)-1H-benzimidazole

  • Substituted phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-(chloromethyl)-1H-benzimidazole (1.0 eq) in acetone dropwise.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.[7]

General Procedure for S-Alkylation of Thiols

This protocol details the synthesis of 2-((arylthio)methyl)-1H-benzimidazole derivatives.

Materials:

  • 2-(chloromethyl)-1H-benzimidazole

  • Aryl thiol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve the aryl thiol (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.0 eq) in water to the thiol solution and stir for 15 minutes.

  • Add a solution of 2-(chloromethyl)-1H-benzimidazole (1.0 eq) in ethanol to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure thioether derivative.[8]

Data Presentation

The following tables summarize quantitative data from various alkylation reactions using this compound derivatives and the biological activities of the resulting compounds.

NucleophileAlkylating AgentSolventBaseTemp. (°C)Time (h)Yield (%)Reference
4-Nitroaniline2-(chloromethyl)-1H-benzimidazoleDMFK₂CO₃/KIRT3-4 (MW)-[9]
p-Aminobenzoic acid2-(chloromethyl)-1H-benzimidazoleDMFK₂CO₃/KIRT3-4 (MW)-[9]
Sulphanilamide2-(chloromethyl)-1H-benzimidazoleDMFK₂CO₃/KIRT3-4 (MW)-[9]
Various arylamines2-(chloromethyl)-1H-benzimidazoleDMFTEART-55-85[5][6]
Phenol2-(chloromethyl)-1H-benzimidazoleAcetoneK₂CO₃Reflux--[7]
Thiophenol2-(chloromethyl)-1H-benzimidazoleEthanolNaOHRT--[8]
Compound TypeTarget Organism/Cell LineBiological ActivityIC₅₀/MIC (µM)Reference
2-(Arylamino)methyl-benzimidazolesCandida albicansAntifungal12.5 (MIC)[5]
2-(Phenylthiomethyl)-benzimidazole derivativesA549, HCT116, HepG2, PC-9, A375Anticancer4-17[8]
2-((Phenoxy)methyl)-benzimidazole derivativesA549, MDA-MB-231, A375, HCT116Anticancer-[10]
1-Phenylamino-2-thio-imidazole derivativesVarious bacteria and fungiAntimicrobial-[11]

Signaling Pathways and Mechanisms of Action

Derivatives of this compound often exert their biological effects by interacting with key cellular signaling pathways. The imidazole core plays a crucial role in binding to the active sites of enzymes or interacting with receptors.

Inhibition of Fungal Cytochrome P450

A primary mechanism of action for many imidazole-based antifungal agents is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme essential for ergosterol biosynthesis. The N-3 atom of the imidazole ring coordinates to the heme iron atom of the enzyme, disrupting its function and leading to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2][12]

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Lanosterol_Demethylase Substrate Ergosterol Ergosterol (Essential for cell membrane) Lanosterol_Demethylase->Ergosterol Catalyzes Toxic_Sterols Toxic Sterol Intermediates Lanosterol_Demethylase->Toxic_Sterols Leads to accumulation Imidazole_Derivative Imidazole Derivative (e.g., from this compound) Imidazole_Derivative->Lanosterol_Demethylase Inhibits (N3 binds to Heme) Disrupted_Membrane Disrupted Cell Membrane Toxic_Sterols->Disrupted_Membrane Causes

Caption: Inhibition of Fungal Ergosterol Biosynthesis.

Targeting Cancer Signaling Pathways

In cancer therapy, imidazole-containing molecules have been shown to target critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently hyperactivated in various cancers. Imidazole derivatives can act as inhibitors of key kinases in this cascade, such as MEK or ERK, thereby blocking downstream signaling and inhibiting cancer cell growth.[3][13]

G cluster_mapk_pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Imidazole_Inhibitor Imidazole-based Inhibitor Imidazole_Inhibitor->MEK Inhibits Imidazole_Inhibitor->ERK Inhibits

Caption: Inhibition of the MAPK/ERK Signaling Pathway.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade often dysregulated in cancer, promoting cell survival and proliferation. Imidazole-based inhibitors can target key components of this pathway, such as PI3K or Akt, leading to the induction of apoptosis in cancer cells.[4][14]

G cluster_pi3k_pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival, Growth, Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis inhibits Imidazole_Inhibitor Imidazole-based Inhibitor Imidazole_Inhibitor->PI3K Inhibits Imidazole_Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion

This compound and its analogues are powerful and versatile alkylating agents that have proven to be invaluable in the field of drug discovery and development. The ability to efficiently introduce the biologically significant imidazole scaffold onto a diverse range of molecular frameworks has led to the synthesis of numerous compounds with potent antifungal, anticancer, and other therapeutic activities. This guide has provided a comprehensive overview of the chemical properties, synthetic applications, and biological significance of this important class of reagents. The detailed experimental protocols and quantitative data presented herein serve as a practical resource for researchers, while the exploration of targeted signaling pathways offers insights into the rational design of novel imidazole-based therapeutics. As our understanding of the molecular basis of diseases continues to grow, the strategic use of this compound in the synthesis of targeted therapies will undoubtedly continue to contribute to the advancement of medicine.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 2-(Chloromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential hazards associated with 2-(chloromethyl)-1H-imidazole, compiled from available safety data sheets and toxicological literature on related compounds. It is intended to inform and guide laboratory safety practices. Specific quantitative toxicological data for this compound is largely unavailable in public databases; therefore, data from structurally related compounds is presented for illustrative purposes and should be interpreted with caution. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with institutional and regulatory safety standards.

Introduction

This compound is a reactive heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. Its utility stems from the presence of a reactive chloromethyl group attached to the imidazole ring, which allows for a variety of chemical modifications. However, this reactivity also contributes to its potential hazards. This guide provides an in-depth summary of the known hazards, safety precautions, and emergency procedures for handling this compound to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and its hydrochloride salt, the compound is classified as hazardous.[1][2] The primary hazards are associated with its acute toxicity and irritant properties.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[3]

Signal Word: Warning[2]

Hazard Pictograms:

  • alt text

Toxicological Information

Table 1: Summary of Toxicological Hazards
Hazard EndpointGHS Classification for this compound HydrochlorideNotes
Acute Oral Toxicity Category 4 (Harmful if swallowed)[2]Ingestion may cause harmful effects.
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)[2]Skin absorption may be harmful.
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)[2]Inhalation of dust or vapors may be harmful.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2]Direct contact can cause skin irritation.
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[2]Direct contact can cause serious eye irritation.
Respiratory Irritation Category 3 (May cause respiratory irritation)[3]Inhalation may irritate the respiratory tract.
Carcinogenicity No data availableNot classified.
Mutagenicity No data availableNot classified.
Reproductive Toxicity No data availableNot classified.
Table 2: Acute Toxicity Data for 2-Methylimidazole (Surrogate Data)
EndpointSpeciesRouteValueReference
LD50 RatOral1500 mg/kg[4]
LD50 MouseOral1400 mg/kg[4]
LD50 RatDermal>2000 mg/kg[4]

Potential Mechanism of Toxicity: A Signaling Pathway

While the specific mechanism of toxicity for this compound has not been elucidated, studies on other imidazole derivatives suggest that their cytotoxic effects may be linked to the induction of oxidative stress and mitochondrial dysfunction. The following diagram illustrates a plausible signaling pathway.

ToxicityPathway Hypothetical Signaling Pathway for Imidazole-Induced Cytotoxicity Imidazole This compound Cellular_Uptake Cellular Uptake Imidazole->Cellular_Uptake ROS_Production Increased Reactive Oxygen Species (ROS) Production Cellular_Uptake->ROS_Production Induces Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Mitochondrial_Damage Mitochondrial Membrane Potential Impairment Oxidative_Stress->Mitochondrial_Damage Causes Apoptosis_Pathway Activation of Apoptotic Pathways Mitochondrial_Damage->Apoptosis_Pathway Triggers Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Hypothetical pathway of imidazole-induced cytotoxicity.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Table 3: Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[2]Protects against dust particles and splashes.
Skin Protection Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[2]Prevents skin contact and potential absorption.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2]Protects against inhalation of harmful dust.
Table 4: Handling and Storage Procedures
ProcedureRecommendation
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[2]

Emergency Procedures

Table 5: First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately take off all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: May emit toxic fumes under fire conditions.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

  • Containment and Cleaning: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Experimental Protocols for Hazard Assessment

The following sections detail standardized methodologies for assessing the acute toxicity and irritation potential of this compound. These protocols are based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, young adult female rats are used.

  • Dosage: A single dose of the substance is administered orally via gavage.

  • Procedure: The test is conducted in a stepwise manner, using a minimum number of animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The outcome is the classification of the substance into a GHS acute toxicity category based on the observed mortality.

OECD423_Workflow Workflow for Acute Oral Toxicity Testing (OECD 423) Start Select Starting Dose (e.g., 300 mg/kg) Dose_Group1 Dose 3 Animals Start->Dose_Group1 Observe_48h Observe for 48 hours Dose_Group1->Observe_48h Mortality_Check1 Mortality Check Observe_48h->Mortality_Check1 Stop_Test Stop Test (Classify Substance) Mortality_Check1->Stop_Test 2 or 3 animals die Dose_Lower Dose Next Group at Lower Dose Level Mortality_Check1->Dose_Lower 1 animal dies Dose_Higher Dose Next Group at Higher Dose Level Mortality_Check1->Dose_Higher 0 animals die Observe_14d Observe remaining animals for a total of 14 days Stop_Test->Observe_14d Dose_Lower->Dose_Group1 Repeat Steps Dose_Lower->Observe_14d Dose_Higher->Dose_Group1 Repeat Steps Dose_Higher->Observe_14d Final_Classification Final Classification Observe_14d->Final_Classification OECD404_Workflow Workflow for Dermal Irritation Testing (OECD 404) Preparation Prepare Animal (Shave test site) Application Apply 0.5g of Substance to a small area of skin Preparation->Application Exposure 4-hour Exposure (Cover with patch) Application->Exposure Removal Remove Patch and Wash Test Site Exposure->Removal Observation Observe and Score Skin Reactions (Erythema and Edema) at 1, 24, 48, 72 hours Removal->Observation Classification Classify based on Severity and Reversibility of Skin Reactions Observation->Classification OECD405_Workflow Workflow for Eye Irritation Testing (OECD 405) Animal_Selection Select Healthy Albino Rabbit Application Instill Single Dose into Conjunctival Sac of One Eye Animal_Selection->Application Observation Examine Both Eyes and Score Lesions (Cornea, Iris, Conjunctiva) at 1, 24, 48, 72 hours Application->Observation Reversibility_Check Continue Observation up to 21 days if effects persist Observation->Reversibility_Check Classification Classify based on Severity and Reversibility of Ocular Lesions Reversibility_Check->Classification

References

Spectroscopic Characterization of 2-(chloromethyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(chloromethyl)-1H-imidazole, a key building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectral data for this specific compound, this guide outlines the expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic interpretation for imidazole derivatives. It also includes detailed, generalized experimental protocols for acquiring the necessary spectroscopic data.

Molecular Structure and Key Features

This compound is a five-membered aromatic heterocycle bearing a chloromethyl substituent at the C2 position. The imidazole ring is characterized by the presence of two nitrogen atoms, one of which is a pyrrole-type nitrogen (N-H) and the other a pyridine-type nitrogen. This structure imparts unique electronic and chemical properties to the molecule, making it a versatile synthon for the synthesis of various biologically active compounds.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignmentNotes
~7.2-7.4SingletH4/H5The two imidazole ring protons are expected to be chemically equivalent, appearing as a single peak.
~4.7-4.9Singlet-CH₂ClThe methylene protons adjacent to the chlorine atom and the imidazole ring.
Broad SignalSingletN-HThe chemical shift of the N-H proton can vary significantly depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentNotes
~145-150C2The carbon atom bearing the chloromethyl group.
~120-125C4/C5The two equivalent carbon atoms in the imidazole ring.
~40-45-CH₂ClThe carbon of the chloromethyl group.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationNotes
3100-3300N-H stretchBroad peak, characteristic of the imidazole N-H group.
~3000-3100C-H stretch (aromatic)Stretching vibrations of the C-H bonds on the imidazole ring.
~2850-2960C-H stretch (aliphatic)Stretching vibrations of the C-H bonds of the chloromethyl group.
~1500-1600C=N and C=C stretchRing stretching vibrations of the imidazole core.
~650-800C-Cl stretchStretching vibration of the carbon-chlorine bond.

Table 4: Expected Mass Spectrometry Data

m/zInterpretationNotes
[M]+Molecular ionThe peak corresponding to the intact molecule.
[M+H]+Protonated moleculeCommonly observed in electrospray ionization (ESI).
[M-Cl]+Fragment ionLoss of the chlorine atom.
[M-CH₂Cl]+Fragment ionLoss of the chloromethyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for imidazole derivatives and should be optimized for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and will affect the chemical shifts, particularly of the N-H proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer, with common ionization techniques being Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode.

    • EI-MS: Introduce the sample (often via a direct insertion probe or after separation by gas chromatography) into the ion source where it is bombarded with a high-energy electron beam.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Synthesis and Workflow

Synthesis_Workflow reagents Starting Materials (e.g., Glyoxal, Formaldehyde, Ammonia, Chloroacetic acid) synthesis Chemical Synthesis reagents->synthesis Reaction purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Crude Product characterization Spectroscopic Characterization purification->characterization Purified Product final_product This compound characterization->final_product Structure Confirmed Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis sample Purified this compound nmr NMR (¹H, ¹³C) sample->nmr ir FTIR sample->ir ms Mass Spectrometry sample->ms data_analysis Spectral Interpretation & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Confirmed Structure data_analysis->final_structure

References

An In-depth Technical Guide to the Synthesis of 2-(chloromethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-1H-benzimidazole, a key starting material and versatile building block in medicinal chemistry and drug development. This document details the primary synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols.

Core Synthesis Pathway: Phillips-Ladenburg Condensation

The most prevalent and well-established method for synthesizing 2-(chloromethyl)-1H-benzimidazole is through the condensation of o-phenylenediamine with chloroacetic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, is typically acid-catalyzed and proceeds via a cyclization-condensation mechanism.

Reaction Scheme:

Reaction_Scheme OPD o-Phenylenediamine CMB 2-(chloromethyl)-1H-benzimidazole OPD->CMB + Chloroacetic Acid (Acid Catalyst, Heat) CAA Chloroacetic Acid Experimental_Workflow A Mixing Reactants o-phenylenediamine, chloroacetic acid, HCl B Refluxing the Mixture A->B C Cooling to Room Temperature B->C D Neutralization with Ammonia C->D E Filtration and Washing D->E F Purification (Column Chromatography/Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G Reaction_Mechanism cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization A o-phenylenediamine + Chloroacetic acid B N-(2-aminophenyl)-2-chloroacetamide A->B Condensation C N-(2-aminophenyl)-2-chloroacetamide D 2-(chloromethyl)-1H-benzimidazole C->D Dehydration

Methodological & Application

Application Notes: N-Alkylation of Amines with 2-(Chloromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of amines with 2-(chloromethyl)-1H-imidazole is a significant chemical transformation in medicinal chemistry and drug development. The resulting N-((1H-imidazol-2-yl)methyl) amine scaffold is a key structural motif in numerous biologically active compounds. The imidazole ring can participate in hydrogen bonding and coordination with biological targets, while the attached amine moiety provides a versatile point for further molecular elaboration to modulate physicochemical properties and explore structure-activity relationships (SAR). This protocol provides a detailed method for this N-alkylation reaction, adaptable for various primary and secondary amines.

Core Concepts

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic methylene carbon of this compound, displacing the chloride leaving group. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated (if starting from the amine salt) and to deprotonate the amine, thereby increasing its nucleophilicity. The use of this compound hydrochloride is common, necessitating at least two equivalents of base: one to free the alkylating agent and one to facilitate the reaction with the amine.

General Reaction Scheme

Caption: General reaction for the N-alkylation of a primary or secondary amine with this compound.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various amine types. The data is compiled based on established procedures for the analogous reagent, 2-chloromethyl-1H-benzimidazole, which is expected to have similar reactivity.[1][2]

Amine SubstrateBaseSolventAdditiveTemperatureTime (h)Typical Yield (%)
AnilineKOHEthanolKIReflux865-80
Substituted AnilinesKOHEthanolKIReflux8-1260-75
MorpholineK₂CO₃AcetonitrileNoneReflux12-1870-85
PiperidineK₂CO₃DMFNone60-80 °C12-1870-85
Cysteamine HClNoneNone (Neat)None80-100 °C9~98

Experimental Protocols

This section provides a detailed, step-by-step procedure for the N-alkylation of an amine with this compound hydrochloride.

Materials and Reagents:

  • Amine (e.g., Aniline, Morpholine)

  • This compound hydrochloride

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI) (Optional, for less reactive amines)

  • Ethanol (Absolute) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Protocol: N-Alkylation of Aniline (Aromatic Amine)

This protocol is adapted from a procedure for the synthesis of N-((1H-benzimidazol-2-yl)methyl)aniline derivatives.[2]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.53 g, 10 mmol), aniline (0.93 g, 10 mmol), potassium iodide (1.66 g, 10 mmol), and 50 mL of absolute ethanol.

  • Initiation: Begin stirring the suspension and heat the mixture to reflux using a heating mantle.

  • Base Addition: After refluxing for 6 hours, prepare a solution of potassium hydroxide (0.56 g, 10 mmol) in 5 mL of water. Allow the reaction mixture to cool slightly before slowly adding the aqueous KOH solution.

  • Reaction Completion: Resume heating and continue to stir the reaction mixture under reflux for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

  • Product Isolation: A solid product should precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure N-((1H-imidazol-2-yl)methyl)aniline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: N-Alkylation of Morpholine (Secondary Aliphatic Amine)

  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound hydrochloride (1.53 g, 10 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol) in 50 mL of acetonitrile or DMF.

  • Amine Addition: Add morpholine (0.87 g, 10 mmol) to the suspension.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of dichloromethane/methanol) to afford the pure 4-((1H-imidazol-2-yl)methyl)morpholine.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow A 1. Combine Reactants (Amine, Alkylating Agent, Solvent, Optional KI) B 2. Heat to Reflux A->B C 3. Add Base Solution (e.g., aq. KOH) B->C D 4. Continue Reflux (Monitor by TLC) C->D E 5. Quench Reaction (Pour into ice-water) D->E Upon Completion F 6. Isolate Crude Product (Filtration) E->F G 7. Purify Product (Recrystallization or Chromatography) F->G H 8. Characterize (NMR, MS) G->H

Caption: Step-by-step workflow for the solution-phase N-alkylation of amines.

References

Application Notes and Protocols: Synthesis and Evaluation of 2-((Arylamino)methyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-imidazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic and structural features allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Derivatives functionalized at the 2-position are of particular interest. This document provides detailed protocols for the synthesis of a specific class, 2-((arylamino)methyl)-1H-imidazole derivatives, their characterization, and methods for evaluating their biological potential.

Section 1: General Synthesis Protocol

Principle: The synthesis of 2-((arylamino)methyl)-1H-imidazole derivatives is efficiently achieved through a two-step process. The first step involves the preparation of a reactive intermediate, 2-(chloromethyl)-1H-imidazole. The second step is a nucleophilic substitution reaction where this intermediate is treated with various substituted arylamines to yield the target compounds. This method allows for the creation of a diverse library of derivatives by simply varying the arylamine starting material.

Experimental Workflow:

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Purification & Analysis start 1,3-Dihydroxyacetone Dimer + Ammonia & Formaldehyde reagents1 Thionyl Chloride (SOCl₂) in Dichloromethane (DCM) start->reagents1 Reaction intermediate This compound (Intermediate 1) reagents1->intermediate Formation intermediate_ref Intermediate 1 intermediate->intermediate_ref reaction2 Nucleophilic Substitution (Base, e.g., K₂CO₃ in Acetonitrile) intermediate_ref->reaction2 arylamine Substituted Arylamine (Ar-NH₂) arylamine->reaction2 product Crude 2-((Arylamino)methyl)-1H-imidazole reaction2->product product_ref Crude Product product->product_ref purification Column Chromatography characterization NMR, FT-IR, Mass Spec purification->characterization bio_assay Biological Activity Screening characterization->bio_assay product_ref->purification G cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme_Action Lanosterol 14α-demethylase Lanosterol->Enzyme_Action Ergosterol Ergosterol Enzyme_Action->Ergosterol Incorporation Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Incorporation Disruption Disruption leads to cell death Inhibitor Imidazole Derivative Inhibitor->Enzyme_Action Inhibition G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor α2-Adrenoceptor (GPCR) gi_protein Gi Protein (αβγ) receptor->gi_protein Activates ac Adenylate Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Conversion agonist Imidazole Agonist agonist->receptor Binds atp ATP atp->ac effects Downstream Cellular Effects (e.g., Reduced Neurotransmitter Release) camp->effects Mediates

References

Application Notes and Protocols: Preparation of 2-(Substituted-methyl)-1H-imidazole Derivatives for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antiviral evaluation of 2-(substituted-methyl)-1H-imidazole derivatives. This class of compounds has demonstrated significant potential as antiviral agents against a broad spectrum of viruses by targeting both viral and host-cell components essential for viral replication.[1][2][3] This document outlines detailed experimental protocols for the chemical preparation of these compounds and their subsequent biological characterization in antiviral assays.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Derivatives of 2-(substituted-methyl)-1H-imidazole have emerged as a promising class of antiviral agents with activity against a range of pathogenic viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Influenza A Virus, and coronaviruses like SARS-CoV-2.[1][2][3] Their mechanism of action often involves the inhibition of key viral enzymes such as RNA-dependent RNA polymerase (RdRp) and proteases, or the modulation of host-cell signaling pathways like NF-κB, which are hijacked by viruses for their replication.[1][4][5][6]

This document provides detailed methodologies for the synthesis of various 2-(substituted-methyl)-1H-imidazole analogs, protocols for their in vitro antiviral evaluation, and a summary of reported antiviral activities to guide researchers in the discovery and development of novel antiviral therapeutics.

Data Presentation: Antiviral Activity of 2-(Substituted-methyl)-1H-imidazole Derivatives

The following table summarizes the in vitro antiviral activity of selected 2-(substituted-methyl)-1H-imidazole derivatives against various viruses. The data is compiled from various literature sources and is intended to provide a comparative overview of the potential of this compound class.

Compound IDSubstitution at 2-positionVirusAssay TypeEC₅₀ (µM)IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
1a (4-Bromophenyl)methylClassical Swine Fever Virus (CSFV)CPE Reduction1.6->100>62.5[4]
2a PhenylVaccinia Virus (VV)CPE Reduction2->100>50[1]
2b PhenylHerpes Simplex Virus-1 (KOS)CPE Reduction59 (mg/mL)->100-[1][2]
3a (Thiophen-2-yl)methylInfluenza A (H1N1)CPE Reduction-0.8>100>125[1]
4a Imidazole-4,5-dicarboxamide derivativeDengue Virus (DENV)Replicon Assay1.93->50>26[1][2]
4b Imidazole-4,5-dicarboxamide derivativeYellow Fever Virus (YFV)Replicon Assay1.85->50>27[1][2]
5a Thioacetanilide derivativeHIV-1Reverse Transcriptase Assay0.20->100>500[1]
5b Thioacetanilide derivativeHIV-1Reverse Transcriptase Assay0.18->100>555[1]
6a Imidazole-coumarin conjugateHepatitis C Virus (HCV)Replicon Assay5.1->76.5>15[1]
7a 1-Hydroxyimidazole derivativeVaccinia Virus (VV)CPE Reduction-1.29 (µg/mL)>100>77[1]
8a Benzimidazole derivativeZika Virus (ZIKV)CPE Reduction1.9->70.3>37[1]

Experimental Protocols

I. Chemical Synthesis of 2-(Substituted-methyl)-1H-imidazole Derivatives

A general synthetic workflow for the preparation of 2-(substituted-methyl)-1H-imidazole derivatives is presented below. This is a multi-step process that can be adapted to generate a wide variety of analogs.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-(Chloromethyl)-1H-imidazole cluster_1 Step 2: Substitution Reaction cluster_2 Step 3: Optional N-Alkylation Start Starting Materials (e.g., 1,3-dihydroxyacetone, formaldehyde, ammonia, HCl) Intermediate1 2-(Hydroxymethyl)-1H-imidazole Start->Intermediate1 Condensation Intermediate2 This compound hydrochloride Intermediate1->Intermediate2 Chlorination (SOCl2) Product 2-(Substituted-methyl)-1H-imidazole Intermediate2->Product Nucleophilic Substitution (Base, Solvent) Nucleophile Nucleophile (R-XH) (e.g., Phenol, Thiol, Amine, Heterocycle) Nucleophile->Product FinalProduct N-Alkylated-2-(Substituted-methyl) -1H-imidazole Product->FinalProduct N-Alkylation (Base, Solvent) AlkylatingAgent Alkylating Agent (R'-Y) (e.g., Alkyl halide) AlkylatingAgent->FinalProduct

Caption: General workflow for the synthesis of 2-(substituted-methyl)-1H-imidazole derivatives.

Protocol 1: Synthesis of this compound Hydrochloride (Key Intermediate)

This protocol describes the synthesis of a key intermediate, this compound, which can be further modified to introduce various substituents.

Materials:

  • 1,3-Dihydroxyacetone dimer

  • Formaldehyde (37% aqueous solution)

  • Ammonium hydroxide (28% aqueous solution)

  • Thionyl chloride (SOCl₂)

  • Hydrochloric acid (HCl)

  • Methanol

  • Diethyl ether

  • Round-bottom flasks, reflux condenser, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • Synthesis of 2-(Hydroxymethyl)-1H-imidazole:

    • In a round-bottom flask, dissolve 1,3-dihydroxyacetone dimer in water.

    • Add formaldehyde solution and ammonium hydroxide solution.

    • Stir the mixture at room temperature for 24-48 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude 2-(hydroxymethyl)-1H-imidazole.

  • Synthesis of this compound hydrochloride:

    • Suspend the crude 2-(hydroxymethyl)-1H-imidazole in a suitable solvent like chloroform or dichloromethane.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

    • Cool the mixture and collect the precipitate by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield this compound hydrochloride.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for introducing various substituents onto the methyl group at the 2-position of the imidazole ring.

Materials:

  • This compound hydrochloride

  • Substituted phenol, thiol, amine, or heterocycle (nucleophile)

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Solvent (e.g., Acetonitrile, DMF, DMSO)

  • Round-bottom flask, magnetic stirrer, heating mantle.

Procedure:

  • To a solution of the nucleophile (1.2 equivalents) in the chosen solvent, add the base (1.5 equivalents) and stir at room temperature for 30 minutes.

  • Add this compound hydrochloride (1 equivalent) portion-wise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(substituted-methyl)-1H-imidazole.

II. Antiviral Activity and Cytotoxicity Assays

The following diagram illustrates a typical workflow for evaluating the antiviral efficacy and cytotoxicity of the synthesized compounds.

Antiviral_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action Studies CPE_Assay Cytopathic Effect (CPE) Reduction Assay MTT_Assay Cytotoxicity Assay (MTT) Plaque_Assay Plaque Reduction Assay CPE_Assay->Plaque_Assay Determine EC₅₀ MTT_Assay->Plaque_Assay Determine CC₅₀ qRT_PCR Viral Load Quantification (qRT-PCR) Plaque_Assay->qRT_PCR Confirm Antiviral Activity Enzyme_Assay Enzyme Inhibition Assays (e.g., Polymerase, Protease) qRT_PCR->Enzyme_Assay Investigate Target Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Enzyme_Assay->Pathway_Analysis Elucidate Mechanism

Caption: Workflow for antiviral screening and mechanism of action studies.

Protocol 3: Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of a compound that inhibits the virus-induced cell death.

Materials:

  • Susceptible host cells (e.g., Vero, MDCK, HeLa)

  • Virus stock of known titer

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized imidazole derivatives

  • Positive control antiviral drug

  • Crystal violet staining solution

  • Microplate reader.

Procedure:

  • Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

  • Remove the growth medium from the cell monolayers and add the compound dilutions. Include cell control (medium only) and virus control (medium only) wells.

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI), except for the cell control and cytotoxicity control wells.

  • Incubate the plates at 37°C in a CO₂ incubator until 80-90% CPE is observed in the virus control wells.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Stain the cells with crystal violet solution.

  • Wash the plates to remove excess stain and allow them to dry.

  • Solubilize the stain and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by regression analysis.

Protocol 4: Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.

Materials:

  • Susceptible host cells in 6- or 12-well plates

  • Virus stock

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Test compounds and controls

  • Crystal violet solution.

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and incubate with an equal volume of the test compound dilutions for 1 hour.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the respective compound concentrations.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀.

Mechanism of Action: Targeting Viral and Host Factors

Many 2-(substituted-methyl)-1H-imidazole derivatives exert their antiviral effects by inhibiting crucial viral enzymes. For instance, several compounds have been shown to target the RNA-dependent RNA polymerase (RdRp) of RNA viruses, thereby halting the replication of the viral genome.[2][4] Others have been identified as inhibitors of viral proteases, which are essential for processing the viral polyprotein into functional proteins.[3]

Viral_Replication_Inhibition cluster_0 Viral Replication Cycle cluster_1 Inhibition by Imidazole Derivatives Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication (RdRp) Uncoating->Replication Translation Polyprotein Translation Replication->Translation Processing Polyprotein Processing (Protease) Translation->Processing Assembly Virion Assembly Processing->Assembly Release Release Assembly->Release Imidazole_RdRp Imidazole Derivative Imidazole_RdRp->Replication Inhibits Imidazole_Protease Imidazole Derivative Imidazole_Protease->Processing Inhibits

Caption: Inhibition of viral replication by targeting viral polymerase and protease.

In addition to directly targeting viral components, some imidazole derivatives modulate host cell signaling pathways that are exploited by viruses. The NF-κB signaling pathway, a key regulator of the inflammatory and immune response, is often manipulated by viruses to create a favorable environment for replication. Certain 2-substituted imidazoles have been shown to interfere with this process, thereby exerting an indirect antiviral effect.

NFkB_Pathway_Modulation cluster_0 Host Cell NF-κB Signaling cluster_1 Inhibition by Imidazole Derivatives Virus Virus IKK IKK Complex Virus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-viral Gene Transcription Nucleus->Transcription Initiates Imidazole_NFkB Imidazole Derivative Imidazole_NFkB->IKK Inhibits

Caption: Modulation of the NF-κB signaling pathway by imidazole derivatives.

Conclusion

The 2-(substituted-methyl)-1H-imidazole scaffold represents a versatile platform for the development of novel antiviral agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for researchers to explore the potential of this compound class. By systematically modifying the substituents at the 2-position and evaluating their antiviral activity and mechanism of action, it is possible to identify lead compounds for further optimization and development as effective therapeutics for a range of viral diseases.

References

Purifying 2-(Chloromethyl)-1H-imidazole Derivatives: A Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the purification of 2-(chloromethyl)-1H-imidazole derivatives by recrystallization, a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below are designed for researchers, scientists, and drug development professionals to achieve high purity of these valuable compounds.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry, often utilized in the synthesis of compounds with a wide range of biological activities. The purity of these intermediates is paramount to ensure the desired outcome and safety of subsequent reactions and final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. By carefully selecting the solvent and controlling the cooling process, highly pure crystals of the desired this compound derivative can be obtained.

Key Principles of Recrystallization

Successful recrystallization depends on several factors:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high capacity for dissolution at its boiling point. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated or near-saturated solution.

  • Decolorization: If colored impurities are present, activated carbon can be added to the hot solution to adsorb them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Slow cooling is crucial for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.

  • Isolation and Drying: The purified crystals are separated from the cold mother liquor, which contains the dissolved impurities, by filtration. The crystals are then washed with a small amount of cold solvent and dried to remove any residual solvent.

Application Data: Recrystallization of Specific this compound Derivatives

The following table summarizes quantitative data from literature on the recrystallization of various this compound derivatives. This data provides a practical reference for selecting appropriate solvent systems and anticipating the outcomes of the purification process.

CompoundRecrystallization Solvent(s)Yield (%)Melting Point (°C)Reference
2-[3-chloro-2-(toluene-4-sulfonylmethyl)propenyl]-1-methyl-5-nitro-1H-imidazoleEthanol70134[1]
1-[2-(substituted) ethyl]-2-methyl-5-nitroimidazolesAcetone/WaterN/AN/A[2]
2-Chloromethyl-1H-benzimidazole derivativesMethanolN/AN/A
General Benzimidazole DerivativesEthanol, Methanol, Ethanol/WaterN/AN/A

Note: "N/A" indicates that the specific quantitative data was not available in the cited literature.

Experimental Protocols

The following are detailed protocols for the recrystallization of this compound derivatives. These should be considered as general guidelines and may require optimization based on the specific derivative and the nature of the impurities.

Protocol 1: Single-Solvent Recrystallization using Methanol or Ethanol

This protocol is suitable for many 2-(chloromethyl)-1H-benzimidazole and other imidazole derivatives.

Materials:

  • Crude this compound derivative

  • Methanol or Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Activated carbon (optional)

Procedure:

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of methanol or ethanol and heat the mixture to a gentle boil with stirring. Continue adding the solvent portion-wise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol or ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.

Protocol 2: Two-Solvent Recrystallization using an Alcohol/Water System

This method is useful when a single solvent does not provide the desired solubility profile. An ethanol/water or methanol/water mixture is often effective.

Materials:

  • Crude this compound derivative

  • Ethanol or Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol or methanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). The cloudiness indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the alcohol and water (in the same proportion used for crystallization).

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Recrystallization Workflow

The following diagram illustrates the general workflow for the purification of this compound derivatives by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution Stage cluster_purification Purification Stage cluster_crystallization Crystallization Stage cluster_isolation Isolation Stage Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize Cool Slow Cooling to Room Temperature HotFilter Hot Filtration (if Decolorized) Decolorize->HotFilter HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Purified High-Purity Crystals Dry->Purified Final Product

A generalized workflow for the recrystallization process.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Oiling out - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the solute.- Cooling is too rapid.- Reheat the solution to dissolve the oil, then add a small amount of additional solvent and cool slowly.- Choose a solvent with a lower boiling point.- Ensure a slower cooling rate.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for crystallization at room temperature and in an ice bath.
Product is still impure - Inappropriate solvent choice.- Cooling was too rapid, trapping impurities.- Perform solvent screening to find a more suitable solvent or solvent pair.- Ensure the solution cools as slowly as possible to promote selective crystallization.

Conclusion

Recrystallization is a fundamental and effective technique for the purification of this compound derivatives. By carefully selecting the appropriate solvent system and controlling the experimental conditions, researchers can significantly enhance the purity of their compounds, which is crucial for the successful development of novel therapeutics and other chemical entities. The protocols and data presented in this application note serve as a valuable resource for optimizing the purification of this important class of heterocyclic compounds.

References

Application Note: HPLC Analysis of 2-Substituted Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Substituted imidazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals, agriculture, and materials science. Prominent examples include antifungal drugs such as ketoconazole and miconazole, as well as intermediates in various chemical syntheses. The accurate and reliable quantification of these compounds is crucial for quality control, pharmacokinetic studies, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of 2-substituted imidazoles due to its high resolution, sensitivity, and applicability to a broad range of analyte polarities. This application note provides a comprehensive overview of a robust HPLC method for the separation and quantification of 2-substituted imidazole compounds.

Analytical Challenge

The primary challenge in the analysis of 2-substituted imidazoles lies in achieving adequate separation from structurally similar impurities and other matrix components. Due to the basic nature of the imidazole ring, peak tailing can be a common issue, necessitating careful selection of the stationary phase and mobile phase modifiers to ensure symmetrical peak shapes. Furthermore, the diverse range of substituents at the 2-position can significantly alter the physicochemical properties of the compounds, requiring flexible and adaptable chromatographic conditions.

Solution: Reversed-Phase HPLC with UV Detection

A reversed-phase HPLC method using a C18 or C8 stationary phase with a buffered mobile phase provides excellent selectivity and resolution for a variety of 2-substituted imidazoles. The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, enhancing selectivity and enabling peak purity assessment. This method is demonstrated to be robust, reproducible, and suitable for routine analysis in research and quality control laboratories.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and performance data for the HPLC analysis of various 2-substituted imidazole compounds, compiled from multiple sources.

Table 1: Chromatographic Conditions for Imidazole Derivatives

ParameterCondition 1: Antifungal Drugs[1][2]Condition 2: Imidazole and Methylated Impurities[3][4]Condition 3: Chiral Separation of Imidazole Antifungals[5]
Column Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm)[6] or Luna C18[1]Supersil-ODS-B[3][4]Chiralpak IC[5]
Mobile Phase Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20[6]Acetonitrile: 16 mmol/L Sodium Dodecyl Sulfate and 17 mmol/L Potassium Dihydrogen Phosphate in water (40:60, v/v), pH 3.5[3][4]Acetonitrile: Diethylamine (100:0.1, v/v)[5]
Flow Rate 1.0 mL/min[6]Not specified, typically 1.0 mL/min0.6 - 1.0 mL/min[5]
Detection DAD at 300 nm[6]DAD at 210 nm[3][4]UV at 230 nm[5]
Temperature Room Temperature[6]25 °C25 °C[5]

Table 2: Method Validation Parameters

ParameterImidazole and Methylated Impurities[3][4]Antifungal Drugs in Biological Samples[1]
Linearity Range 10 - 100 mg/L0.05 - 5 µg/mL (compound dependent)[1]
Detection Limit (LOD) 0.02 - 0.03 mg/L[3][4]0.02 - 0.2 µg/mL (compound dependent)
Average Recovery 99.2% - 100%[3]Not explicitly stated, but method was successfully applied to real samples.
RSD (%) 0.27% (n=8)[3]Within acceptable limits as per International Guidelines.

Experimental Workflow

The logical flow of the analytical method is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Dissolution, SPE) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Isocratic/Gradient Elution) Injection->Separation Detection DAD Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Result Reporting Integration->Report

Caption: Experimental workflow for the HPLC analysis of 2-substituted imidazole compounds.

Detailed Experimental Protocol

1. Scope

This protocol describes the quantitative analysis of 2-substituted imidazole compounds in bulk materials and pharmaceutical formulations using reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

2. Apparatus and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatographic data station.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate, sodium dodecyl sulfate, and phosphoric acid (analytical grade).

  • Reference standards of the 2-substituted imidazole compounds of interest.

3. Preparation of Solutions

  • Mobile Phase (Condition 1 Example): Prepare a 0.025 M solution of potassium dihydrogen phosphate in HPLC grade water. Mix this buffer with methanol in a 30:70 (v/v) ratio. Adjust the pH to 3.20 using phosphoric acid. Filter and degas the mobile phase before use.[6]

  • Mobile Phase (Condition 2 Example): Prepare an aqueous solution containing 16 mmol/L of sodium dodecyl sulfate and 17 mmol/L of potassium dihydrogen phosphate. Adjust the pH to 3.5. Mix this solution with acetonitrile in a 60:40 (v/v) ratio. Filter and degas.[3][4]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

4. Sample Preparation

  • Bulk Drug/Raw Material: Accurately weigh a quantity of the sample equivalent to about 25 mg of the active ingredient and prepare a solution with a nominal concentration of 1000 µg/mL in the mobile phase. Further dilute as needed to fall within the calibration range.

  • Pharmaceutical Formulations (e.g., Creams): A solid-phase extraction (SPE) procedure may be necessary to clean up the sample.[2] The specific SPE protocol will depend on the formulation matrix.

  • Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: As prepared in section 3.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • DAD Wavelength: Monitor at the absorbance maximum of the analyte(s) of interest (e.g., 210 nm, 230 nm, or 300 nm).[3][5][6]

6. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • After all analyses are complete, flush the column with a strong solvent (e.g., 100% acetonitrile) and then store it in an appropriate solvent mixture.

7. Data Analysis

  • Identify the peaks in the chromatograms based on the retention times of the reference standards.

  • Integrate the peak areas of the analyte(s) in both the standard and sample chromatograms.

  • Construct a linear regression calibration curve of peak area versus concentration for the standard solutions.

  • Calculate the concentration of the analyte(s) in the samples using the calibration curve.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between method development parameters for optimizing the HPLC separation of 2-substituted imidazoles.

Method_Development cluster_params Key Method Parameters cluster_outputs Desired Chromatographic Outcomes Column Stationary Phase (C8, C18, Chiral) Resolution Resolution (Rs > 1.5) Column->Resolution Peak_Shape Peak Shape (Tailing Factor ~1) Column->Peak_Shape Mobile_Phase Mobile Phase (Organic Solvent, Buffer, pH) Mobile_Phase->Resolution Mobile_Phase->Peak_Shape Run_Time Analysis Time Mobile_Phase->Run_Time Detector Detection (Wavelength, Type) Sensitivity Sensitivity (Low LOD/LOQ) Detector->Sensitivity

Caption: Key parameters influencing HPLC method development for 2-substituted imidazoles.

References

One-Pot Synthesis of Triaryl-1H-Imidazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of diverse molecular scaffolds is a cornerstone of innovation. Triaryl-1H-imidazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document provides detailed application notes and experimental protocols for the one-pot synthesis of these valuable compounds, emphasizing green and efficient methodologies.

Triaryl-1H-imidazoles are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties. These derivatives have been reported to possess anti-inflammatory, anti-cancer, anti-viral, and anti-fungal activities. The development of simple, efficient, and environmentally benign methods for their synthesis is therefore of great interest to the scientific community. One-pot multicomponent reactions have emerged as a powerful tool for the construction of complex molecules from simple starting materials in a single synthetic operation, offering advantages such as high atom economy, reduced waste, and simplified purification procedures.

Comparative Data of One-Pot Synthetic Methodologies

Several catalysts and reaction conditions have been reported for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles, typically involving the condensation of a 1,2-dicarbonyl compound (like benzil or benzoin), an aromatic aldehyde, and a nitrogen source (commonly ammonium acetate). The choice of catalyst and reaction conditions can significantly impact the reaction time, yield, and environmental footprint of the synthesis. The following table summarizes quantitative data from various reported methods to facilitate comparison.

Catalyst/MethodStarting Materials (1.0 mmol scale)SolventTemperature (°C)TimeYield (%)Reference
Lemon Juice (4 mL)Benzil, Aromatic Aldehyde, Ammonium Acetate (4.0 mmol)Ethanol (25 mL)501-2 h85-95[1]
KMnO4/CuSO4 (0.4 mmol)α-Hydroxy Ketone, Aromatic Aldehyde, Ammonium Acetate (2.5 mmol)EthanolReflux1.5-3 h80-95[2][3]
Glutamic AcidBenzil or Benzoin, Aromatic Aldehyde, Ammonium AcetateEthanolReflux2-4 h82-94[4]
Glyoxylic AcidBenzil or Benzoin, Aromatic Aldehyde, Ammonium AcetateSolvent-free, Microwave-1-3 min90-98[5]
Solvent-freeBenzil, Aromatic Aldehyde, Ammonium Acetate (5 mmol)None70~1 h85-95[6]
Syzygium cumini seed extractBenzil, Aromatic Aldehyde, Ammonium Acetate-Reflux-High to excellent[7]

Experimental Protocols

Below are detailed protocols for two distinct and efficient one-pot syntheses of triaryl-1H-imidazoles.

Protocol 1: Green Synthesis using Lemon Juice as a Biocatalyst[1]

This protocol offers an environmentally friendly approach using a readily available and biodegradable catalyst.

Materials:

  • Benzil (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ammonium acetate (4.0 mmol)

  • Freshly squeezed lemon juice (4 mL)

  • Ethanol (25 mL)

  • Ice water

  • Standard laboratory glassware

  • Stirring hotplate

Procedure:

  • In a round-bottom flask, combine benzil (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (4.0 mmol).

  • Add 25 mL of ethanol to the flask, followed by 4 mL of lemon juice.

  • Heat the reaction mixture to 50 °C with continuous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (4:1).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 50 mL of ice water to precipitate the solid product.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Dry the solid to obtain the crude 2,4,5-triaryl-1H-imidazole.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Rapid Microwave-Assisted Synthesis under Solvent-Free Conditions[5]

This protocol provides a very rapid and efficient method that avoids the use of conventional solvents.

Materials:

  • Benzil or Benzoin (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ammonium acetate

  • Glyoxylic acid (as catalyst)

  • Microwave reactor

  • Mortar and pestle

Procedure:

  • In a mortar, thoroughly grind together benzil or benzoin (1.0 mmol), the aromatic aldehyde (1.0 mmol), ammonium acetate, and a catalytic amount of glyoxylic acid.

  • Transfer the solid mixture to a microwave-safe reaction vessel.

  • Place the vessel in the microwave reactor and irradiate for 1-3 minutes (power and time may need optimization depending on the specific reactants and microwave unit).

  • After irradiation, allow the mixture to cool to room temperature.

  • Add a small amount of water to the reaction mixture and triturate to solidify the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization from a suitable solvent such as ethanol.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction pathway for the one-pot synthesis of triaryl-1H-imidazoles and a typical experimental workflow.

Reaction_Mechanism cluster_product Product R1CHO Ar¹CHO (Aromatic Aldehyde) Iminium Iminium Ion R1CHO->Iminium + NH₃ Benzil Ar²COCOAr² (Benzil) Diamino Diamino Intermediate Benzil->Diamino + 2 NH₃ NH4OAc NH₄OAc (Ammonium Acetate) Imidazole Triaryl-1H-imidazole Diamino->Imidazole Iminium->Imidazole + Diamino Intermediate

Caption: General reaction mechanism for the one-pot synthesis of triaryl-1H-imidazoles.

Experimental_Workflow Start Start: Combine Reactants (Benzil, Aldehyde, NH₄OAc, Catalyst) Reaction Reaction Step (Heating/Microwave) Start->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Precipitation in Water) Monitoring->Workup Complete Isolation Product Isolation (Filtration, Washing) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: Typical experimental workflow for one-pot triarylimidazole synthesis.

Applications in Drug Development

The imidazole nucleus is a key structural component in many biologically active molecules and approved drugs.[8][9] The triaryl-substituted imidazoles synthesized through these one-pot methods serve as valuable scaffolds for the development of new therapeutic agents. Their derivatives have shown promise as:

  • Anticancer Agents: Some triaryl-imidazole derivatives act as inhibitors of p38 MAP kinase, a key enzyme in inflammatory and cancer signaling pathways.

  • Antiviral Agents: The imidazole core is present in several antiviral drugs, and novel derivatives are continuously being explored for their efficacy against various viruses.[10]

  • Antifungal Agents: The azole class of antifungals, which includes imidazoles, is widely used to treat fungal infections.

  • Anti-inflammatory Agents: By targeting key inflammatory mediators, certain triaryl-imidazoles have demonstrated potent anti-inflammatory effects.

The straightforward and efficient synthesis of a diverse library of triaryl-1H-imidazole derivatives using the protocols described herein can significantly accelerate the drug discovery process, enabling the rapid identification of lead compounds with improved efficacy and pharmacological profiles.

References

Application Notes and Protocols: 2-(Chloromethyl)-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its reactive chloromethyl group serves as a key electrophilic handle for the introduction of the imidazole scaffold into a wide array of molecular frameworks through nucleophilic substitution reactions. The imidazole ring itself is a privileged structure in drug discovery, present in numerous endogenous molecules and approved pharmaceuticals. This document provides an overview of the applications of this compound in the synthesis of medicinally relevant compounds, along with detailed experimental protocols and data.

Synthetic Applications

The primary utility of this compound in medicinal chemistry lies in its ability to react with various nucleophiles, such as amines, phenols, and thiols, to generate a diverse library of substituted imidazole derivatives. This reactivity allows for the facile exploration of structure-activity relationships (SAR) in drug discovery programs.

A general scheme for the derivatization of this compound is presented below:

G start This compound product 2-(Substituted-methyl)-1H-imidazole start->product Nucleophilic Substitution nucleophile Nucleophile (R-XH) X = O, S, N nucleophile->product base Base (e.g., K2CO3, Et3N) base->product

Caption: General synthetic workflow for derivatization.

Medicinal Chemistry Applications & Biological Data

Derivatives of this compound have shown promise in various therapeutic areas, including oncology and inflammation.

Anticancer Applications: Tubulin Polymerization Inhibitors
Compound ClassCancer Cell LineIC50 (nM)Reference
2-Aryl-4-benzoyl-imidazoles (ABI)Melanoma (average)15.7[1]
Imidazopyridine-triazole conjugatesA549 (Lung)510 - 630[2]
Benzimidazole-cinnamide derivativesA549 (Lung)290 - 1480[2]
Imidazothiazole-benzimidazole derivativesA549 (Lung)1090[2]

Table 1: Anticancer Activity of Imidazole Derivatives Targeting Tubulin

G cluster_0 Microtubule Dynamics Tubulin Tubulin Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Imidazole_Derivative Imidazole-based Tubulin Inhibitor Imidazole_Derivative->Tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by imidazole derivatives.

Anti-inflammatory Applications: COX and p38 MAP Kinase Inhibitors

Imidazole derivatives have been investigated as inhibitors of key inflammatory mediators, including cyclooxygenase (COX) enzymes and p38 MAP kinase.[4][5][6][7][8][9] Inhibition of these pathways can modulate the production of pro-inflammatory cytokines and prostaglandins.

Compound ClassTargetIC50Reference
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amidep38 MAP Kinase403.57 ± 6.35 nM[5][10]
Imidazoline analogCOX-20.3 µM[7]
Substituted imidazoline-5-onesCOX-20.087 - 0.092 µM[7]
5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoleCOX-20.71 µM[8]

Table 2: Anti-inflammatory Activity of Imidazole Derivatives

G Pro-inflammatory_Stimuli Pro-inflammatory Stimuli p38_MAPK p38 MAP Kinase Pro-inflammatory_Stimuli->p38_MAPK COX2 COX-2 Pro-inflammatory_Stimuli->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38_MAPK->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Imidazole_Derivative_p38 Imidazole-based p38 Inhibitor Imidazole_Derivative_p38->p38_MAPK Inhibits Imidazole_Derivative_COX2 Imidazole-based COX-2 Inhibitor Imidazole_Derivative_COX2->COX2 Inhibits

Caption: Anti-inflammatory signaling pathways targeted by imidazoles.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is adapted from the synthesis of related chloromethylimidazoles.[11]

Materials:

  • 2-(Hydroxymethyl)-1H-imidazole

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(hydroxymethyl)-1H-imidazole in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess solvent and thionyl chloride.

  • Add diethyl ether to the residue to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Protocol 2: General Procedure for Nucleophilic Substitution with Phenols

This protocol is a general method for the synthesis of 2-(phenoxymethyl)-1H-imidazole derivatives.

Materials:

  • This compound hydrochloride

  • Substituted phenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted phenol (1.1 equivalents) in acetonitrile or DMF, add potassium carbonate (2-3 equivalents).

  • Add this compound hydrochloride (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(phenoxymethyl)-1H-imidazole derivative.

Protocol 3: General Procedure for Nucleophilic Substitution with Thiols

This protocol outlines a general method for the synthesis of 2-((alkyl/aryl)thiomethyl)-1H-imidazole derivatives.

Materials:

  • This compound hydrochloride

  • Thiol (alkyl or aryl)

  • Sodium hydride (NaH) or other suitable base

  • Tetrahydrofuran (THF) or DMF, anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.1 equivalents) in anhydrous THF or DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound hydrochloride (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Nucleophilic Substitution with Amines

This protocol provides a general method for the synthesis of 2-(aminomethyl)-1H-imidazole derivatives.

Materials:

  • This compound hydrochloride

  • Primary or secondary amine

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Acetonitrile or Dichloromethane (DCM)

Procedure:

  • Dissolve the amine (2-3 equivalents) in acetonitrile or DCM.

  • Add triethylamine (2-3 equivalents).

  • Add this compound hydrochloride (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in a suitable solvent and wash with water or brine to remove excess amine and salts.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a wide range of biologically active molecules. Its utility in constructing libraries of compounds for screening in anticancer and anti-inflammatory drug discovery programs is evident from the literature. The provided protocols offer a foundation for the synthesis and derivatization of this important scaffold, enabling further exploration of its potential in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation Reactions with 2-(Chloromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing N-alkylation reactions using 2-(chloromethyl)-1H-imidazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the nucleophile: The base may be too weak or have degraded.- Use a stronger base such as sodium hydride (NaH) for less acidic nucleophiles. For many reactions, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient.[1] - Ensure the base is fresh and properly handled to prevent moisture contamination.
Low reactivity of the alkylating agent: this compound can be less reactive than corresponding bromo- or iodo- derivatives.[1]- Consider increasing the reaction temperature. A systematic increase while monitoring the reaction progress by TLC or LC-MS is advisable.[1] - The addition of a catalytic amount of sodium or potassium iodide can sometimes improve the reaction rate with chloroalkanes.
Poor solvent choice: The solvent may not adequately dissolve the reactants or stabilize the transition state.- Use polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) which are effective for this type of reaction.[1]
Formation of Multiple Products Over-alkylation (Dialkylation): The N-alkylated imidazole product can react further with another molecule of the alkylating agent to form an imidazolium salt.[1]- Carefully control the stoichiometry, using a slight excess of the nucleophile relative to this compound. - Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.
Reaction at multiple sites (for unsymmetrical nucleophiles): Nucleophiles with multiple potential reaction sites can lead to a mixture of isomers.- Employing protecting groups can direct the alkylation to the desired site. - The choice of base and solvent can influence the isomeric ratio. For instance, NaH in THF has been reported to favor N-1 alkylation in some cases.[1]
C-alkylation: Although less common, alkylation can occur at a carbon atom, especially if the primary nucleophilic site is sterically hindered.[1]- Use less sterically hindered bases. - Optimize the reaction temperature; higher temperatures might favor undesired side reactions.
Starting Material Remains Unreacted Insufficient amount of base: Not all of the nucleophile was deprotonated.- Use a slight excess (1.1-1.5 equivalents) of the base.
Short reaction time: The reaction has not proceeded to completion.- Increase the reaction time and monitor the progress by TLC or LC-MS.
Product is Difficult to Purify Presence of unreacted starting materials and byproducts. - Optimize the reaction to go to completion to minimize starting materials. - During aqueous workup, adjust the pH to ensure the product is in the organic layer. - Column chromatography on silica gel is a common and effective purification method.
Product decomposition: The product may be unstable under the reaction or workup conditions.- Use milder bases and lower reaction temperatures. - Perform a neutral or slightly acidic workup if the product is base-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation reaction with this compound?

A1: The reaction is a nucleophilic substitution (typically SN2). It involves the deprotonation of a nucleophile (e.g., an amine, phenol, or thiol) by a base to form a more potent nucleophile. This nucleophile then attacks the electrophilic carbon of the chloromethyl group on the imidazole, displacing the chloride ion and forming a new C-N, C-O, or C-S bond.[1]

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base depends on the acidity of the nucleophile. For highly acidic nucleophiles like phenols and thiols, weaker bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient. For less acidic nucleophiles like many amines or for less reactive systems, a stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation.[1]

Q3: What are the best solvents for this reaction?

A3: Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used and have been shown to be effective.[1]

Q4: I am observing a dark-colored reaction mixture. What could be the cause?

A4: A dark reaction mixture can indicate decomposition of the starting materials or the product. This can be caused by high reaction temperatures or the use of a very strong base.[1] Consider running the reaction at a lower temperature and monitoring for product formation.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for your starting nucleophile, this compound, and the product should be visible. The reaction is complete when the starting material spots have disappeared. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]

Quantitative Data on Alkylation Reactions

The following tables summarize reaction conditions and yields for the alkylation of various nucleophiles with 2-(chloromethyl)-1H-benzimidazole, a close structural analog of this compound. These conditions can serve as a good starting point for optimizing your reaction.

Table 1: S-Alkylation of Substituted Pyrimidine-2-thiones with 2-(Chloromethyl)-1H-benzimidazole

Nucleophile (Substituted Pyrimidine-2-thione)BaseSolventTime (h)Yield (%)
6-phenyl-5-cyano-4-oxo-1,2,3,4-tetrahydropyrimidine-2-thioneKOH (catalytic)Ethanol570
6-(4-chlorophenyl)-5-cyano-4-oxo-1,2,3,4-tetrahydropyrimidine-2-thioneKOH (catalytic)Ethanol575
6-(4-methoxyphenyl)-5-cyano-4-oxo-1,2,3,4-tetrahydropyrimidine-2-thioneKOH (catalytic)Ethanol580

Table 2: O-Alkylation of Substituted Phenols with 2-(Chloromethyl)-1H-benzimidazole

Nucleophile (Substituted Phenol)BaseSolventTime (h)Yield (%)
PhenolKOHEthanol665
4-ChlorophenolKOHEthanol670

Table 3: N-Alkylation of Aromatic Amines with 2-(Chloromethyl)-1H-benzimidazole

Nucleophile (Aromatic Amine)BaseAdditiveSolventTime (h)Yield (%)
AnilineKOHKIEthanol660
4-ChloroanilineKOHKIEthanol665
4-MethylanilineKOHKIEthanol668

Experimental Protocols

Below are representative protocols for the N-alkylation of different classes of nucleophiles with this compound. These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for N-Alkylation of Amines

This protocol is adapted from procedures used for the analogous 2-(chloromethyl)-1H-benzimidazole.

Materials:

  • Amine (1.0 equiv)

  • This compound hydrochloride (1.0 equiv)

  • Potassium hydroxide (KOH) (2.0 equiv)

  • Potassium iodide (KI) (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve the amine and potassium hydroxide in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium iodide to the mixture.

  • Add this compound hydrochloride to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for O-Alkylation of Phenols

This protocol is based on established methods for similar alkylations.

Materials:

  • Phenol (1.0 equiv)

  • This compound hydrochloride (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Acetonitrile (MeCN) or DMF

Procedure:

  • To a solution of the phenol in acetonitrile or DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound hydrochloride to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Protocol 3: General Procedure for S-Alkylation of Thiols

This protocol is a general method adaptable for the S-alkylation of thiols.

Materials:

  • Thiol (1.0 equiv)

  • This compound hydrochloride (1.0 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the thiol in dichloromethane or THF in a round-bottom flask.

  • Add triethylamine to the solution and stir for 10-15 minutes at room temperature.

  • Add a solution of this compound hydrochloride in the same solvent dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common problems in N-alkylation reactions and a general experimental workflow.

Troubleshooting_Workflow Start N-Alkylation Reaction with This compound Problem Problem Encountered? Start->Problem LowYield Low or No Yield Problem->LowYield Yes MultipleProducts Multiple Products Problem->MultipleProducts No CheckBase Evaluate Base: - Strength (e.g., K2CO3 vs NaH) - Freshness LowYield->CheckBase UnreactedStart Starting Material Remains MultipleProducts->UnreactedStart No CheckStoichiometry Adjust Stoichiometry: - Slight excess of nucleophile MultipleProducts->CheckStoichiometry PurificationIssue Purification Issues UnreactedStart->PurificationIssue No OptimizeConditions Optimize Reaction Conditions: - Time, Temperature UnreactedStart->OptimizeConditions Workup Optimize Workup: - pH adjustment PurificationIssue->Workup Success Successful Reaction PurificationIssue->Success No CheckSolvent Evaluate Solvent: - Polar aprotic (MeCN, DMF, DMSO) CheckBase->CheckSolvent CheckTemp Optimize Temperature: - Increase gradually CheckSolvent->CheckTemp CheckTemp->Success SlowAddition Slow Addition of Alkylating Agent CheckStoichiometry->SlowAddition ProtectingGroups Consider Protecting Groups SlowAddition->ProtectingGroups ProtectingGroups->Success OptimizeConditions->Success Chromatography Column Chromatography Workup->Chromatography Chromatography->Success Experimental_Workflow Start Start Setup Reaction Setup: - Add nucleophile and base to solvent Start->Setup Deprotonation Deprotonation: - Stir at appropriate temperature Setup->Deprotonation AddAlkylatingAgent Add this compound (dropwise) Deprotonation->AddAlkylatingAgent Reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS AddAlkylatingAgent->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

References

Technical Support Center: Preventing Dialkylation in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dialkylation during imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a dialkylated imidazolium salt in my reaction. What is causing this?

A1: The N-alkylated imidazole product of your initial reaction is still nucleophilic. This means it can react with another molecule of your alkylating agent, leading to a second alkylation and the formation of a dialkylated imidazolium salt. This is a common side reaction, particularly when using an excess of the alkylating agent or at elevated temperatures.[1][2]

Q2: How can I control the stoichiometry of my reaction to minimize dialkylation?

A2: Careful control of reactant ratios is crucial. It is recommended to use a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[1][2] This ensures the alkylating agent is the limiting reactant, reducing the likelihood of a second alkylation event. Systematically varying the molar ratios of your imidazole, alkylating agent, and base can help identify the optimal stoichiometry for your specific substrates.[3]

Q3: Can the rate of addition of the alkylating agent affect the formation of byproducts?

A3: Yes, the rate of addition is a critical parameter. Adding the alkylating agent dropwise, or via a syringe pump over a longer period, helps to maintain a low concentration of the electrophile in the reaction mixture. This slow addition minimizes the chance of the mono-alkylated product reacting again before all the starting imidazole has been consumed.[1]

Q4: What is the role of temperature in preventing dialkylation?

A4: Lowering the reaction temperature can significantly reduce the rate of the second alkylation reaction.[2][4] While higher temperatures can increase the rate of the desired mono-alkylation, they also accelerate the formation of the dialkylated byproduct.[2] It is often a trade-off between reaction time and selectivity. Monitoring the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to stop the reaction once the starting material is consumed, preventing further reaction.[1][2]

Q5: Which solvents and bases are recommended to avoid dialkylation?

A5: The choice of solvent and base can influence the reaction's outcome.

  • Bases : For many reactions, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are sufficient, especially with more reactive alkylating agents.[1] For less reactive systems, a strong base like sodium hydride (NaH) can be used to ensure complete deprotonation of the imidazole, but careful control of other parameters is necessary.[1]

  • Solvents : Polar aprotic solvents such as acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve the imidazole and the base.[1] Diluting the reaction mixture can also decrease the probability of the product reacting further.[2] The solvent choice can significantly impact the reaction rate and selectivity.[1][5][6]

Q6: How can I use protecting groups to ensure mono-alkylation?

A6: In syntheses where high selectivity is paramount, using a protecting group on one of the imidazole nitrogens is a reliable strategy.[1] The protecting group blocks one of the nitrogen atoms from reacting, directing the alkylation to the desired position. After the reaction, the protecting group can be removed. An example of a protecting group used for this purpose is the (2-(trimethylsilyl)ethoxymethyl) (SEM) group.[7] The dialkoxymethyl group is another example of an easily introduced and removed protecting group for the imidazole nitrogen.[8]

Quantitative Data Summary

The following tables summarize quantitative data on how different reaction parameters can influence the outcome of N-alkylation reactions, with a focus on maximizing the yield of the desired mono-alkylated product while minimizing the dialkylated byproduct.

Table 1: Effect of Stoichiometry on Mono- vs. Di-alkylation

Imidazole:Alkylating Agent RatioMono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
1:1.27520
1:18510
1.1:1925
1.2:195<2

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Table 2: Influence of Temperature on Product Formation

Temperature (°C)Time (h)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
8027025
506888
25 (Room Temp)12943
02490<1

Note: Lower temperatures generally favor higher selectivity for the mono-alkylated product, though reaction times may be longer.[2][4]

Experimental Protocols

Protocol 1: Selective Mono-alkylation using Stoichiometric Control and Slow Addition

This protocol details a general procedure for the N-alkylation of imidazole, emphasizing techniques to prevent dialkylation.

Materials:

  • Imidazole (1.2 equivalents)

  • Alkylating agent (e.g., alkyl halide) (1.0 equivalent)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole and anhydrous acetonitrile.

  • Add potassium carbonate to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Prepare a solution of the alkylating agent in anhydrous acetonitrile in a separate flask.

  • Add the alkylating agent solution dropwise to the imidazole suspension over 1-2 hours using a dropping funnel or a syringe pump.

  • Monitor the reaction progress by TLC. The reaction is typically stirred at room temperature for 12-24 hours. Gentle heating may be required for less reactive alkylating agents, but this may increase the risk of dialkylation.[1]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product is then subjected to a standard aqueous work-up. Add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated imidazole.

Protocol 2: Mono-alkylation using a Protecting Group Strategy (SEM-protection)

This protocol outlines the use of the (2-(trimethylsilyl)ethoxymethyl) (SEM) protecting group to achieve selective mono-alkylation.

Step A: Protection of Imidazole

  • Dissolve imidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.[1]

  • Cool the solution back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the SEM-protected imidazole by column chromatography.

Step B: Alkylation of SEM-protected Imidazole

  • Dissolve the SEM-protected imidazole (1.0 equivalent) in anhydrous THF.

  • Cool to -78 °C and add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise.

  • Stir at -78 °C for 1 hour.

  • Add the alkylating agent (1.2 equivalents) and stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the N-alkylated, SEM-protected imidazole by column chromatography.

Step C: Deprotection

  • Dissolve the N-alkylated, SEM-protected imidazole in a suitable solvent (e.g., THF or dichloromethane).

  • Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) or an acid catalyst (e.g., HCl).

  • Stir at room temperature until deprotection is complete (monitor by TLC).

  • Work up the reaction accordingly and purify the final N-alkylated imidazole product.

Visualizations

dialkylation_pathway Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate Deprotonation Monoalkylated_Imidazole Mono-alkylated Imidazole Imidazolate->Monoalkylated_Imidazole SN2 Reaction Dialkylated_Imidazolium Dialkylated Imidazolium Salt (Side Product) Monoalkylated_Imidazole->Dialkylated_Imidazolium Second SN2 Reaction (Undesired) Alkylating_Agent1 Alkylating Agent (R-X) Alkylating_Agent2 Alkylating Agent (R-X) Base Base

Caption: Reaction pathway showing the desired mono-alkylation and the undesired dialkylation side reaction.

troubleshooting_workflow Start Dialkylation Observed Stoichiometry Adjust Stoichiometry? (Use 1.1-1.2 eq. Imidazole) Start->Stoichiometry Slow_Addition Slow Down Alkylating Agent Addition? Stoichiometry->Slow_Addition Still an issue End Mono-alkylation Optimized Stoichiometry->End Resolved Temperature Lower Reaction Temperature? Slow_Addition->Temperature Still an issue Slow_Addition->End Resolved Protecting_Group Consider Protecting Group Strategy? Temperature->Protecting_Group Still an issue Temperature->End Resolved Protecting_Group->End Resolved

Caption: Troubleshooting workflow for preventing dialkylation in imidazole synthesis.

References

Technical Support Center: Troubleshooting Low Yield in 2-(Chloromethyl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 2-(chloromethyl)-1H-imidazole. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to help you overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield of this compound is consistently low. What are the most common causes?

Low yields in this synthesis can often be attributed to several key factors:

  • Poor Quality of Starting Materials: The purity of the imidazole precursor and the chlorinating agent is critical. Decomposed or impure reagents can lead to incomplete reactions or the formation of unwanted side products.

  • Suboptimal Reaction Temperature: The temperature at which the chlorination is performed is crucial. Insufficient heat may result in a slow or incomplete reaction, while excessive heat can cause decomposition of the starting material, intermediates, or the final product.[1]

  • Incorrect Stoichiometry: The molar ratio of the chlorinating agent to the imidazole precursor must be carefully controlled. An excess of the chlorinating agent can lead to the formation of over-chlorinated byproducts.[1]

  • Presence of Moisture: Many chlorinating agents are sensitive to moisture. The presence of water in the reaction mixture can quench the reagent, leading to a lower yield.[1]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, neutralization, and purification steps if not performed carefully.

Q2: I am observing the formation of multiple byproducts in my reaction. How can I improve the selectivity for this compound?

The formation of multiple products, particularly over-chlorinated species, is a common issue. To enhance selectivity, consider the following adjustments:

  • Control Stoichiometry: Carefully control the molar ratio of your chlorinating agent to the imidazole starting material. A 1:1 ratio is a good starting point.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the chlorination reaction.[1]

  • Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of further chlorinated byproducts.[1]

  • Choice of Chlorinating Agent: The choice of chlorinating agent can significantly impact selectivity. N-Chlorosuccinimide (NCS) is a common and often milder alternative to agents like phosphorus oxychloride.

Q3: What are the best practices for the purification of this compound?

Effective purification is essential to obtain a high-purity product and can impact the final yield. Typical purification involves:

  • Quenching: After the reaction is complete, the mixture is typically cooled and carefully quenched by pouring it onto crushed ice.[1]

  • Neutralization: The acidic reaction mixture is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, to a pH of approximately 7-8.[1]

  • Extraction: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.[1]

  • Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.[1]

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., Lower Temp, Adjust Ratio) conditions_ok->optimize_conditions No check_workup Analyze Work-up & Purification (Extraction, pH, etc.) conditions_ok->check_workup Yes optimize_conditions->start workup_ok Work-up Efficient? check_workup->workup_ok optimize_workup Optimize Purification (e.g., Different Solvent, Recrystallization) workup_ok->optimize_workup No end_success Yield Improved workup_ok->end_success Yes optimize_workup->start

Caption: Troubleshooting workflow for low yield synthesis.

Reaction Pathway

The synthesis of this compound typically proceeds through the chlorination of a suitable imidazole precursor. A common method involves the reaction of 2-(hydroxymethyl)-1H-imidazole with a chlorinating agent.

ReactionPathway cluster_reactants Reactants cluster_products Products Imidazole_Precursor 2-(hydroxymethyl)-1H-imidazole Target_Product This compound Imidazole_Precursor->Target_Product Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, POCl₃) Chlorinating_Agent->Target_Product Byproducts Byproducts (e.g., HCl, SO₂)

Caption: General reaction pathway for synthesis.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound and its benzimidazole analogue.

Protocol 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole [2]

This protocol describes a conventional method for synthesizing the benzimidazole analogue, which can be adapted for other imidazole precursors.

  • Reaction Setup: A mixture of o-phenylenediamine (7.56 g, 70 mmol) and chloroacetic acid (7.56 g, 80 mmol) is taken in a solution of 4 N HCl (60 mL).

  • Reflux: The reaction mixture is refluxed in an oil bath for 4-8 hours.

  • Cooling and Neutralization: The mixture is then cooled to room temperature and neutralized with ammonia solution until the pH is neutral.

  • Isolation: The resulting yellow residue is obtained by filtration and washed with water.

  • Purification: The crude product is purified by column chromatography on silica gel using a petroleum ether-acetone (3:1) solvent system to yield 2-(chloromethyl)-1H-benzimidazole as a yellow solid. A yield of 79.2% has been reported for this method.[2]

Protocol 2: Chlorination of a Precursor using Phosphorus Oxychloride (General Procedure) [1]

This protocol outlines a general procedure for the chlorination step.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole precursor (e.g., 4,5-dimethyl-1H-imidazol-2(3H)-one).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) portion-wise at 0 °C.

  • Reflux: After the addition is complete, slowly warm the mixture to reflux. Maintain the reflux temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7-8.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Quantitative Data on Reaction Conditions

Optimizing reaction parameters is key to improving yield. The following table summarizes how different conditions can affect the outcome of imidazole synthesis, based on related procedures.

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Solvent Toluene67Chlorobenzene56[3]
Catalyst CuCl--CuI75[3]
Temperature 70 °C7890 °C80[3]
Reaction Time 3 hours (Room Temp)223 hours (Reflux)62[4]

Note: The yields presented are for related imidazole syntheses and are intended to illustrate the impact of varying reaction conditions. Actual yields for this compound may vary.

References

managing reaction byproducts in the synthesis of imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction byproducts during the synthesis of imidazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of imidazole derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction is producing a significant amount of an oxazole byproduct. How can I minimize its formation?

Answer:

The formation of oxazoles is a common side reaction in imidazole synthesis, particularly in reactions like the Debus-Radziszewski synthesis where an α-dicarbonyl compound, an aldehyde, and a source of ammonia are used.[1] Oxazole formation competes with the desired imidazole synthesis.

Potential Causes and Solutions:

  • Excess of Amine/Ammonia: One of the most effective strategies to suppress oxazole formation is to use a large excess of the amine or ammonia source.[1] This shifts the reaction equilibrium towards the formation of the di-imine intermediate required for imidazole synthesis.

  • Reaction Conditions: Harsh reaction conditions can sometimes favor byproduct formation.[2] Optimization of temperature and reaction time can be crucial. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is maximized.

  • Choice of Catalyst: The catalyst employed can influence the selectivity of the reaction. For instance, in certain multicomponent reactions, specific catalysts can favor the formation of the desired imidazole over the oxazole byproduct.[3]

Question 2: I am observing the formation of multiple regioisomers during the N-alkylation of my imidazole. How can I improve the regioselectivity?

Answer:

The N-alkylation of unsymmetrically substituted imidazoles often leads to a mixture of regioisomers, which can be challenging to separate.[4][5] The regioselectivity is influenced by several factors, including the electronic and steric properties of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions.[4]

Potential Causes and Solutions:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Using bulkier alkylating agents can enhance the selectivity for the less hindered position.[4]

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring can influence the nucleophilicity of the nitrogen atoms. The alkylation tends to occur at the nitrogen atom further away from the electron-withdrawing group.[4]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent plays a critical role. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide high N-1 regioselectivity for certain substituted indazoles, a related heterocyclic system.[6][7] Experimenting with different base/solvent combinations is recommended.

  • Protecting Groups: In complex syntheses, employing a protecting group strategy can be a reliable way to achieve the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Debus-Radziszewski imidazole synthesis?

A1: Besides the potential for oxazole formation, other side reactions can occur, such as the reverse Aldol condensation of the aldehyde starting material.[1] The purity of the starting materials is also crucial, as impurities can lead to a variety of undesired byproducts.

Q2: How can I effectively separate a mixture of imidazole regioisomers?

A2: If optimizing the reaction for regioselectivity is not sufficient, several purification techniques can be employed:

  • Column Chromatography: This is a common and often effective method for separating regioisomers, although it can sometimes be challenging and lead to yield loss.[8]

  • Selective Precipitation: In some cases, regioisomers can be separated by selective precipitation. This involves treating a mixture of the regioisomers with a strong acid to preferentially precipitate one of the isomers as a salt.[8][9]

  • Crystallization: Fractional crystallization can also be an effective method for separating regioisomers if they have sufficiently different solubilities.

Q3: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is generally recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometric detector is a powerful tool for separating and quantifying the components of a reaction mixture, including the desired product and byproducts.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile imidazole derivatives and byproducts, GC-MS provides excellent separation and structural identification.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of the desired product and any isolated byproducts.[15]

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2,4,5-Trisubstituted Imidazoles

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
1CuCl (20)DMSO1409075[16]
2CuBr (20)DMSO1409072[16]
3CuI (20)DMSO1409075[16]
4CuI (15)EthanolReflux7076[16]
5CuI (10)EthanolReflux2570[16]
6CuI (5)EthanolReflux3065[16]
7Cu(phen)Cl2 (10)Ethanol3518078-80[15]
8L-proline (10)EthanolReflux-High
9HBF4–SiO2---High[3]
10Cr2O3 nanoparticles (15)WaterMicrowave (400W)4-9up to 97[17]

Table 2: Effect of Solvent on the Yield of 2,4,5-Trisubstituted Imidazoles

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1CuI (20 mol%)DMF140-65[16]
2CuI (20 mol%)EthanolReflux7076[16]
3CuI (20 mol%)Methanol659074[16]
4CuI (20 mol%)WaterReflux9010[16]
5CuI (20 mol%)Toluene110-67[16]
6CuI (20 mol%)Chlorobenzene120-56[16]
7CuI (20 mol%)AcetonitrileReflux9068[16]
8PivOHDMSO/H2O (1:1)14024-48hExcellent[18]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles using a Cu(I) Catalyst [16]

  • To a reaction vessel, add the aldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).

  • Add ethanol (7 mL) as the solvent.

  • Reflux the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Separation of Imidazole Regioisomers by Selective Precipitation [8][9]

  • Dissolve the mixture of N-alkylated imidazole regioisomers in a suitable organic solvent (e.g., methyl isobutyl ketone).

  • Add at least 0.5-2.0 molar equivalents of a strong acid (e.g., p-toluenesulfonic acid hydrate) to the solution.

  • Stir the mixture to allow for the preferential precipitation of the salt of one regioisomer.

  • Isolate the precipitate by filtration.

  • Wash the precipitate with the organic solvent.

  • Dry the precipitate under vacuum to obtain the purified salt of the desired regioisomer.

Protocol 3: HPLC Analysis of Imidazole Derivatives [10][11][12]

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector.

  • Column: A C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate with sodium dodecyl sulfate at pH 3.5). The exact ratio should be optimized for the specific analytes.

  • Elution: Isocratic elution is often suitable.

  • Detection Wavelength: Typically in the range of 210-254 nm.

  • Sample Preparation: Dissolve a known amount of the crude reaction mixture or purified product in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Quantification: Prepare standard solutions of the purified imidazole derivative and any identified byproducts. Construct a calibration curve by plotting peak area versus concentration.

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Imidazole Synthesis start Low Yield of Imidazole Derivative check_purity Check Purity of Starting Materials (NMR, GC-MS) start->check_purity impure_sm Purify Starting Materials check_purity->impure_sm Impure pure_sm Starting Materials are Pure check_purity->pure_sm Pure impure_sm->start optimize_conditions Optimize Reaction Conditions pure_sm->optimize_conditions temp Vary Temperature optimize_conditions->temp solvent Screen Different Solvents optimize_conditions->solvent catalyst Test Different Catalysts/Loadings optimize_conditions->catalyst monitor_reaction Monitor Reaction Progress (TLC, HPLC) temp->monitor_reaction solvent->monitor_reaction catalyst->monitor_reaction incomplete_reaction Incomplete Reaction monitor_reaction->incomplete_reaction degradation Product Degradation monitor_reaction->degradation workup_issue Investigate Work-up and Purification monitor_reaction->workup_issue Reaction Complete extend_time Extend Reaction Time incomplete_reaction->extend_time extend_time->monitor_reaction lower_temp Lower Reaction Temperature degradation->lower_temp lower_temp->monitor_reaction extraction Optimize Extraction pH/Solvent workup_issue->extraction chromatography Adjust Chromatography Conditions workup_issue->chromatography yield_improved Yield Improved extraction->yield_improved chromatography->yield_improved

Caption: Troubleshooting workflow for low yield in imidazole synthesis.

Purification_Strategy Purification Strategy for Imidazole Derivatives start Crude Reaction Mixture analysis Analyze Crude Mixture (TLC, HPLC, LC-MS) start->analysis major_impurities Identify Major Impurities analysis->major_impurities regioisomers Regioisomers Present major_impurities->regioisomers Yes other_byproducts Other Byproducts Present major_impurities->other_byproducts No selective_precipitation Selective Precipitation with Acid regioisomers->selective_precipitation column_chromatography Column Chromatography regioisomers->column_chromatography extraction Aqueous Extraction (Acid/Base Wash) other_byproducts->extraction pure_product Pure Imidazole Derivative selective_precipitation->pure_product column_chromatography->pure_product crystallization Crystallization / Recrystallization crystallization->column_chromatography extraction->crystallization

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Purification of Polar 2-Substituted Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 2-substituted imidazole derivatives.

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during purification, offering practical solutions and preventative measures.

Chromatography Issues
Q1: My polar 2-substituted imidazole shows no retention on a standard C18 (Reversed-Phase) column. What should I do?

A1: This is a common problem because highly polar compounds have weak hydrophobic interactions with the C18 stationary phase, causing them to elute in or near the void volume.[1][2] Here are several effective strategies:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for retaining and separating very polar compounds.[3][4][5] It uses a polar stationary phase (e.g., silica, diol, or specialized phases) with a mobile phase containing a high percentage of an organic solvent like acetonitrile and a small amount of an aqueous buffer.[4][6]

  • Use an Ion-Pairing Agent: Adding an ion-pairing reagent (e.g., an alkyl sulfonic acid like 1-octanesulfonic acid) to the reversed-phase mobile phase can increase retention.[7] The reagent forms a neutral, more hydrophobic ion pair with the protonated imidazole, allowing for interaction with the C18 column.[8] Be aware that ion-pairing chromatography can sometimes suffer from reproducibility issues and is often incompatible with mass spectrometry (MS).[1][8]

  • Consider Mixed-Mode Chromatography: These columns have stationary phases with both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms for polar and ionizable compounds.[1]

Q2: My compound is streaking/tailing badly during silica gel column chromatography. How can I fix this?

A2: Tailing is often caused by strong interactions between the basic nitrogen atoms in the imidazole ring and the acidic silanol groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (0.1–2.0%) or ammonia (1-10% in methanol), into your mobile phase.[9][10] This deactivates the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, a bonded phase silica, such as an amine-functionalized column, can be effective.[9][11]

Q3: I have very low recovery of my compound from a silica column. What is happening?

A3: Low recovery from silica gel is typically due to one of two issues:

  • Irreversible Adsorption: Your compound may be binding too strongly to the acidic silica gel.[9] As mentioned in Q2, adding a basic modifier like triethylamine to the eluent or using a less acidic stationary phase like alumina can prevent this.[9]

  • Compound Degradation: Some imidazole derivatives can be unstable on the acidic surface of silica gel.[9] If you suspect degradation, minimize the compound's contact time with the silica by using flash chromatography and avoiding leaving the compound on the column for extended periods.[9]

Recrystallization Issues
Q4: I am struggling to find a suitable solvent for recrystallizing my polar imidazole derivative. What is a good strategy?

A4: The principle of "like dissolves like" suggests that polar compounds require polar solvents.[12][13] An ideal recrystallization solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[9][14]

  • Systematic Solvent Screening: Test a range of polar solvents such as water, ethanol, methanol, isopropanol, and acetone.[3][14]

  • Use a Two-Solvent System: If no single solvent is ideal, a binary solvent system is often effective.[3][15] Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is highly soluble). Then, add a "poor" or "anti-solvent" (in which it is poorly soluble, but is miscible with the first solvent) dropwise until the solution becomes persistently cloudy. Add a few more drops of the hot "good" solvent to clarify the solution, then allow it to cool slowly.[3][16] Common pairs for polar compounds include ethanol/water and acetone/water.[15][16]

Q5: My compound "oils out" instead of forming crystals during recrystallization. How can I resolve this?

A5: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, or when the solution is too concentrated.[3] To encourage crystallization:

  • Slow Down the Cooling Process: Reheat the solution to re-dissolve the oil, perhaps adding a small amount of extra solvent, and allow it to cool much more slowly. Insulating the flask can help.[3][12]

  • Adjust Solvent Polarity: The polarity of the solvent may be too close to that of your compound. Try using a slightly less polar solvent or adjust the ratio in your two-solvent system.[3]

  • Induce Crystallization: If the solution becomes supersaturated without forming crystals, try scratching the inner surface of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" of the pure compound.[3][12]

Q6: My recrystallized product is still impure. What are the next steps?

A6: If impurities persist after one recrystallization, consider the following:

  • Perform a Second Recrystallization: A subsequent recrystallization can significantly improve purity, although it may result in some loss of yield.[3]

  • Use Hot Filtration: If you observe insoluble impurities in the hot solution, you must perform a hot gravity filtration before allowing the solution to cool.[3][15] This removes impurities that are insoluble in the hot solvent.

  • Decolorize with Activated Charcoal: If your product has colored impurities, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[3]

Work-up & Extraction Issues
Q7: How can I remove unreacted imidazole starting material from my less polar product?

A7: The basicity of the imidazole ring provides an excellent handle for separation via acid-base extraction.[9]

  • Acidic Wash: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer one or two times with a dilute aqueous acid, such as 1 M HCl.[9][17] The basic imidazole will be protonated and partition into the aqueous phase, while your (presumably less basic) product remains in the organic layer.[17]

  • Caution: Ensure your desired product is stable to acidic conditions before performing this type of extraction.[3]

Troubleshooting Guides & Protocols

Guide 1: Selecting the Right Chromatography Method

The choice of chromatography technique is critical for successfully purifying polar 2-substituted imidazoles. This guide provides a decision-making framework and a comparison of common methods.

G start Start: Crude Polar Imidazole Compound q1 Is the compound ionizable/basic? start->q1 q3 Does the compound show poor retention on RP-C18? q1->q3 Yes q1->q3 No q2 Is MS-compatibility required? hilic Use HILIC (Hydrophilic Interaction Liquid Chromatography) q2->hilic Yes rp_ip Use Reversed-Phase (RP) with an Ion-Pairing Agent q2->rp_ip No npc Use Normal-Phase (NPC) with a basic modifier (e.g., triethylamine) q2->npc No q3->q2 Yes rp_std Standard Reversed-Phase (C18) may be sufficient q3->rp_std No end_hilic Pure Compound hilic->end_hilic end_rp Pure Compound rp_ip->end_rp end_npc Pure Compound npc->end_npc rp_std->end_rp

Caption: Decision tree for selecting a chromatography method.

Table 1: Comparison of Chromatography Methods for Polar Imidazoles
MethodStationary PhaseMobile PhasePrinciple of SeparationProsCons
Normal-Phase (NPC) Polar (Silica, Alumina)Non-polar (Hexane/EtOAc) + basic modifierAdsorptionGood for less polar impurities; well-established.Strong retention can lead to low recovery; risk of compound degradation on acidic silica.[9]
Reversed-Phase (RP-C18) Non-polar (C18)Polar (Acetonitrile/Water)Hydrophobic PartitioningExcellent for non-polar impurities.Poor retention for very polar compounds.[1]
RP with Ion-Pairing Non-polar (C18)Polar + Ion-Pair Reagent (e.g., TFA, Alkyl Sulfonate)Ion-pairing and Hydrophobic PartitioningEnhances retention of polar, ionizable compounds on C18 columns.Can be difficult to reproduce; not MS-friendly; reagent can be hard to remove from column.[1][8]
HILIC Polar (Silica, Diol, Amide)High Organic + Low AqueousAqueous Layer PartitioningExcellent retention for very polar compounds; MS-friendly.[3][5]Requires careful column equilibration; can be sensitive to mobile phase water content.
Guide 2: Step-by-Step Recrystallization Troubleshooting

Recrystallization is a powerful technique but can require careful optimization. Follow this workflow to troubleshoot common issues.

G start Start: Crude Solid solvent_screen Screen for a suitable solvent or solvent pair start->solvent_screen dissolve Dissolve crude solid in minimum hot solvent solvent_screen->dissolve hot_filter Insoluble impurities present? dissolve->hot_filter perform_hot_filter Perform hot gravity filtration hot_filter->perform_hot_filter Yes cool Cool solution slowly to room temperature hot_filter->cool No perform_hot_filter->cool oiling_out Compound 'oils out'? cool->oiling_out crystals_form Crystals form? induce Induce crystallization: - Scratch flask - Add seed crystal - Cool in ice bath crystals_form->induce No collect Collect crystals by filtration, wash with cold solvent, and dry crystals_form->collect Yes induce->collect oiling_out->crystals_form No troubleshoot_oil Troubleshoot: - Re-heat and cool slower - Add more solvent - Change solvent system oiling_out->troubleshoot_oil Yes troubleshoot_oil->cool end_product Pure Crystalline Product collect->end_product

Caption: Workflow for troubleshooting recrystallization.

Table 2: Common Solvents & Pairs for Polar Organic Compounds
Solvent TypeExamplesComments
Single Solvents Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl AcetateWater is excellent for highly polar compounds but has a high boiling point, making drying difficult.[14] Alcohols are very common and versatile.
Solvent Pairs Ethanol / Water, Methanol / Diethyl Ether, Acetone / WaterUsed when no single solvent is ideal. Allows for fine-tuning of solvent polarity to achieve optimal crystallization.[15][16]

Experimental Protocols

Protocol 1: HILIC Purification of a Polar 2-Substituted Imidazole

This protocol provides a general guideline for analytical or preparative HILIC.

  • Column Selection: Choose a HILIC stationary phase (e.g., bare silica, diol, or amide-bonded silica).

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate (or Formate), pH adjusted to desired value with formic acid or acetic acid.

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate (or Formate), pH adjusted to the same value.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 100% A) for at least 10-15 column volumes. This is a critical step in HILIC.

  • Sample Preparation: Dissolve the crude compound in a solvent that is weaker than the mobile phase, ideally the initial mobile phase itself, to ensure good peak shape.

  • Gradient Elution:

    • Inject the sample.

    • Run a gradient from 100% Solvent A to a suitable percentage of Solvent B over 15-20 minutes to elute the compound. Water is the strong eluting solvent in HILIC.[6]

    • Hold at the final gradient composition for 2-3 minutes.

    • Return to 100% Solvent A and re-equilibrate for 5-10 minutes before the next injection.

  • Fraction Collection & Analysis: Collect fractions corresponding to the product peak and confirm purity by a secondary method (e.g., LC-MS, NMR).

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for separating basic imidazole compounds from neutral or acidic impurities.[9]

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate or dichloromethane).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M aqueous HCl (50 mL) and shake vigorously. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with a fresh portion of 1 M HCl (50 mL).

    • Combine the acidic aqueous extracts. The protonated imidazole product is now in the aqueous phase.

  • Neutralization and Isolation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper).

    • If the product precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[9]

    • If the product is water-soluble or oils out: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[9]

Protocol 3: General Recrystallization Procedure

This protocol outlines the steps for purifying a solid by recrystallization.[12][14]

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various hot and cold solvents to find a suitable system (see Q4).[9]

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent portion-wise and heat the mixture with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[16]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. If needed, cooling in an ice bath can further increase the yield of crystals.[3][16]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[16]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[14]

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.[9]

References

Technical Support Center: Improving Regioselectivity in the Alkylation of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective alkylation of substituted imidazoles. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving desired regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles?

A1: The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is primarily governed by a combination of electronic effects, steric hindrance, and the reaction conditions.[1][2]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom. This favors alkylation at the nitrogen atom further away from the EWG.[1][2][3] Conversely, electron-donating groups (EDGs) can enhance the nucleophilicity of the nearby nitrogen, though this effect can be less pronounced.

  • Steric Hindrance: Bulky substituents on the imidazole ring or the use of a sterically demanding alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1][2][3]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N-1 to N-3 alkylated products.[1][3] For instance, alkylation in a basic medium typically involves the imidazolate anion, where steric and inductive effects are dominant. In contrast, reactions in neutral or slightly acidic conditions involve the free base, and the tautomeric equilibrium of the imidazole ring can play a crucial role in determining the product ratio.[1][2]

Q2: How can I achieve selective N-alkylation when both nitrogen atoms have similar reactivity?

A2: When electronic and steric factors do not provide sufficient differentiation between the two nitrogen atoms, a protecting group strategy is a reliable method to achieve high regioselectivity.[1][3] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a particularly effective protecting group for this purpose.[1][3][4] By protecting one nitrogen with the SEM group, alkylation is directed exclusively to the other nitrogen. Subsequent removal of the SEM group yields the desired N-alkylated imidazole.[1][5] This "trans-N-alkylation" strategy offers excellent control over the regiochemical outcome.[1][5]

Q3: What are common side reactions in imidazole alkylation, and how can they be minimized?

A3: Besides the formation of regioisomers, other common side reactions include dialkylation (formation of quaternary imidazolium salts) and, less commonly, C-alkylation.[3][4]

  • Dialkylation: This occurs when the N-alkylated imidazole product undergoes a second alkylation. To minimize this, you can carefully control the stoichiometry by using a slight excess of the imidazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).[3] Slow, dropwise addition of the alkylating agent can also help by maintaining a low concentration of the electrophile.[3]

  • C-alkylation: Alkylation at the C2 position of the imidazole ring can occur, especially if the nitrogen atoms are sterically hindered.[3] Ensuring accessible nitrogen atoms and optimizing reaction conditions can help to avoid this.

  • Decomposition: Some imidazole derivatives or their N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition.[3] It is crucial to monitor the reaction and use appropriate temperature control.

Q4: How do I choose the right base and solvent for my imidazole alkylation?

A4: The choice of base and solvent is critical and depends on the pKa of your substituted imidazole and the reactivity of the alkylating agent.[3]

  • Bases:

    • Strong Bases (e.g., NaH): These are used for weakly acidic imidazoles (e.g., those with electron-donating groups) or with less reactive alkylating agents to ensure complete deprotonation to the more nucleophilic imidazolate anion.[3] These reactions require anhydrous conditions.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient for imidazoles bearing electron-withdrawing groups and when using reactive alkylating agents like benzyl bromide or alkyl iodides.[3] They are generally easier and safer to handle than sodium hydride.

  • Solvents:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are commonly used as they effectively dissolve the imidazole and the base, facilitating the reaction.[3] The choice of solvent can significantly impact the reaction rate and regioselectivity.

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N-1 and N-3 regioisomers.

This is a common issue when the electronic and steric environments of the two imidazole nitrogens are similar.

Troubleshooting Workflow for Poor N-Alkylation Regioselectivity

G start Poor N-Alkylation Regioselectivity steric Is steric differentiation possible? start->steric electronic Are electronic effects strong enough? steric->electronic No increase_steric Increase steric bulk of alkylating agent or substituent steric->increase_steric Yes conditions Modify Reaction Conditions electronic->conditions No change_substituent Introduce EWG to direct alkylation electronic->change_substituent Yes protecting_group Implement Protecting Group Strategy (e.g., SEM group) conditions->protecting_group end Achieve Regioselectivity protecting_group->end increase_steric->end change_substituent->end

Caption: A logical workflow for troubleshooting poor N-alkylation regioselectivity.

Solutions:

  • Analyze and Exploit Steric and Electronic Factors:

    • Increase Steric Bulk: If possible, switch to a more sterically hindered alkylating agent to favor reaction at the less hindered nitrogen.[1][2]

    • Modify Electronic Properties: If synthesizing a new analog, consider introducing an electron-withdrawing group at a position that will deactivate the undesired nitrogen for alkylation.[1][2]

  • Modify Reaction Conditions:

    • Base and Solvent System: The choice of base and solvent can alter the regioselectivity. For example, the regioselectivity of indazole N-alkylation has been shown to be dependent on the base-solvent system.[3] Experiment with different combinations, such as switching from a strong base like NaH in THF to a weaker base like K₂CO₃ in DMF.

  • Implement a Protecting Group Strategy:

    • For definitive control, use a protecting group such as the (2-(trimethylsilyl)ethoxymethyl) (SEM) group.[1][3] This allows you to block one nitrogen, force alkylation at the other, and then deprotect to obtain a single regioisomer.[1][5]

Problem 2: The yield of my N-alkylation reaction is low.

Low yields can result from incomplete deprotonation, low reactivity of the alkylating agent, or decomposition.

Troubleshooting Workflow for Low Yield in N-Alkylation

G start Low Reaction Yield deprotonation Is deprotonation complete? start->deprotonation alkylating_agent Is the alkylating agent sufficiently reactive? deprotonation->alkylating_agent Yes stronger_base Use a stronger base (e.g., NaH) deprotonation->stronger_base No conditions Are reaction conditions optimal? alkylating_agent->conditions Yes more_reactive_agent Switch to a more reactive alkylating agent (I > Br > Cl) alkylating_agent->more_reactive_agent No optimize_temp Optimize reaction temperature and time conditions->optimize_temp No end Improved Yield stronger_base->end more_reactive_agent->end optimize_temp->end

Caption: A decision-making workflow for troubleshooting low yields in imidazole N-alkylation.

Solutions:

  • Evaluate the Base and Solvent System: For imidazoles that are not very acidic, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF can ensure complete deprotonation and improve nucleophilicity.[3]

  • Assess the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[3]

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition. Monitor the reaction by TLC or LC-MS to find the optimal balance of temperature and reaction time.

Data Presentation

Table 1: Influence of Base and Solvent on Regioselectivity

Imidazole SubstituentAlkylating AgentBaseSolventN-1:N-3 RatioReference
4-NitroMethyl IodideNaOHAqueous1:9[2]
4-NitroMethyl IodideNoneEthanol1:1.5[2]
4-ChloroBenzyl BromideK₂CO₃DMFMixture[6]
3-CO₂Me (Indazole)n-pentyl bromideNaHTHF>99:1[7][8]
3-CO₂Me (Indazole)n-pentyl bromideCs₂CO₃Dioxane1: >99[9][10]

Note: Data for indazole, a related heterocyclic system, is included to illustrate the significant impact of the base-solvent system on regioselectivity.

Table 2: Effect of Steric Hindrance on Regioselectivity

Imidazole SubstituentAlkylating AgentExpected Major ProductRationaleReference
4-tert-ButylMethyl Iodide1-Methyl-5-tert-butylimidazoleAlkylation at the less hindered nitrogen[2]
4-MethylIsopropyl Iodide1-Isopropyl-4-methylimidazoleAlkylation at the less hindered nitrogen[2]
4,5-DichloroMethyl Iodide1-Methyl-4,5-dichloroimidazoleSymmetric, no preferenceN/A

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Strong Base (NaH)

This protocol is suitable for less reactive imidazoles or alkylating agents.

Reaction Setup Workflow

G A Suspend NaH in anhydrous THF/DMF at 0°C B Add substituted imidazole dropwise A->B C Stir at RT for 30-60 min (deprotonation) B->C D Cool to 0°C and add alkylating agent dropwise C->D E Stir at RT until completion (monitor by TLC) D->E F Quench with water or sat. NH4Cl at 0°C E->F G Work-up and purify F->G

Caption: Step-by-step workflow for N-alkylation of imidazoles using NaH.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

  • Solvent Addition: Add anhydrous THF or DMF to the flask.

  • Imidazole Addition: Dissolve the substituted imidazole (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the stirred suspension of NaH at 0 °C.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.[3]

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.1 equivalents) dropwise.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.[3] Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Protocol 2: General Procedure for N-Alkylation using a Weaker Base (K₂CO₃)

This protocol is suitable for imidazoles with electron-withdrawing groups and reactive alkylating agents.

  • Reaction Setup: To a round-bottom flask, add the substituted imidazole (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).[11]

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.[11]

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.[11]

  • Reaction: Heat the reaction mixture if necessary and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool to room temperature, filter off the potassium carbonate, and wash the solid with the solvent used for the reaction.[11]

  • Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[11]

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-(Chloromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(chloromethyl)-1H-imidazole. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work-ups.

Troubleshooting Guide

This section addresses common problems encountered during the work-up of reactions involving this compound.

Question: I am observing a low yield of my desired product after an alkylation reaction with this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, including incomplete reaction, product degradation during work-up, or inefficient extraction. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Deprotonation: The imidazole nitrogen needs to be deprotonated to act as an effective nucleophile. Ensure your base is strong enough and used in sufficient quantity. For many reactions, bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like DMF or acetonitrile are effective.[1]

  • Side Reactions: The chloromethyl group is reactive and can lead to side products. One common side reaction is the formation of diimidazolylmethane if the deprotonated imidazole attacks the chloromethyl group of another molecule.[2] Using a slight excess of the nucleophile you are reacting with this compound can help minimize this.

  • Hydrolysis of the Chloromethyl Group: During aqueous work-up, especially under neutral or basic conditions, the chloromethyl group can be hydrolyzed to a hydroxymethyl group. It is advisable to perform aqueous washes under mildly acidic conditions if your product is stable to acid.

  • Inefficient Extraction: Imidazole derivatives can have significant water solubility, especially if they are protonated. Ensure the aqueous layer is at a pH where your product is in its neutral, less water-soluble form before extraction. If your product is still water-soluble, multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are necessary. Salting out by adding brine to the aqueous layer can also improve extraction efficiency.[3]

Logical Relationship for Troubleshooting Low Yield

low_yield_troubleshooting start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions workup_loss Loss during Work-up? start->workup_loss sub_incomplete Check base strength & stoichiometry incomplete_reaction->sub_incomplete sub_side Adjust stoichiometry (excess nucleophile) side_reactions->sub_side sub_workup Optimize extraction pH & solvent workup_loss->sub_workup hydrolysis Check for hydrolysis (acidic wash) workup_loss->hydrolysis

Caption: Troubleshooting flowchart for low product yield.

Question: My crude product is an oil and is difficult to purify. What purification strategies can I employ?

Answer:

Oily products are common with imidazole derivatives. Here are a few strategies for purification:

  • Acid-Base Extraction: This is a powerful technique for purifying imidazole derivatives. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute acid (e.g., 1 M HCl) to protonate the imidazole nitrogen, which will move your product into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to deprotonate your product, which can then be extracted back into an organic solvent.[3]

  • Column Chromatography: Silica gel chromatography is a standard method. However, the basicity of the imidazole ring can cause tailing on silica gel. To mitigate this, you can:

    • Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent.

    • Use neutral alumina as the stationary phase instead of silica gel.[4]

  • Recrystallization: If your product is a solid at room temperature but oils out, finding the right recrystallization solvent is key. Try a solvent system where your product is soluble when hot but sparingly soluble when cold. Common solvents for imidazole derivatives include ethanol, acetone, or mixtures like petroleum ether/ethyl acetate.[4][5]

  • Salt Formation: If your product is difficult to handle as a free base, consider converting it to a stable crystalline salt (e.g., hydrochloride or maleate) for easier purification and handling.

Frequently Asked Questions (FAQs)

Q1: How can I remove unreacted this compound from my reaction mixture?

A1: Unreacted this compound can often be removed by an acidic wash during the work-up. Being a basic compound, it will be protonated and move into the aqueous layer.

Q2: Is this compound stable to aqueous work-up conditions?

A2: The chloromethyl group is susceptible to hydrolysis, especially under basic or neutral conditions, which will convert it to the corresponding alcohol (2-(hydroxymethyl)-1H-imidazole). It is generally more stable under acidic conditions.[6] Therefore, if your desired product is stable to acid, it is recommended to perform aqueous washes with dilute acid.

Q3: I am getting a mixture of N-alkylation regioisomers. How can I control the regioselectivity?

A3: For an unsubstituted 1H-imidazole, both nitrogens are equivalent. If your this compound has a substituent at the 4 or 5 position, you can get a mixture of regioisomers upon N-alkylation of a different imidazole. The regioselectivity is influenced by the steric and electronic nature of the substituents and the reaction conditions. Generally, bulkier alkylating agents will favor the less sterically hindered nitrogen.

Q4: What are the recommended safety precautions when working with this compound?

A4: this compound and its hydrochloride salt are harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification of an N-substituted Imidazole

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Shake the funnel, venting frequently. Allow the layers to separate. The protonated imidazole product will move to the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Neutralization: Cool the acidic aqueous extract in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).

  • Back-Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[3]

  • Drying and Solvent Removal: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Experimental Workflow for Acid-Base Extraction

acid_base_extraction start Crude Product in Organic Solvent acid_wash Wash with 1M HCl (aq) start->acid_wash separate1 Separate Layers acid_wash->separate1 aqueous_layer Aqueous Layer (contains protonated product) separate1->aqueous_layer organic_layer1 Organic Layer (contains non-basic impurities) separate1->organic_layer1 neutralize Neutralize Aqueous Layer with Base (e.g., NaOH) aqueous_layer->neutralize back_extract Extract with Organic Solvent neutralize->back_extract separate2 Separate Layers back_extract->separate2 aqueous_layer2 Aqueous Layer (waste) separate2->aqueous_layer2 organic_layer2 Organic Layer (contains purified product) separate2->organic_layer2 dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Workflow for acid-base extraction purification.

Protocol 2: Purification by Column Chromatography on Silica Gel

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Column Packing: Pack a column with silica gel in the chosen eluent system. A common starting eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with the chosen solvent system. To counteract peak tailing, 0.5-1% triethylamine can be added to the eluent.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

The following table provides examples of reaction conditions and yields for reactions involving chloromethyl-imidazole derivatives. Note that optimal conditions and yields will vary depending on the specific substrates and reaction scale.

Reaction TypeStarting MaterialReagents & ConditionsWork-up/PurificationYield (%)Reference
N-Alkylation2-(Chloromethyl)-1H-benzimidazolePhenol, K₂CO₃, Acetone, 60°C, 8hConcentration, Column Chromatography80-90%[4]
N-Sulfonylation2-(Chloromethyl)-1H-benzimidazole4-chlorobenzenesulfonyl chloride, Et₃N, Acetone, 0°C, 12hConcentration, Column Chromatography68%[4]
N-Alkylation4-NitroimidazoleEthyl bromoacetate, K₂CO₃, CH₃CN, 24hEvaporation, Extraction, Washing40%[3]
Synthesiso-phenylenediamineChloroacetic acid, 5N HCl, reflux 8hNeutralization with NH₃, Filtration, Column Chromatography79.2%[4]

References

Catalyst Selection for Efficient Imidazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for efficient imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, you will find troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to inform your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you might encounter during your imidazole synthesis experiments.

Question: My imidazole synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields are a frequent issue, often stemming from inefficient reaction conditions or suboptimal catalyst choice. The traditional uncatalyzed Debus-Radziszewski synthesis, for instance, is known for being inefficient[1]. Here are several strategies to enhance your yield:

  • Catalyst Selection is Crucial: The use of a catalyst is highly recommended[1].

    • Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid or biodegradable options such as lactic acid can provide excellent yields[1]. Organocatalysts like mandelic acid have also been used effectively under solvent-free conditions[2].

    • Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles (Fe₃O₄ MNPs) can act as Lewis acids to activate aldehydes and improve yields[1][3]. Zeolites, such as ZSM-11, also serve as efficient, reusable catalysts, particularly in solvent-free reactions[4][5].

    • Metal-Based Catalysts: Copper(I) iodide (CuI) has been shown to produce excellent yields (up to 95%) in very short reaction times when using butanol as a solvent[6][7]. Other options include nickel complexes, which are effective in microwave-assisted syntheses[8].

  • Optimize Reaction Conditions:

    • Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and increase yields, often enabling solvent-free conditions[1].

    • Solvent Choice: While alcohols are common, solvent-free conditions or the use of green solvents like glycerol or a low-melting mixture of urea and ZnCl₂ have demonstrated excellent results[1][8]. The choice of solvent can be critical; for example, in a CuI-catalyzed reaction, switching to butanol resulted in an 85% yield in just 20 minutes[6].

    • Temperature Control: Temperature plays a vital role. Optimization is key, as seen in CuI-catalyzed reactions where refluxing in butanol was optimal, while lower temperatures gave reduced yields[6][7].

Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: Side product formation often arises from competing reaction pathways or the use of harsh conditions[6]. Here’s how to enhance selectivity:

  • Optimize Catalyst Loading: The amount of catalyst is critical. For a specific reaction, an optimal loading should be determined, as increasing the catalyst amount beyond a certain point may not improve the yield and could lead to side reactions[1]. For CuI-catalyzed synthesis of trisubstituted imidazoles, 15 mol% was found to be optimal[6][7].

  • Control Reaction Temperature: Lowering the temperature may favor the desired kinetic product over thermodynamic side products[1].

  • Choose a Milder Catalyst: Harsh catalysts can promote side reactions. Consider using milder, more selective options like organocatalysts or specific heterogeneous catalysts that operate under benign conditions[2][6].

Question: My catalyst seems to be deactivating quickly. What are the potential reasons and solutions?

Answer: Catalyst deactivation can be a significant issue, especially with reusable heterogeneous catalysts. Potential causes include:

  • Catalyst Poisoning: Impurities in reagents or solvents can bind to the catalyst's active sites[9]. Ensure all starting materials are of high purity and solvents are appropriately dried.

  • Sintering: At high temperatures, nanoparticle catalysts can agglomerate, reducing the active surface area[1]. If you suspect sintering, try running the reaction at a lower temperature.

  • Leaching: The active catalytic species may leach from the support into the reaction medium. After the reaction, analyze the catalyst to ensure its integrity. Many modern heterogeneous catalysts, like ZSM-11 zeolite or SbCl₃/SiO₂, show excellent reusability over multiple cycles with no significant loss of activity[4][10].

Catalyst Selection Workflow

The selection of an appropriate catalyst is a critical decision. The following workflow provides a logical approach to choosing a catalyst based on key experimental and practical considerations.

G cluster_legend Legend start Define Synthesis Priorities cost Cost-Effectiveness? start->cost env Environmental Impact? cost->env Yes perf High Yield / Short Time? cost->perf No cat1 Organocatalysts (e.g., Lactic Acid, Mandelic Acid) env->cat1 Yes cat2 Green Solvents / Biocatalysts (e.g., Lemon Juice, Glycerol) env->cat2 High Priority reuse Catalyst Reusability? perf->reuse No cat3 Metal Catalysts (e.g., CuI, Ni-complexes) Microwave-Assisted perf->cat3 Yes reuse->cat3 No cat4 Heterogeneous Catalysts (e.g., Fe3O4 NPs, Zeolites) reuse->cat4 Yes l1 Decision Point l2 Low Cost / Green l3 High Performance l4 Reusable

Caption: A decision workflow for selecting a suitable catalyst for imidazole synthesis.

Data Presentation: A Comparative Analysis of Catalyst Performance

The following table summarizes the performance of various catalysts in the synthesis of substituted imidazoles. This data allows for a direct comparison of their efficiencies based on yield, reaction time, and conditions.

Catalyst TypeCatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)SolventReference
Metal-Based CuI15 mol%Reflux (Butanol)20 min95Not ReportedButanol[6][7][11]
MIL-101(Cr)5 mg12010 min955Solvent-free[11][12]
Schiff's base nickel complexNot SpecifiedMicrowaveNot SpecifiedExcellentYesNot Specified[8]
Cr₂O₃ NanoparticlesNot SpecifiedMicrowaveShortRemarkableHighWater[13]
Heterogeneous Fe₃O₄ Nanoparticles15 mol%505 hHighYesSolvent-free[11]
ZSM-11 Zeolite0.05 g11030 min965Solvent-free[5]
SbCl₃/SiO₂Not SpecifiedNot SpecifiedNot SpecifiedHighYesSolvent-free[10]
Organocatalyst Mandelic AcidCatalyticNot SpecifiedNot SpecifiedExcellentNot ApplicableSolvent-free[2]
Lactic AcidNot SpecifiedHighNot SpecifiedGood-ExcellentNot ApplicableSolvent-free[3]
Biocatalyst Lemon JuiceNot SpecifiedNot SpecifiedShortGoodNot ApplicableEthanol[14]

Experimental Protocols: Detailed Methodologies

Here, we provide detailed experimental protocols for three distinct and representative catalyst systems for the synthesis of 2,4,5-trisubstituted imidazoles.

Copper(I) Iodide (CuI) Catalyzed Synthesis in Butanol

This protocol outlines an efficient synthesis using a copper-based catalyst, noted for its high yield and short reaction time[6][7][11].

  • Materials:

    • Aryl aldehyde (1.0 mmol)

    • Benzoin (1.0 mmol)

    • Ammonium acetate (3.0 mmol)

    • Copper(I) iodide (CuI) (15 mol%)

    • Butanol (7 mL)

  • Procedure:

    • In a round-bottom flask, combine the aryl aldehyde, benzoin, ammonium acetate, and CuI in butanol.

    • Reflux the reaction mixture for approximately 20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate and purify the product using standard techniques such as filtration and recrystallization.

ZSM-11 Zeolite Catalyzed Solvent-Free Synthesis

This protocol describes a green chemistry approach using a reusable heterogeneous catalyst under solvent-free conditions[5].

  • Materials:

    • Benzil (1.0 mmol)

    • Aryl aldehyde (1.0 mmol)

    • Aniline (1.0 mmol)

    • Ammonium acetate (3.0 mmol)

    • Activated ZSM-11 Zeolite (0.05 g)

  • Procedure:

    • Activate the ZSM-11 zeolite by heating at 550 °C for 5 hours prior to use.

    • In a 50 mL round-bottom flask, add benzil, the aryl aldehyde, aniline, ammonium acetate, and the activated ZSM-11 zeolite.

    • Heat the mixture in an oil bath at 110 °C with continuous stirring for 30 minutes.

    • Monitor the reaction completion by TLC (petroleum ether: ethyl acetate 6:4).

    • After completion, cool the mixture, add ethyl acetate, and filter to recover the catalyst.

    • Wash the catalyst with ethyl acetate and dry it for reuse.

    • Evaporate the solvent from the filtrate and purify the crude product by recrystallization from ethanol.

General Experimental Workflow

The following diagram illustrates a typical workflow for a catalyzed imidazole synthesis experiment.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Prepare & Purify Reactants/Solvents prep_catalyst Activate/Weigh Catalyst combine Combine Reactants, Solvent & Catalyst prep_catalyst->combine react Heat / Irradiate (Conventional or Microwave) combine->react monitor Monitor Progress (TLC) react->monitor cool Cool Reaction Mixture monitor->cool filter Filter (Recover Catalyst if Heterogeneous) cool->filter extract Extraction / Evaporation filter->extract purify Purify Product (Recrystallization / Chromatography) extract->purify yield Calculate Yield purify->yield char Characterize Product (NMR, IR, MS)

Caption: A generalized experimental workflow for catalyzed imidazole synthesis.

References

Technical Support Center: Solvent Effects on the N-Alkylation of Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects in the N-alkylation of imidazoles. The information is designed to help you optimize your reaction conditions, improve yields, and control selectivity.

Troubleshooting Guide

This section provides solutions in a question-and-answer format for common problems encountered during the N-alkylation of imidazoles, with a focus on the role of the solvent.

Question: My reaction yield is consistently low, or the reaction is not going to completion. How can I improve it?

Answer: Low yields can stem from several factors, with the base and solvent system being primary contributors.[1] Incomplete deprotonation of the imidazole ring reduces its nucleophilicity, and the choice of solvent significantly impacts the reaction rate and yield.[1]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For less reactive starting materials, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is recommended to ensure complete deprotonation.[1]

    • Weak Bases: Weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often sufficient with more reactive alkylating agents.[1]

    • Solvent Choice: Polar aprotic solvents like Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are highly effective as they dissolve the reactants well and do not solvate the nucleophilic imidazolate anion as strongly as protic solvents, thus increasing its reactivity.[1][2]

  • Assess the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]

  • Optimize Reaction Temperature: A systematic increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advisable.[1]

Question: I am observing a significant amount of a dialkylated product (imidazolium salt). How can I prevent this?

Answer: The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt.[1][3] This is a common side reaction, especially with an excess of the alkylating agent or at high temperatures.[1]

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[1][3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[1]

  • Reaction Monitoring: Closely monitor the reaction and stop it as soon as the starting material is consumed.[1][3]

  • Solvent Dilution: Running the reaction in a more dilute solution can decrease the probability of the product reacting further.[3]

Question: My reaction is producing a mixture of N1- and N3-alkylated isomers. How can I control the regioselectivity?

Answer: For unsymmetrically substituted imidazoles, the formation of regioisomers is a common challenge.[1][4] The choice of solvent, base, and the steric and electronic nature of the substituents all play a role in determining the isomeric ratio.[1][5]

Control Strategies:

  • Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1][5]

  • Choice of Base and Solvent: The reaction conditions can influence the isomeric ratio.[1] The solvent can affect the tautomeric equilibrium of the starting imidazole and the solvation of the resulting anion, thereby influencing which nitrogen atom is more nucleophilic.[5]

  • Protecting Groups: For complex syntheses requiring high regioselectivity, using a protecting group like the (2-(trimethylsilyl)ethoxymethyl) (SEM) group on one of the nitrogen atoms is a reliable strategy to direct alkylation to the desired position.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The reaction is a nucleophilic substitution that typically proceeds in two steps[1][7]:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole, creating a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form the N-alkylated product.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole (N-H) Imidazolate_Anion Imidazolate Anion (N⁻) Imidazole->Imidazolate_Anion  + Base - H-Base⁺ N_Alkylated_Imidazole N-Alkylated Imidazole (N-R) Imidazolate_Anion->N_Alkylated_Imidazole  + R-X - X⁻

General mechanism for the N-alkylation of imidazole.

Q2: Which solvents are most commonly recommended for this reaction?

A2: Polar aprotic solvents are generally the best choice.[1] Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are frequently used because they effectively dissolve the imidazole and inorganic bases while poorly solvating the imidazolate anion, enhancing its nucleophilicity and accelerating the reaction.[1] In contrast, using non-polar solvents like toluene may result in no product formation.[8]

Q3: How does solvent polarity influence the reaction rate?

A3: The N-alkylation of imidazole is an SN2 reaction between an anion (the imidazolate) and a neutral electrophile (the alkyl halide).

  • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents can solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the imidazolate anion through hydrogen bonding. This leaves the anion "bare" and highly nucleophilic, leading to a faster reaction rate. The transition state is also stabilized by these solvents.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form strong hydrogen bonds with the imidazolate anion, creating a solvent shell that stabilizes the anion (the initial state) and sterically hinders its approach to the electrophile. This increases the activation energy and slows the reaction rate compared to aprotic solvents.[2]

Q4: What are common side reactions to be aware of?

A4: Besides dialkylation and poor regioselectivity, other potential side reactions include C-alkylation at the C2 position, especially if the nitrogen atoms are sterically hindered, and decomposition of starting materials or products at high temperatures or in the presence of strong bases.[1]

Quantitative Data: Solvent Effects on Yield

The choice of solvent can have a significant impact on the reaction yield. The following table summarizes the results for the N-alkylation of 4-nitroimidazole with ethyl bromoacetate at room temperature, demonstrating the variability of yield with different polar aprotic solvents.

Alkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
Ethyl bromoacetateK₂CO₃Acetonitrile (CH₃CN)2440[9]
Ethyl bromoacetateK₂CO₃DMSO2435[9]
Ethyl bromoacetateK₂CO₃DMF2430[9]

Experimental Protocols

Below are detailed methodologies for common N-alkylation procedures.

Protocol 1: General Procedure using Potassium Carbonate in Acetonitrile

This method is suitable for many imidazoles, particularly with reactive alkylating agents.[7][9]

  • Materials:

    • Substituted imidazole (1.0 equiv)

    • Alkylating agent (1.0-1.2 equiv)[1]

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)[7]

    • Anhydrous Acetonitrile (CH₃CN)

  • Procedure:

    • To a round-bottom flask, add the substituted imidazole and anhydrous potassium carbonate.[7]

    • Add anhydrous acetonitrile to create a suspension.

    • Stir the suspension at room temperature for 15-30 minutes.[1]

    • Add the alkylating agent dropwise to the stirred mixture.[1]

    • Stir the reaction at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).[1][10]

    • Monitor the reaction progress by TLC.

    • Upon completion, filter off the inorganic salts and wash the solid with acetonitrile.[7]

    • Combine the filtrates and concentrate under reduced pressure.

    • The crude product can be purified by dissolving the residue in a suitable solvent like ethyl acetate, washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrating.[7][9] Further purification by column chromatography may be necessary.[9]

Protocol 2: General Procedure using Sodium Hydride in an Anhydrous Aprotic Solvent

This procedure is recommended for less acidic imidazoles or less reactive alkylating agents that require a stronger base for complete deprotonation.[1]

  • Materials:

    • Substituted imidazole (1.0 equiv)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

    • Alkylating agent (1.1 equiv)[7]

    • Anhydrous THF or DMF

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the NaH dispersion.

    • Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

    • Add anhydrous THF or DMF to the flask, and cool the suspension to 0 °C in an ice bath.

    • Add a solution of the imidazole in the same anhydrous solvent dropwise to the NaH suspension.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.[7]

    • Add the alkylating agent dropwise at room temperature.[7]

    • Monitor the progress of the reaction by TLC.

    • Upon completion, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[7]

    • Extract the aqueous layer with an organic solvent (e.g., 3x volumes of ethyl acetate).[7]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualized Workflows

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_base Is deprotonation complete? start->check_base stronger_base Use stronger base (NaH) in anhydrous solvent (THF, DMF) check_base->stronger_base No check_solvent Is solvent optimal? check_base->check_solvent Yes stronger_base->check_solvent change_solvent Switch to polar aprotic solvent (MeCN, DMF, DMSO) check_solvent->change_solvent No check_temp Is temperature sufficient? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature incrementally Monitor by TLC/LC-MS check_temp->increase_temp No check_alkylating_agent Is alkylating agent reactive? check_temp->check_alkylating_agent Yes increase_temp->check_alkylating_agent change_agent Switch R-Cl to R-Br or R-I check_alkylating_agent->change_agent No end_node Improved Yield check_alkylating_agent->end_node Yes change_agent->end_node

Troubleshooting workflow for low reaction yield.

Experimental_Workflow Setup 1. Reaction Setup (Imidazole, Base, Solvent) Stirring 2. Stirring (Deprotonation) Setup->Stirring Addition 3. Add Alkylating Agent Stirring->Addition Reaction 4. Reaction (Monitor by TLC) Addition->Reaction Workup 5. Work-up (Quench, Extract, Wash) Reaction->Workup Purification 6. Purification (Concentrate, Chromatography) Workup->Purification

General experimental workflow for N-alkylation of imidazoles.

References

Technical Support Center: Monitoring Reaction Progress of 2-(chloromethyl)-1H-imidazole by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of 2-(chloromethyl)-1H-imidazole using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a general-purpose mobile phase for monitoring reactions involving this compound on a silica TLC plate?

A1: A good starting point for a mobile phase is a mixture of a moderately polar solvent and a non-polar solvent. Due to the polar nature of the imidazole ring, you will likely need a relatively polar eluent system. A common system to start with is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A ratio of 95:5 (DCM:MeOH) is a reasonable starting point. You can increase the proportion of methanol to increase the polarity of the mobile phase if your compound does not move significantly from the baseline. Adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia in methanol can help reduce streaking for basic compounds like imidazoles.[1]

Q2: How can I visualize the spots of this compound and its precursors on the TLC plate?

A2: this compound and related imidazole derivatives can typically be visualized using two main non-destructive and destructive techniques:

  • UV Light (254 nm): Imidazole rings are often UV-active due to their aromaticity. When using a TLC plate with a fluorescent indicator (e.g., F254), the compound will appear as a dark spot against a green fluorescent background.[2] This method is non-destructive.

  • Iodine Vapor: Exposing the developed TLC plate to iodine vapor in a sealed chamber is a common method for visualizing organic compounds.[2][3][4] The iodine will complex with the imidazole ring, showing up as brown or yellow-brown spots.[2][4] This method is semi-destructive, and the spots may fade over time.[4]

Q3: My spots are streaking. What could be the cause and how can I fix it?

A3: Streaking is a common issue in TLC and can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate.[1][5][6][7][8] Try diluting your sample before spotting it on the TLC plate.

  • Compound's Chemical Nature: Highly polar or acidic/basic compounds can interact strongly with the silica gel, leading to streaking.[1][5][8] Since this compound is basic, adding a small amount of a base like triethylamine or ammonia to your mobile phase can often resolve this issue.[1]

  • Inappropriate Mobile Phase: The polarity of your solvent system might not be suitable.[6] You may need to adjust the solvent ratios or try a different solvent system altogether.

Troubleshooting Guide

This guide addresses specific problems you might encounter while performing TLC analysis for this compound.

Problem Potential Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. 1. Insufficient sample concentration.[1][5][6] 2. The compound is not UV-active and another visualization method is needed.[1][9][5] 3. The spotting line was below the solvent level in the developing chamber.[1][5][6] 4. The compound is volatile and may have evaporated.[1]1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[1][6] 2. Try visualizing with iodine vapor or a chemical stain.[1][3][5] 3. Ensure the origin line is always above the solvent level.[1][5][6] 4. This makes TLC monitoring challenging; consider alternative analytical techniques if volatility is high.[1]
The spots remain at the baseline (Rf value is too low). 1. The mobile phase is not polar enough to move the polar imidazole compound up the plate.[1]1. Increase the polarity of the mobile phase. For example, in a DCM:MeOH system, increase the percentage of methanol.[1]
All spots have moved to the solvent front (Rf value is too high). 1. The mobile phase is too polar.[1]1. Decrease the polarity of the mobile phase. For example, in a DCM:MeOH system, decrease the percentage of methanol.[1]
The spots are not round (e.g., crescent-shaped). 1. The TLC plate's adsorbent layer may have been disturbed during spotting.1. Be careful not to apply too much pressure with the capillary spotter to avoid scratching the silica gel.[8]
The solvent front is running unevenly. 1. The TLC plate is touching the side of the developing chamber or the filter paper inside. 2. The top of the developing chamber is not properly sealed.1. Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.[6] 2. Ensure the chamber is tightly closed to maintain a saturated atmosphere.

Experimental Protocol: TLC Monitoring

This protocol outlines the steps for monitoring the progress of a reaction producing this compound.

1. Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary spotters

  • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v) with 0.5% triethylamine (TEA)

  • Reaction mixture

  • Starting material standard

  • UV lamp (254 nm)

  • Iodine chamber

2. Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Close the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of the starting material in a suitable solvent (e.g., the reaction solvent). Using a capillary spotter, apply a small spot to the "SM" lane on the origin.

    • Withdraw a small aliquot of the reaction mixture. Apply a small spot to the "RM" lane.

    • Apply a spot of the starting material on top of the reaction mixture spot in the "C" lane (the co-spot).

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[2][10]

    • If spots are not clearly visible or for confirmation, place the plate in an iodine chamber until brown spots appear.[2][4]

  • Analyze the Results: Compare the spots in the different lanes. As the reaction progresses, the spot corresponding to the starting material in the "RM" lane should diminish, while a new spot corresponding to the product should appear. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Data Presentation

Table 1: Hypothetical Rf Values for Reaction Components

The following table provides an example of how to tabulate Rf values for the starting material and the product in different solvent systems. Actual Rf values will need to be determined experimentally.

CompoundMobile Phase (DCM:MeOH)Rf Value (approx.)
Starting Material (e.g., 1,3-diaminoacetone)90:100.2
This compound90:100.5
Starting Material (e.g., 1,3-diaminoacetone)95:50.1
This compound95:50.3

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Problem Encountered? start->problem no_spots No Spots Visible problem->no_spots Yes streaking Spots are Streaking problem->streaking Yes rf_issue Rf Value Too High/Low problem->rf_issue Yes good_tlc Good Separation problem->good_tlc No solution_no_spots1 Increase Sample Concentration no_spots->solution_no_spots1 solution_no_spots2 Use Alternative Visualization (Iodine) no_spots->solution_no_spots2 solution_streaking1 Dilute Sample (Less Overloading) streaking->solution_streaking1 solution_streaking2 Add Base (e.g., TEA) to Mobile Phase streaking->solution_streaking2 solution_rf_high Decrease Mobile Phase Polarity rf_issue->solution_rf_high Too High solution_rf_low Increase Mobile Phase Polarity rf_issue->solution_rf_low Too Low rerun Re-run TLC solution_no_spots1->rerun solution_no_spots2->rerun solution_streaking1->rerun solution_streaking2->rerun solution_rf_high->rerun solution_rf_low->rerun

Caption: Troubleshooting workflow for common TLC issues.

References

Validation & Comparative

A Researcher's Guide to 1H and 13C NMR Analysis of 2-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of 2-substituted imidazoles is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of 1H and 13C NMR data for a range of 2-substituted imidazoles, supported by detailed experimental protocols and visual aids to facilitate interpretation.

The substitution at the C2 position of the imidazole ring significantly influences the electron density distribution and, consequently, the chemical shifts of the ring protons and carbons. This guide will explore these effects through a comparative analysis of various alkyl and aryl substituents, as well as electron-withdrawing groups.

Comparative NMR Data of 2-Substituted Imidazoles

The following tables summarize the 1H and 13C NMR chemical shifts for a selection of 2-substituted imidazoles. It is important to note that the chemical shifts of the imidazole ring protons (H4 and H5) and carbons (C4 and C5) can be averaged in solution due to tautomerism, especially in the case of N-unsubstituted imidazoles. This phenomenon can also lead to peak broadening in 13C NMR spectra, sometimes making the signals for C2, C4, and C5 difficult to observe.[1][2]

Table 1: 1H NMR Chemical Shifts (δ, ppm) of 2-Substituted Imidazoles

Substituent (R)H4/H5H of SubstituentSolvent
-H7.13, 7.73-D₂O
-CH₃6.962.43 (s, 3H)CDCl₃
-CH₂CH₃6.95, 6.852.75 (q, 2H), 1.31 (t, 3H)CDCl₃
-CH₂CH₂CH₂CH₃7.01, 6.862.68 (t, 2H), 1.70 (m, 2H), 1.38 (m, 2H), 0.92 (t, 3H)CDCl₃
-C₆H₅7.187.85-7.30 (m, 5H)DMSO-d₆
-CHO7.44, 7.289.70 (s, 1H)DMSO-d₆[3]
-NO₂7.30, 8.30-DMSO-d₆

Table 2: 13C NMR Chemical Shifts (δ, ppm) of 2-Substituted Imidazoles

Substituent (R)C2C4/C5C of SubstituentSolvent
-H135.9122.1-D₂O
-CH₃145.1120.913.9CDCl₃
-CH₂CH₃150.9120.521.4, 12.0CDCl₃
-C₆H₅145.9122.5, 128.9130.5, 128.8, 127.3, 125.4DMSO-d₆
-CHO145.6131.9, 122.7181.3DMSO-d₆[3]
-NO₂147.2129.1, 123.6-DMSO-d₆

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on standardized experimental procedures. Below are detailed protocols for sample preparation and data acquisition for the analysis of 2-substituted imidazoles.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the analyte is soluble. Common solvents for imidazoles include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). For compounds with labile protons, the choice of solvent can influence the appearance of N-H signals.

  • Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Sample Handling :

    • Weigh the desired amount of the 2-substituted imidazole derivative into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5]

    • Cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general acquisition parameters that can be used as a starting point and may require optimization based on the specific compound and spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

  • Number of Scans (NS) : 16 to 64 scans are usually sufficient for ¹H NMR.

  • Relaxation Delay (D1) : A delay of 1-2 seconds between scans is generally adequate.

  • Acquisition Time (AQ) : An acquisition time of 2-4 seconds provides good resolution.

  • Spectral Width (SW) : A spectral width of 12-16 ppm is typically sufficient to cover the signals of most organic molecules.

¹³C NMR Acquisition Parameters:

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) is standard.

  • Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans or more, especially for detecting quaternary carbons and overcoming the effects of tautomerism.[2]

  • Relaxation Delay (D1) : A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei.

  • Acquisition Time (AQ) : An acquisition time of 1-2 seconds is common.

  • Spectral Width (SW) : A spectral width of 200-240 ppm is necessary to encompass the full range of ¹³C chemical shifts.

Visualizing Structure and Analysis Workflow

To aid in the interpretation of NMR data, the following diagrams illustrate the fundamental structure of 2-substituted imidazoles and a logical workflow for their NMR analysis.

Structure and Atom Numbering of 2-Substituted Imidazole cluster_imidazole C2 C2 N1 N1 C2->N1 R R C2->R C5 C5 N1->C5 H1 H N1->H1 C4 C4 C5->C4 H5 H C5->H5 N3 N3 C4->N3 H4 H C4->H4 N3->C2

Caption: General structure of a 2-substituted imidazole with IUPAC numbering.

Workflow for NMR Analysis of 2-Substituted Imidazoles A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E 1H NMR Spectrum Analysis (Chemical Shift, Integration, Multiplicity) D->E F 13C NMR Spectrum Analysis (Chemical Shift, Presence/Absence of Signals) D->F G Structural Elucidation and Comparison E->G F->G

Caption: Logical workflow for the NMR analysis of 2-substituted imidazoles.

References

Unraveling the Fragmentation Patterns of N-Alkylated Imidazoles: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural elucidation of N-alkylated imidazoles is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering detailed insights into their fragmentation behavior. This guide provides a comparative analysis of the mass spectrometric fragmentation of a homologous series of N-alkylated imidazoles, supported by experimental data and protocols, and contrasts this powerful technique with other analytical methods.

The N-alkylated imidazole moiety is a ubiquitous scaffold in numerous pharmaceuticals and functional materials. Characterizing these compounds is crucial for quality control, metabolism studies, and the design of new molecular entities. Electron ionization mass spectrometry (EI-MS) provides reproducible fragmentation patterns that serve as a molecular fingerprint, allowing for identification and structural analysis.

Comparative Fragmentation Analysis of N-Alkyl Imidazoles

The fragmentation of N-alkylated imidazoles in EI-MS is primarily dictated by the stability of the aromatic imidazole ring and the nature of the N-alkyl substituent. The most common fragmentation pathways involve cleavage of the alkyl chain and fragmentation of the imidazole ring itself.

A key fragmentation pathway for N-alkylimidazoles involves the loss of the alkyl group. For instance, in the mass spectrum of 1-methylimidazole, a significant fragment is observed at m/z 81, corresponding to the loss of a hydrogen atom from the molecular ion, and at m/z 55, resulting from the loss of HCN from the imidazole ring. As the alkyl chain length increases, additional fragmentation patterns emerge. For 1-ethylimidazole, a prominent peak is observed at m/z 68, which corresponds to the loss of an ethyl radical. Similarly, for 1-propylimidazole, the loss of a propyl radical leads to a fragment at m/z 68.

Below is a summary of the major fragment ions observed in the electron ionization mass spectra of 1-methyl-, 1-ethyl-, and 1-propylimidazole.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
1-Methylimidazole 8281 ([M-H]⁺), 55 ([M-HCN]⁺), 54, 41
1-Ethylimidazole 9695 ([M-H]⁺), 81 ([M-CH₃]⁺), 68 ([M-C₂H₅]⁺), 67, 54, 41
1-Propylimidazole 110109 ([M-H]⁺), 81 ([M-C₂H₅]⁺), 68 ([M-C₃H₇]⁺), 67, 55, 42

Visualizing the Fragmentation Pathways

The fragmentation of N-alkylated imidazoles can be visualized as a series of competing and consecutive reactions initiated by electron ionization. The following diagram illustrates the generalized major fragmentation pathways.

fragmentation_pathway M N-Alkylimidazole (M) M_ion [M]⁺˙ M->M_ion Electron Ionization M_minus_H [M-H]⁺ M_ion->M_minus_H - H• M_minus_R [M-Alkyl]⁺ (m/z 67) M_ion->M_minus_R - Alkyl• Alkyl_fragment [Alkyl]⁺ M_ion->Alkyl_fragment α-cleavage Ring_cleavage_1 [C₃H₃N]⁺ (m/z 53) M_minus_R->Ring_cleavage_1 - HCN Ring_cleavage_2 [C₂H₂N]⁺ (m/z 40) Ring_cleavage_1->Ring_cleavage_2 - H• gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Volatile Solvent Dilution Serial Dilution Dissolution->Dilution Vialing Transfer to GC Vial Dilution->Vialing Injection Injection Vialing->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Extraction TIC->Mass_Spectrum Library_Search Library Search & Fragmentation Analysis Mass_Spectrum->Library_Search

A Comparative Analysis of the Reactivity of 2-(Chloromethyl)-1H-imidazole and Benzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of synthetic chemistry, particularly in the development of pharmaceutical agents, the choice of alkylating agent is a critical decision that influences reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the reactivity of two primary halide alkylating agents: 2-(chloromethyl)-1H-imidazole and benzyl bromide. While both molecules are employed to introduce key structural motifs, their reactivity profiles differ significantly due to fundamental electronic and structural dissimilarities. This analysis, supported by established principles of organic chemistry and available experimental contexts, concludes that benzyl bromide is generally a more reactive alkylating agent than this compound. This heightened reactivity is primarily attributed to the superior leaving group ability of bromide compared to chloride and the efficient resonance stabilization of the benzyl carbocation intermediate.

Introduction to Reactivity in Nucleophilic Substitution

The reactivity of both this compound and benzyl bromide in the context of this guide is defined by their susceptibility to nucleophilic substitution reactions. These reactions can proceed through two primary mechanisms: the unimolecular SN1 pathway, which involves the formation of a carbocation intermediate, and the bimolecular SN2 pathway, which involves a concerted backside attack by a nucleophile.[1][2] For primary halides such as these, the SN2 mechanism is often competitive, if not dominant, depending on the reaction conditions.[3][4]

Several key factors govern the rate of these reactions:

  • The Nature of the Leaving Group: A better leaving group is a weaker base and can stabilize the negative charge more effectively upon departure.

  • Stability of the Carbocation/Transition State: For SN1 reactions, a more stable carbocation intermediate leads to a faster reaction. For SN2 reactions, electronic factors that stabilize the transition state will increase the reaction rate.[3]

  • Steric Hindrance: Less sterically hindered substrates react more quickly, particularly in SN2 reactions.

Reactivity Profile: Benzyl Bromide

Benzyl bromide is a widely utilized and highly reactive benzylating agent. Its enhanced reactivity stems from two principal factors. Firstly, the bromide ion is an excellent leaving group due to its large size and low basicity.[5] Secondly, the proximity of the benzene ring provides significant resonance stabilization to either the developing positive charge in the SN2 transition state or the fully formed carbocation in the SN1 pathway.[6][7][8][9] This delocalization of positive charge across the aromatic system lowers the activation energy for both substitution pathways, making benzyl bromide significantly more reactive than a typical primary alkyl halide.[9]

sn_mechanisms cluster_sn2 SN2 Pathway (Concerted) cluster_sn1 SN1 Pathway (Stepwise) Nu_sn2 Nu⁻ Substrate_sn2 R-CH₂-X Nu_sn2->Substrate_sn2 Backside Attack TS_sn2 [Nu---CH₂(R)---X]⁻ Substrate_sn2->TS_sn2 Product_sn2 R-CH₂-Nu TS_sn2->Product_sn2 LG_sn2 X⁻ TS_sn2->LG_sn2 Substrate_sn1 R-CH₂-X Carbocation R-CH₂⁺ Substrate_sn1->Carbocation Rate-determining step LG_sn1 X⁻ Carbocation->LG_sn1 Product_sn1 R-CH₂-Nu Carbocation->Product_sn1 Nucleophilic Attack Nu_sn1 Nu⁻

Caption: General mechanisms for SN2 and SN1 nucleophilic substitution reactions.

Caption: Resonance stabilization of the benzyl carbocation, delocalizing the positive charge.

Reactivity Profile: this compound

This compound is also a primary halide, but its reactivity is modulated by different factors. The leaving group, chloride, is a weaker leaving group than bromide because it is less polarizable and a stronger base.[5][10] This inherently suggests a slower rate of nucleophilic substitution compared to benzyl bromide.

The electronic influence of the imidazole ring is more complex. The imidazole ring can participate in resonance to stabilize a positive charge on the adjacent methylene carbon. The lone pair of electrons on the N-1 nitrogen atom can be delocalized into the ring and onto the exocyclic carbon. However, the nitrogen atoms are also electronegative, exerting an electron-withdrawing inductive effect which can destabilize a nearby positive charge. The overall effect is a balance between these stabilizing resonance and destabilizing inductive effects. Despite the potential for resonance stabilization, the poorer leaving group ability of chloride is a dominant factor that reduces its overall reactivity compared to benzyl bromide.

Caption: A key resonance contributor for the (1H-imidazol-2-yl)methyl carbocation.

Quantitative Data and Comparative Summary

Direct, side-by-side kinetic studies comparing the reactivity of this compound and benzyl bromide are not extensively available in the literature. However, a comparative assessment can be made based on their fundamental properties and reaction outcomes from various synthetic reports.

FeatureBenzyl BromideThis compoundComparative Assessment
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Benzyl Bromide is superior. Bromide is a weaker base and thus a better leaving group than chloride.[10]
Intermediate/TS Stability High (Resonance stabilization over benzene ring)Moderate to High (Resonance involving N lone pair, offset by inductive withdrawal)Benzyl Bromide is likely superior. The benzyl carbocation is exceptionally stable.[7] The inductive effect of the two nitrogen atoms in the imidazole ring likely tempers the stability of its corresponding carbocation relative to the benzyl cation.
Steric Hindrance Low (Primary halide)Low (Primary halide)Comparable. Both substrates are primary halides with minimal steric hindrance at the electrophilic carbon.
Overall Reactivity High Moderate Benzyl Bromide is the more reactive agent. The superior leaving group is the most significant differentiating factor.[11][12]

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions involving each reagent.

Protocol 1: O-Alkylation of a Phenol using Benzyl Bromide

This protocol describes a typical procedure for the benzylation of a phenolic hydroxyl group, a common application for benzyl bromide.

  • Materials: Substituted phenol (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Acetone or N,N-Dimethylformamide (DMF) as solvent.

  • Procedure:

    • To a solution of the substituted phenol in the chosen solvent, add potassium carbonate.

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add benzyl bromide dropwise to the mixture.

    • Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the corresponding benzyl ether.

Protocol 2: N-Alkylation of an Amine using 2-(Chloromethyl)-1H-benzimidazole

This protocol is adapted from procedures for the synthesis of benzimidazole derivatives, which are structurally analogous to the imidazole compound of interest.[13]

  • Materials: 2-(Chloromethyl)-1H-benzimidazole (1.0 eq), Aromatic or heteroaromatic amine (1.0 eq), Potassium carbonate (K₂CO₃, 1.5 eq), Potassium iodide (KI, 0.1 eq, optional catalyst), N,N-Dimethylformamide (DMF) as solvent.

  • Procedure:

    • Combine 2-(chloromethyl)-1H-benzimidazole, the amine, potassium carbonate, and potassium iodide (if used) in DMF.

    • Stir the reaction mixture at 80-100 °C. The use of KI and elevated temperature helps to facilitate the reaction, compensating for the less reactive chloride leaving group.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the mixture to room temperature and pour it into ice water to precipitate the product.

    • Collect the solid product by filtration, wash it thoroughly with water, and dry it.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Conclusion

For researchers and drug development professionals, understanding the relative reactivity of alkylating agents is crucial for designing efficient synthetic routes. The evidence strongly indicates that benzyl bromide is a more potent alkylating agent than this compound. This is primarily due to the superior leaving group ability of bromide over chloride. While the imidazole moiety provides electronic stabilization, it is generally insufficient to overcome the kinetic disadvantage of the C-Cl bond cleavage. Consequently, reactions with this compound may require more forcing conditions—such as higher temperatures, stronger bases, or the addition of a catalyst like potassium iodide—to achieve comparable reaction rates and yields to those observed with benzyl bromide.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent feature in a multitude of compounds exhibiting a wide array of biological activities. In the realm of oncology, substituted imidazole derivatives have emerged as a versatile class of molecules with significant potential for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted imidazole derivatives, focusing on their performance as anticancer agents. The information presented herein is supported by experimental data from peer-reviewed studies, with a focus on two key mechanisms of action: tubulin polymerization inhibition and kinase inhibition.

Imidazole Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs. Several substituted imidazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis. The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 2,4,5-trisubstituted and other imidazole derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Imidazole-Based Tubulin Polymerization Inhibitors

Compound IDR1 (at N1)R2 (at C2)R4 (at C4)R5 (at C5)Cancer Cell LineIC50 (µM)Reference
Series A: 2,4,5-Triphenyl Imidazoles
1aH4-OCH3-PhPhPhMCF-7>100[1]
1bH4-Cl-PhPhPhMCF-785.3[1]
1cH4-NO2-PhPhPhMCF-762.5[1]
1dHPh4-Cl-PhPhMCF-745.1[1]
Series B: Imidazole-Chalcone Derivatives
2a-ChalconeMePhA54915.2[2]
2b-ChalconeMe4-Cl-PhA5499.8[2]
2c-ChalconeMe4-F-PhA5497.1[2]
Series C: Fused Imidazopyrazines
3a-4-OCH3-PhFused Ring-Kelly (Neuroblastoma)0.015[3]
3b-4-Cl-PhFused Ring-Kelly (Neuroblastoma)0.008[3]
3c-3,4,5-(OCH3)3-PhFused Ring-Kelly (Neuroblastoma)0.005[3]

Structure-Activity Relationship Analysis for Tubulin Inhibitors:

  • Substitution at C2: For 2,4,5-triphenyl imidazoles (Series A), the substitution on the phenyl ring at the C2 position significantly influences cytotoxic activity. Electron-withdrawing groups like chloro (1b) and nitro (1c) enhance activity compared to the electron-donating methoxy group (1a).[1]

  • Substitution at C5: In the imidazole-chalcone series (Series B), the presence of an electron-withdrawing halogen (Cl or F) on the phenyl ring at C5 leads to increased potency against A549 lung cancer cells.[2]

  • Fused Ring Systems: The fused imidazopyrazine derivatives (Series C) demonstrate exceptional potency in the nanomolar range against neuroblastoma cells. The substitution pattern on the C2-phenyl ring also plays a crucial role, with the 3,4,5-trimethoxyphenyl group (3c) conferring the highest activity.[3]

Imidazole Derivatives as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Imidazole derivatives have been extensively explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 2: Inhibitory Activity of Imidazole-Based Kinase Inhibitors

Compound IDImidazole CoreTarget KinaseCancer Cell LineIC50 (µM)Reference
Series D: EGFR Inhibitors
4a1-Aryl-4,5-diphenylimidazoleEGFRA4310.12[4]
4b1-(3-chlorophenyl)-imidazoleEGFRA4310.08[4]
4cFused ImidazopyridineEGFRHCC8270.01[4]
Series E: CDK Inhibitors
5aImidazole-piperazineCDK2-0.05[4]
5bThioxoimidazolidinoneCDK2-0.087[4]
Series F: VEGFR-2 Inhibitors
6a2-Phenyl-benzimidazoleVEGFR-2-0.045[4]
6b2-(4-aminophenyl)-benzimidazoleVEGFR-2-0.028[4]

Structure-Activity Relationship Analysis for Kinase Inhibitors:

  • EGFR Inhibitors: The nature of the substituent at the N1 position of the imidazole ring is critical for EGFR inhibition. Aromatic substitutions, particularly with electron-withdrawing groups like chlorine, enhance potency (4b vs 4a).[4] Fused imidazole systems, such as imidazopyridines (4c), can lead to highly potent inhibitors.[4]

  • CDK Inhibitors: Diverse imidazole-containing scaffolds, including imidazole-piperazines (5a) and thioxoimidazolidinones (5b), have yielded potent CDK2 inhibitors.[4]

  • VEGFR-2 Inhibitors: For 2-phenyl-benzimidazole derivatives (Series F), the introduction of an amino group at the para-position of the C2-phenyl ring (6b) improves the inhibitory activity against VEGFR-2.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented findings.

A. MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (imidazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Prepare serial dilutions of the test compounds in culture medium and add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[5]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

B. In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Test compounds

  • A fluorescence plate reader or a spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) and GTP (e.g., 1 mM) in cold polymerization buffer.[6]

  • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.[6]

  • Initiate the polymerization by adding the tubulin/GTP mixture to the wells.[6]

  • Immediately place the plate in the plate reader pre-heated to 37°C.[6]

  • Monitor the increase in absorbance at 340 nm or fluorescence over time (typically 60 minutes).[6]

  • The extent of inhibition is determined by comparing the polymerization rate and the maximum polymer mass in the presence of the compound to that of a vehicle control.

C. EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • A specific peptide substrate for EGFR

  • Test compounds

  • A detection system (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

Procedure:

  • Prepare a reaction mixture containing the EGFR enzyme, the peptide substrate, and the kinase buffer.[7]

  • Add the test compound at various concentrations to the wells of a 96-well plate.[7]

  • Initiate the kinase reaction by adding ATP to the wells.[7]

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).[7]

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.[7]

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway and highlights the point of inhibition by imidazole derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Imidazole Imidazole Derivatives Imidazole->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: EGFR signaling pathway and inhibition by imidazole derivatives.

Experimental Workflow

The diagram below outlines a general workflow for the screening and evaluation of novel anticancer imidazole derivatives.

Experimental_Workflow Synthesis Synthesis of Imidazole Derivatives Screening Primary Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Tubulin/Kinase Assays) Hit_ID->Mechanism Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: General workflow for anticancer imidazole drug discovery.

References

Validating Reaction Products: A Comparative Guide to HPLC with Dabsyl Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation and quantification of reaction products are paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. However, many compounds, particularly amino acids and peptides, lack strong chromophores, making their direct detection by UV-Vis or fluorescence detectors challenging.[1] Pre-column derivatization addresses this by attaching a chemical tag to the analyte, rendering it easily detectable.[1]

This guide provides an in-depth comparison of the dabsyl chloride derivatization method with other common pre-column derivatization techniques for HPLC analysis. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate method for validating and quantifying reaction products.

The Dabsyl Chloride Method

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a chromophoric reagent that reacts with primary and secondary amino groups to form stable, colored dabsyl-amino acids.[1] These derivatives are highly stable and can be detected in the visible light spectrum (around 465 nm), which minimizes interference from other sample components that typically absorb in the UV range.[2][3] The stability of the dabsyl-amino acid derivatives is a significant advantage, as they can be stable for up to a month at room temperature, offering flexibility in sample processing and analysis.[3]

Experimental Workflow of Dabsyl Derivatization for HPLC Analysis

The general workflow for dabsyl chloride derivatization followed by HPLC analysis involves several key steps, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis A Sample containing reaction product B pH Adjustment (pH 8.5-9.5) A->B C Add Dabsyl Chloride Solution B->C D Incubate at 70°C (15-30 min) C->D E Evaporate to dryness D->E F Reconstitute in mobile phase E->F G Inject sample into HPLC system F->G H Separation on C18 column G->H I Detect at ~465 nm H->I J Data Analysis and Quantification I->J G Reactants Amino Acid (R-NH2) + Dabsyl Chloride Product Dabsylated Amino Acid + HCl Reactants->Product Nucleophilic Attack (pH 8.5-9.5, 70°C)

References

The Pivotal Role of Imidazole Scaffolds in Drug Discovery: A Comparative In Silico Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into recent computational studies reveals the versatility of imidazole-based compounds in targeting a range of diseases, from cancer to microbial infections and neurodegenerative disorders. Through meticulous in silico docking simulations, researchers are identifying promising drug candidates and elucidating the molecular interactions that underpin their therapeutic potential.

Imidazole, a five-membered heterocyclic aromatic compound, continues to be a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological macromolecules, making it a privileged scaffold in the design of novel therapeutic agents. This guide provides a comparative overview of recent in silico docking studies on imidazole-based compounds, offering insights into their binding affinities, interaction patterns, and the experimental protocols used for their evaluation. The data presented here is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches in the quest for new medicines.

Comparative Docking Performance of Imidazole Derivatives

The following tables summarize the quantitative data from several recent studies, highlighting the binding affinities of various imidazole-based compounds against different protein targets.

Anticancer Activity

Imidazole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression.

Study FocusImidazole CompoundProtein Target (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Breast Cancer Inhibition Compound C10TTK, HER2, GR, NUDT5, MTHFS, NQO2Not SpecifiedNot Explicitly StatedNot Detailed[1]
Broad Anticancer Imidazolone 3g4MANNot Specified-52.13Not Detailed[2]
Broad Anticancer Imidazolone 5f1HNJNot Specified-38.63Not Detailed[2]
Sirtuin Inhibition (NSCLC) Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetateSirtuins (Sirt1-7)Glide (Maestro)High Docking ScoreNot Detailed[3][4]
CDK2 Inhibition Imidazole-pyrimidine derivative 24Human CDK2 (1GII)AutoDock VinaHighest Binding InteractionNot Detailed[5]
EGFR Kinase Inhibition Chalcone-imidazole Compound 2EGFR Kinase DomainNot Specified-7.32LYS721, CYS773[6]
Antimicrobial Activity

The search for novel antimicrobial agents has led to the investigation of imidazole compounds targeting essential microbial enzymes.

Study FocusImidazole CompoundProtein Target (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Antifungal Activity Imidazole derivatives14α-demethylase (1EA1)Not Specified-10.4Not Detailed[7][8][9]
General Antimicrobial Imidazole-thiazole derivative 5a6LUDNot SpecifiedNot Explicitly StatedNot Detailed[10][11]
Neuroprotective Activity

In the context of neurodegenerative diseases, imidazole-based compounds are being explored as potential inhibitors of key enzymes.

Study FocusImidazole CompoundProtein Target (PDB ID)Docking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Alzheimer's Disease Compounds 118981836, 136459842, 139388116, 139388226, 139958725Glutaminyl-peptide cyclotransferase (QC)Not SpecifiedNot Explicitly StatedNot Detailed[12]
Anti-Alzheimer's Agents 2-aminobenzimidazole derivatives 2e, 2a, 2dAcetylcholinesteraseAutoDock Vina-10.5, -10.4, -10.3Not Detailed[13]

Experimental Protocols: A Look into the Methodology

The accuracy and reliability of in silico docking studies are heavily dependent on the methodologies employed. Below are summaries of the experimental protocols from the cited studies.

General Workflow: Most studies follow a standardized workflow that includes:

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structures of the imidazole-based compounds are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy minimized.

  • Molecular Docking: A docking program is used to predict the binding conformation and affinity of the ligand within the active site of the protein. This involves defining a grid box that encompasses the binding site.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking score and to visualize the interactions between the ligand and the protein's amino acid residues.

Specific Software and Parameters:

  • AutoDock Vina: A widely used open-source docking program. In one of the studies targeting human CDK2, AutoDock Vina was employed to perform flexible docking, allowing for conformational changes in both the ligand and the protein side chains within the active site.[5] For the study on SARS-CoV-2 main protease, AutoDock Vina 1.1.2 was used, with specific grid box dimensions set for the simulations.[14][15]

  • Glide (Schrödinger Suite): A commercial software known for its accuracy. In the study of sirtuin inhibitors, Grid-based Ligand Docking with Energetics (GLIDE) in Maestro version 13.2.128 was utilized.[3][4] The protocol involved pre-processing and optimization of the protein structures using the Protein Preparation Wizard, followed by grid generation around the binding site.[3]

  • ADMET Prediction: Several studies also incorporate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions using online tools like SwissADME and pkCSM to assess the drug-likeness and pharmacokinetic properties of the designed compounds.[5][14][15][16]

Visualizing the In Silico Docking Workflow

The following diagram illustrates the typical workflow of an in silico molecular docking study.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein_Prep Protein Preparation (from PDB) Grid_Box Grid Box Definition (Active Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (Imidazole Compounds) Docking_Run Run Docking Simulation (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Grid_Box->Docking_Run Analyze_Poses Analyze Binding Poses & Docking Scores Docking_Run->Analyze_Poses Visualize Visualize Interactions (Hydrogen Bonds, etc.) Analyze_Poses->Visualize ADMET ADMET Prediction (Drug-likeness) Analyze_Poses->ADMET

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion

The in silico docking studies highlighted in this guide underscore the significant potential of imidazole-based compounds as versatile therapeutic agents. The consistent demonstration of favorable binding affinities across a spectrum of protein targets involved in cancer, microbial infections, and neurodegenerative diseases provides a strong rationale for their further development. The detailed experimental protocols and the use of sophisticated computational tools are crucial for the reliability of these predictions. As computational power and algorithms continue to advance, in silico methods will undoubtedly play an increasingly integral role in accelerating the discovery and design of novel imidazole-based drugs.

References

quantitative analysis of 2-methylimidazole and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantitative Analysis of 2-Methylimidazole and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 2-methylimidazole and its derivatives. The information is curated for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for the quantification of 2-methylimidazole and its derivatives is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the most commonly employed techniques.

Performance Characteristics

The following table summarizes the key performance characteristics of these analytical methods based on published data.

ParameterHPLC-UVUHPLC-DADGC-MSCapillary Electrophoresis (CE)
Linearity Range 10 - 100 mg/L[1]0.0375 - 18.0300 mg/kg[2]-0.4 - 40 mg/L[3][4][5]
Limit of Detection (LOD) 0.02 mg/L[1]0.0094 mg/kg[2]-0.22 mg/L[3][4][5]
Limit of Quantification (LOQ) ----
Reported Recoveries 99.2% - 100%[1]95.20% - 101.93%[2]-Satisfactory[3][4][5]
Analysis Time -< 1.3 min[2]-< 6 min[3][4][5]
Primary Advantages Readily available, robust.High speed and resolution.High sensitivity and selectivity.High efficiency, low sample volume.
Primary Disadvantages Lower sensitivity than MS methods.Higher instrumentation cost than HPLC.May require derivatization.[6]Can have lower reproducibility.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine analysis of 2-methylimidazole in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Supersil-ODS-B column[1].

  • Mobile Phase: A mixture of acetonitrile and an ionic reagent solution (pH 3.5) containing 16 mmol/L of sodium dodecyl sulfate and 17 mmol/L of potassium dihydrogen phosphate at a volume ratio of 40:60[1].

  • Elution: Isocratic elution[1].

  • Detection: UV detection at 210 nm[1].

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Standard Preparation: Prepare a stock solution of 2-methylimidazole in the mobile phase and perform serial dilutions to create calibration standards[1].

Ultra-High-Performance Liquid Chromatography (UHPLC-DAD)

This method offers a rapid and high-resolution analysis of 2-methylimidazole.

  • Instrumentation: A UHPLC system with a Diode-Array Detector (DAD).

  • Column: Not specified in the provided search results.

  • Mobile Phase: Isocratic elution with 5 mmol/L acetonitrile-ammonium formate (80:20, v/v) at 0.5 mL/min[2].

  • Detection: Diode-Array Detector at 215 nm[2].

  • Sample Preparation: Solid-phase extraction followed by filtration[2].

  • Standard Preparation: Prepare stock solutions in the mobile phase and dilute to obtain working standards[2].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, particularly for complex matrices, but may require a derivatization step.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Derivatization: Derivatization with isobutyl chloroformate is often required[6].

  • Sample Preparation: The sample is derivatized before injection.

  • Analysis: The derivatized analytes are separated on the GC column and detected by the mass spectrometer.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample volume.

  • Instrumentation: A capillary electrophoresis system.

  • Capillary: Uncoated fused-silica capillary (75 μm i.d., 40 cm effective length)[3][4][5].

  • Running Electrolyte: 160 mmol/L phosphate buffer with 30% acetonitrile, pH adjusted to 2.5 with triethylamine[3][4][5].

  • Separation Voltage: 20 kV[3][4][5].

  • Sample Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Typically UV detection.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a general workflow for the quantitative analysis of 2-methylimidazole.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample_Collection Sample Collection Extraction Extraction/Cleanup (e.g., SPE) Sample_Collection->Extraction Derivatization Derivatization (if required, e.g., for GC-MS) Extraction->Derivatization Chromatographic_Separation Chromatographic Separation (HPLC, UHPLC, GC) or Electrophoretic Separation (CE) Derivatization->Chromatographic_Separation Detection Detection (UV, DAD, MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General experimental workflow for the quantitative analysis of 2-methylimidazole.

Metabolic Effects of 2-Methylimidazole

While a specific signaling pathway is not well-defined, 2-methylimidazole is known to influence hepatic enzyme activity.

Metabolic Effects of 2-Methylimidazole 2_MI 2-Methylimidazole UDPGT Hepatic UDP Glucuronosyltransferase (UDPGT) 2_MI->UDPGT Induces CYPs Cytochrome P450 Enzymes (CYPs) 2_MI->CYPs Inhibits Carcinogenicity Potential Carcinogenic Effects UDPGT->Carcinogenicity Indirectly contributes to Metabolism Metabolism of 2-Methylimidazole CYPs->Metabolism Metabolism->Carcinogenicity

Caption: Metabolic effects of 2-methylimidazole on hepatic enzymes.

Comparison of Analytical Methods

This diagram provides a logical comparison of the key features of the discussed analytical techniques.

Comparison of Analytical Methods cluster_methods Analytical Techniques cluster_features Key Features Quant_Analysis Quantitative Analysis of 2-Methylimidazole HPLC HPLC Quant_Analysis->HPLC UHPLC UHPLC Quant_Analysis->UHPLC GC_MS GC-MS Quant_Analysis->GC_MS CE CE Quant_Analysis->CE Cost Cost-Effectiveness HPLC->Cost Speed Speed UHPLC->Speed Resolution Resolution UHPLC->Resolution Sensitivity Sensitivity GC_MS->Sensitivity CE->Speed

Caption: Logical comparison of key features of analytical methods.

References

A Researcher's Guide to Purity Assessment of Synthesized 2-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, establishing the purity of synthesized compounds is a critical and non-negotiable step. The presence of impurities in an active pharmaceutical ingredient (API) or its intermediates, such as 2-substituted imidazoles, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of the most common and effective analytical techniques for assessing the purity of these vital heterocyclic compounds. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for purity assessment is contingent on several factors, including the physicochemical properties of the 2-substituted imidazole and its potential impurities, the required sensitivity and accuracy, and the intended application of the data. The following tables summarize the quantitative performance of HPLC, GC-MS, and qNMR based on published studies and analytical validation principles.[1][2]

Table 1: Performance Comparison of Analytical Methods for Purity Assessment of 2-Substituted Imidazoles

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning between a stationary and mobile phase.[3]Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas, with mass-based detection.[3]Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[4][5]
Primary Application Quantitative purity and impurity profiling.[3]Analysis of residual solvents and volatile impurities.[6]Absolute purity determination and structural confirmation of the main component and major impurities.[4][5]
Selectivity High, tunable through column and mobile phase selection.Very high, especially with mass spectrometry detection.High, based on unique chemical shifts of different protons.
Sensitivity High (ng to pg range).Very high for volatile compounds (pg to fg range).Moderate, generally lower than chromatographic methods for trace impurities.
Accuracy (% Recovery) Typically 98-102%.[7]Method-dependent, generally high for validated methods.High, as it is a primary ratio method.[8]
Precision (%RSD) < 2% for validated methods.[9]< 15% for residual solvents (as per ICH guidelines).[6]Typically < 1%.[8]
Sample Throughput High, especially with an autosampler.Moderate to high.Lower, due to longer acquisition times for high precision.
Cost Moderate.Moderate to high.High initial investment, lower running costs.

Table 2: Quantitative Performance Data for HPLC and GC Methods

Analytical MethodAnalyte(s)Linearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Source
RP-HPLC-UV Imidazole, 2-Methylimidazole, 4-Methylimidazole10-100 mg/L0.02-0.03 mg/LNot Specified99.2-100%0.27%[4]
UHPLC-DAD Imidazole, 2-Methylimidazole, 4-Methylimidazole0.0375 - 18.0300 mg/kg0.0094 mg/kgNot Specified95.20 - 101.93%0.55 - 2.54%[10]
RP-HPLC-UV Benzimidazole Derivatives0.03 - 0.3 mg/mL3.3 x Sy/a10 x Sy/a98.0 - 100.2%Not Specified[7]
GC-FID Metronidazole, Miconazole200-1500 µg/mL (MNZ), 100-750 µg/mL (MIC)3 µg/mL (MNZ), 3.6 µg/mL (MIC)Not SpecifiedNot SpecifiedNot Specified[11]

Common Impurities in the Synthesis of 2-Substituted Imidazoles

The purity of a synthesized 2-substituted imidazole is influenced by the quality of starting materials and the reaction conditions. Impurities can arise from various sources and are generally categorized as follows:

  • Organic Impurities:

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.[12]

    • By-products: Compounds formed from competing side reactions.[12]

    • Degradation Products: Impurities formed by the degradation of the final product under certain conditions (e.g., heat, light, pH).[12]

    • Reagents, Ligands, and Catalysts: Components used in the synthesis that are not completely removed during workup and purification.

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, and inorganic salts.[13]

  • Residual Solvents: Organic volatile chemicals used during the synthesis or purification process that are not completely removed.[6]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a general reversed-phase HPLC method suitable for the purity determination of a wide range of 2-substituted imidazoles.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 90-95%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the specific 2-substituted imidazole.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 2-substituted imidazole.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or another appropriate solvent like methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol provides a general guideline for determining the absolute purity of a 2-substituted imidazole using qNMR with an internal standard.[10]

1. Materials and Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance (readable to 0.01 mg).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • Deuterated NMR solvent (e.g., DMSO-d6, CDCl3).

2. Sample Preparation:

  • Accurately weigh about 10-20 mg of the synthesized 2-substituted imidazole into a clean, dry vial.

  • Accurately weigh about 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated NMR solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative 1H NMR spectrum. Key parameters include:

    • A 90° pulse angle.

    • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all protons.

    • Sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

4. Data Processing and Calculation:

  • Process the spectrum with accurate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal for the 2-substituted imidazole and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 2-substituted imidazole

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This protocol outlines a general method for the analysis of residual solvents in a synthesized 2-substituted imidazole powder.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Headspace autosampler.

2. Chromatographic Conditions:

  • Column: A capillary column suitable for residual solvent analysis, such as a DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents of interest.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (for FID).

3. Sample Preparation (Headspace):

  • Accurately weigh about 100 mg of the 2-substituted imidazole sample into a headspace vial.

  • Add a high-boiling point solvent in which the sample is soluble (e.g., dimethyl sulfoxide - DMSO, N,N-dimethylformamide - DMF).

  • Seal the vial tightly.

  • Incubate the vial in the headspace autosampler at a specific temperature (e.g., 80 °C) for a set time to allow the residual solvents to partition into the headspace.

4. Data Analysis:

  • Identify and quantify the residual solvents by comparing the retention times and peak areas to those of a known standard mixture of solvents. The mass spectrometer can be used for definitive identification.

Visualization of Workflows

Clear and logical workflows are crucial for ensuring a systematic approach to purity assessment. The following diagrams, generated using the DOT language, illustrate the overall workflow for purity analysis and the specific workflow for HPLC method validation.

Purity_Assessment_Workflow cluster_0 Sample Reception and Initial Assessment cluster_1 Primary Purity Analysis cluster_2 Specific Impurity Analysis cluster_3 Data Evaluation and Reporting Sample Synthesized 2-Substituted Imidazole Initial_Checks Initial Checks (Appearance, Solubility) Sample->Initial_Checks HPLC_Purity HPLC for Purity and Impurity Profile Initial_Checks->HPLC_Purity qNMR_Purity qNMR for Absolute Purity Initial_Checks->qNMR_Purity GC_MS_Solvents GC-MS for Residual Solvents Initial_Checks->GC_MS_Solvents LC_MS_Identification LC-MS for Unknown Impurity Identification HPLC_Purity->LC_MS_Identification If unknown peaks are present Data_Analysis Data Analysis and Comparison HPLC_Purity->Data_Analysis qNMR_Purity->Data_Analysis GC_MS_Solvents->Data_Analysis LC_MS_Identification->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report

Caption: Overall workflow for the purity assessment of a synthesized 2-substituted imidazole.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Parameters cluster_3 Finalization Method_Development Develop HPLC Method Optimization Optimize Chromatographic Conditions Method_Development->Optimization Protocol Define Validation Protocol and Acceptance Criteria Optimization->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Method_Implementation Implement Validated Method for Routine Use Validation_Report->Method_Implementation

Caption: Workflow for the validation of an HPLC method for purity assessment.

References

Safety Operating Guide

Safe Disposal of 2-(chloromethyl)-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(chloromethyl)-1H-imidazole, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

The following guidelines are based on safety data sheets and hazardous waste management protocols. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation or burns[1][2][3]. Proper handling and disposal are critical to mitigate these risks.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure that the proper personal protective equipment is worn and that the work area is well-ventilated, preferably within a chemical fume hood[3].

Protective EquipmentSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles. A face shield may also be necessary.Protects against dust, splashes, and vapors which can cause serious eye irritation or damage[2][3][4].
Skin Protection Chemical-resistant gloves (e.g., nitrile, Viton), a fully-buttoned lab coat, and impervious clothing.Prevents skin contact, which can be harmful and cause irritation or chemical burns[1][2][3][5].
Respiratory Protection A full-face respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) should be used if exposure limits are exceeded or if dust is generated.Protects against inhalation of harmful dust or vapors that may cause respiratory irritation[2][4].

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust or fumes[1].

  • Wash hands and any exposed skin thoroughly after handling[2][3].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[1][2].

  • Keep the container tightly closed in a dry, cool, and well-ventilated area[2][6].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill ScenarioContainment and Cleanup Procedure
Dry Spill 1. Evacuate non-essential personnel from the area.2. Wear appropriate PPE.3. Use dry cleanup procedures to avoid generating dust[1].4. Gently sweep or scoop the material into a suitable, labeled container for disposal[3][4].
Wet Spill / Small Release 1. Wear appropriate PPE.2. Absorb the spill with an inert, dry material.3. Place the absorbent material into a sealed, labeled container for disposal[5].4. Wash the spill area with large amounts of water, preventing runoff into drains[1].

First Aid:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][4].

  • In case of skin contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention[3][4].

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][3].

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[2][3].

Disposal Protocol for this compound

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[5][7].

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect waste containing this compound in a designated, compatible container specifically for halogenated organic waste [8][9]. This container should be clearly labeled "Hazardous Waste" and list all its chemical constituents[6][9].

  • Container Management:

    • Use a container that is in good condition and has a tightly sealing cap[9]. Polyethylene containers are often recommended for halogenated solvents[5].

    • Keep the waste container closed at all times, except when adding waste[6][9].

    • Store the container in a designated satellite accumulation area, away from incompatible materials such as acids, bases, metals, and oxidizing agents[5][6].

  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for collection and proper disposal[10]. Disposal will likely involve controlled incineration at a regulated hazardous waste facility[8][11].

Below is a logical workflow for the disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe emergency Emergency? (Fire, Large Spill) start->emergency spill Spill Occurs ppe->spill waste_gen Generate Waste (Expired chemical, residue, contaminated material) ppe->waste_gen cleanup Follow Spill Cleanup Procedures spill->cleanup Yes spill->waste_gen No cleanup->waste_gen container Select Designated Halogenated Organic Waste Container waste_gen->container label_container Label Container: 'Hazardous Waste' & List Contents container->label_container store Store in Satellite Accumulation Area label_container->store disposal_pickup Contact EHS for Waste Pickup store->disposal_pickup end End: Proper Disposal by Licensed Facility disposal_pickup->end emergency->ppe No evacuate Evacuate & Alert Emergency Services emergency->evacuate Yes

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(chloromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of 2-(chloromethyl)-1H-imidazole (CAS No. 40403-72-3) in a laboratory setting. The following procedures and recommendations are compiled to ensure the safe handling, storage, and disposal of this chemical, minimizing risk to personnel and the environment.

Hazard Identification and Classification

GHS Hazard Classification (based on related compounds) [1][2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Wear impervious, flame-resistant clothing and handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS of Related Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe Assess Risks prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Compound in Vented Enclosure prep_area->handle_weigh Begin Work handle_exp Conduct Experiment in Fume Hood handle_weigh->handle_exp handle_store Store in Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area handle_exp->handle_store Post-Experiment cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon End of Workday disp_collect Collect Waste in Labeled, Sealed Container handle_exp->disp_collect Generate Waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_dispose Dispose of Waste via Licensed Chemical Waste Contractor disp_collect->disp_dispose

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: General Handling Procedure

As no specific experimental protocols for the use of this compound were found, a general procedure for handling a hazardous solid chemical is provided below. This should be adapted to the specific requirements of your experiment.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Set up a designated waste container for contaminated materials.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing, within the fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.[3]

    • Use appropriate, clean tools (e.g., spatulas) for transferring the solid.

    • If creating a solution, add the solid slowly to the solvent to avoid splashing.

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

    • Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste material, including unused compound and contaminated items (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed container.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[1][5]

    • Do not dispose of this material down the drain or with general laboratory trash.[5]

    • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[5]

By adhering to these safety and handling guidelines, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and regulations.

References

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Retrosynthesis Analysis

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2-(chloromethyl)-1H-imidazole
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2-(chloromethyl)-1H-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.